Sodium citrate
Beschreibung
This compound is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.
This compound is the sodium salt of citrate with alkalinizing activity. Upon absorption, this compound dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to this compound administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.
Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.
See also: sodium chloride; this compound, unspecified form (component of); Anticoagulant this compound solution (has subclass) ... View More ...
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026363 | |
| Record name | Trisodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC], WHITE GRANULES OR POWDER. | |
| Record name | Sodium citrate, anhydrous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
68-04-2 | |
| Record name | Sodium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trisodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROUS TRISODIUM CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>300 °C | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Pivotal Role of Sodium Citrate in Molecular Biology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium citrate (B86180), the sodium salt of citric acid, is a ubiquitous and versatile reagent in the molecular biology laboratory. Its utility stems from its unique chemical properties as a weak acid, a chelating agent, and a buffering agent. This in-depth technical guide elucidates the core functions of sodium citrate across a spectrum of molecular biology applications, from the fundamental preparation of biological buffers to its critical roles in nucleic acid extraction, protein purification, and advanced nanoparticle synthesis. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging the full potential of this indispensable chemical.
This compound as a Fundamental Buffering Agent
This compound is a cornerstone in the preparation of biological buffers, primarily due to the tribasic nature of citric acid, which provides a wide buffering range. Citrate buffers are particularly valuable in maintaining a stable pH in various enzymatic reactions and cellular assays.
Principles of Citrate Buffering
Citric acid has three pKa values (pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40), allowing citrate buffers to be effective in the pH range of approximately 3.0 to 6.2.[1] By adjusting the ratio of citric acid to its conjugate base (this compound), a stable pH can be maintained, which is crucial for the integrity and function of biological macromolecules.
Quantitative Data for Buffer Preparation
The preparation of this compound buffers typically involves mixing solutions of citric acid and this compound or by titrating a solution of trisodium (B8492382) citrate with a strong acid like HCl.
| Buffer Component | Molecular Weight ( g/mol ) | Typical Concentration Range | pH Range |
| Trithis compound dihydrate | 294.10[2] | 10 mM - 1 M[3][4] | 3.0 - 6.2[1] |
| Citric acid (anhydrous) | 192.12 | Varies based on desired pH | 3.0 - 6.2 |
Experimental Protocol: Preparation of 0.1 M this compound Buffer, pH 6.0
Materials:
-
Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Method:
-
Prepare Stock Solutions:
-
0.1 M Trithis compound dihydrate: Dissolve 29.41 g of trithis compound dihydrate in 800 mL of deionized water. Adjust the final volume to 1 L.
-
0.1 M Citric acid monohydrate: Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water. Adjust the final volume to 1 L.
-
-
Mix Stock Solutions: To prepare 1 L of 0.1 M this compound buffer at pH 6.0, mix the following volumes of the stock solutions:
-
~820 mL of 0.1 M trithis compound solution
-
~180 mL of 0.1 M citric acid solution
-
-
Adjust pH: Place the solution on a magnetic stirrer and slowly add the citric acid solution while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.
-
Final Volume: Adjust the final volume to 1 L with deionized water.
-
Sterilization: For use in sterile applications, filter the buffer through a 0.22 µm filter.
Nucleic Acid Extraction and Preservation
This compound is a critical component in numerous protocols for the isolation and preservation of DNA and RNA, where it performs multiple functions to ensure the yield and integrity of the extracted nucleic acids.
Role in RNA Isolation
In RNA extraction, this compound's primary roles are to act as a buffering agent and a chelating agent.[5] RNA is highly susceptible to degradation by RNases, which are ubiquitous enzymes that require divalent cations like Mg²⁺ for their activity. This compound chelates these cations, thereby inactivating RNases and protecting the RNA from degradation.[5] Furthermore, it maintains a slightly acidic pH (around 6.4), which helps to preserve the integrity of RNA by preventing alkaline hydrolysis.[5][6]
Role in DNA Extraction
During DNA extraction, particularly in methods involving organic solvents like phenol-chloroform (e.g., TRIzol), this compound is used in the washing steps. A solution of 0.1 M this compound in 10% ethanol (B145695) is commonly used to wash the DNA pellet.[7][8][9] This wash step helps to remove residual phenol (B47542) and other contaminants, resulting in a purer DNA sample. The sodium ions from the citrate also help to neutralize the negative charge of the phosphate (B84403) backbone of DNA, aiding in its precipitation.[7]
Quantitative Data for Nucleic Acid Extraction Solutions
| Application | Reagent Composition | Purpose |
| RNA Precipitation | 0.8 M this compound / 1.2 M NaCl[10] | To precipitate RNA from the aqueous phase. |
| DNA Washing (from TRIzol) | 0.1 M Trithis compound in 10% Ethanol[8][9] | To wash the DNA pellet and remove impurities. |
| RNA Lysis Buffer | 25 mM this compound, pH 7.0[11] | To maintain pH and chelate divalent cations. |
Experimental Protocol: DNA Isolation from TRIzol Interphase
This protocol outlines the steps for isolating DNA after the initial RNA extraction from a sample homogenized in TRIzol reagent.
Materials:
-
Interphase and organic phase from TRIzol RNA extraction
-
100% Ethanol
-
0.1 M Trithis compound in 10% ethanol solution
-
75% Ethanol
-
8 mM NaOH
Method:
-
DNA Precipitation:
-
Remove any remaining aqueous phase from the interphase/organic phase.
-
Add 300 µL of 100% ethanol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Mix by inversion and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.
-
-
DNA Wash:
-
Remove the supernatant.
-
Wash the DNA pellet with 1 mL of 0.1 M trithis compound in 10% ethanol solution.
-
Incubate at room temperature for 30 minutes with occasional mixing.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Repeat the wash step once more.
-
-
Final Wash and Solubilization:
-
Remove the supernatant and wash the DNA pellet with 1.5-2 mL of 75% ethanol.
-
Incubate at room temperature for 10-20 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Air-dry the DNA pellet for 5-10 minutes.
-
Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to solubilize the DNA.
-
Workflow for Nucleic Acid Extraction
Anticoagulant in Blood Sample Collection
In clinical and research settings, this compound is a widely used anticoagulant for the collection of whole blood.[12][13] Its mechanism of action involves the chelation of calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade.[14][15] By binding to calcium, this compound prevents the initiation of the clotting process, thereby maintaining the blood in a liquid state for subsequent analysis.
Applications in Molecular Biology
Blood samples collected in this compound tubes are suitable for a variety of molecular biology applications, including:
-
DNA and RNA isolation from blood cells: The preserved liquid state of the blood allows for efficient separation of blood components and subsequent nucleic acid extraction.
-
Preparation of peripheral blood mononuclear cells (PBMCs): Citrated blood is the standard for isolating PBMCs for use in immunology and cell biology studies.
Protein Purification and Crystallization
This compound plays a significant role in the complex field of protein purification and crystallization, acting as a precipitating agent, a buffer component in chromatography, and a crucial ingredient in crystallization screens.
Salting Out of Proteins
"Salting out" is a common technique used to precipitate proteins from a solution by increasing the ionic strength.[8][16] High concentrations of salts like this compound reduce the solubility of proteins by competing for water molecules, leading to increased protein-protein interactions and subsequent precipitation.[10][17] This method can be used to fractionate proteins based on their differential solubility at high salt concentrations.
A study on human serum proteins demonstrated that different protein fractions precipitate at varying this compound concentrations, with γ-globulins precipitating first, followed by α- and β-globulins, and finally albumin at higher concentrations.[10]
Role in Chromatography
This compound buffers are frequently employed in various chromatography techniques for protein purification.
-
Ion-Exchange Chromatography (IEC): In cation-exchange chromatography, a low concentration of this compound buffer (e.g., 25 mM) at a pH below the protein's isoelectric point (pI) can be used as the binding buffer.[18] A gradient of increasing salt concentration (e.g., with NaCl) is then used to elute the bound proteins.
-
Size-Exclusion Chromatography (SEC): this compound can be included in the mobile phase of SEC to maintain protein stability and prevent non-specific interactions with the chromatography resin.[7]
-
Affinity Chromatography: In protein A affinity chromatography for antibody purification, a low pH this compound buffer (e.g., 0.1 M, pH 3.0) is often used for elution.[19][20]
Protein Crystallization
This compound is a common component of crystallization screens used to determine the optimal conditions for forming protein crystals for X-ray crystallography.[21][22] It can act as a precipitant, a buffering agent, or a salt that modulates protein solubility. The concentration of this compound in crystallization cocktails can vary widely, from millimolar to molar ranges.
Quantitative Data for Protein Applications
| Application | This compound Concentration | pH | Purpose |
| Protein Precipitation | 0.5 M - 1.0 M[23] | Varies | To induce protein precipitation (salting out). |
| Cation-Exchange Chromatography (Binding) | ~25 mM[18] | Below protein pI | To facilitate protein binding to the resin. |
| Protein A Affinity Chromatography (Elution) | 0.1 M[19][20] | 3.0 - 6.0 | To elute bound antibodies. |
| Protein Crystallization Screens | Highly variable (mM to M range)[21] | Varies | As a precipitant and buffer. |
Experimental Workflow: Protein Precipitation using this compound
Synthesis of Nanoparticles for Biological Applications
In the burgeoning field of nanotechnology, this compound serves a dual role as both a reducing agent and a capping agent in the synthesis of metallic nanoparticles, such as gold and silver nanoparticles.[21][23][24]
Mechanism of Action
In the synthesis of gold nanoparticles, for example, this compound reduces gold salts (e.g., chloroauric acid) to form colloidal gold. The citrate ions then adsorb onto the surface of the newly formed nanoparticles, acting as a capping agent that prevents their aggregation and controls their size and shape.[24] The concentration of this compound is a critical parameter that influences the final size of the nanoparticles.[22]
These functionalized nanoparticles have a wide range of applications in molecular biology, including in diagnostics, drug delivery, and imaging.
Conclusion
This compound is an indispensable and multifaceted reagent in molecular biology. Its roles as a pH buffer, a chelating agent to inhibit enzymatic degradation, a precipitant for nucleic acids and proteins, and a key component in nanoparticle synthesis underscore its importance in a vast array of laboratory techniques. A thorough understanding of its chemical properties and applications, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to optimize experimental protocols and achieve reliable and reproducible results.
References
- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. Salting out - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound salting-out of the human blood serum proteins | Revista Española de Fisiología [revistas.unav.edu]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Trial by fire: are the crystals macromolecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN1056191C - Trithis compound preparing process using anion exchange resin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Protein A Purification of Monoclonal Antibodies When Using the ExpiCHO Expression System | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US8063189B2 - Protein purification by citrate precipitation - Google Patents [patents.google.com]
- 23. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Citrate as a Biological Buffer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium citrate (B86180) is a versatile and widely utilized buffering agent in a vast array of biological research and drug development applications. As the sodium salt of citric acid, its ability to maintain a stable pH in aqueous solutions is critical for the function and integrity of many biological molecules and systems. This technical guide provides an in-depth exploration of the core functions of sodium citrate as a biological buffer, complete with quantitative data, detailed experimental protocols, and visual representations of its application in common laboratory workflows.
Core Principles of this compound Buffering
This compound's buffering capacity stems from the properties of its conjugate acid, citric acid, which is a weak polyprotic acid. In solution, this compound dissociates into sodium ions (Na+) and citrate ions.[1] The citrate anion can then act as a weak base, accepting protons to resist decreases in pH.
The buffering mechanism is governed by the three pKa values of citric acid, which are approximately 3.13, 4.76, and 6.40.[2][3][4] These multiple dissociation constants allow citrate buffers to be effective over a broad pH range, typically from pH 3.0 to 6.2.[2][3][5][6][7] The equilibrium between citric acid and its corresponding citrate anions allows the buffer to neutralize both added acid and base, thereby maintaining a stable pH environment essential for many biological experiments.[1]
Physicochemical Properties and Buffering Capacity
The selection of a buffer is a critical step in experimental design. The following table summarizes the key physicochemical properties of this compound relevant to its function as a biological buffer.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅Na₃O₇ (anhydrous), C₆H₅Na₃O₇·2H₂O (dihydrate) | [2] |
| Molecular Weight | 258.07 g/mol (anhydrous), 294.10 g/mol (dihydrate) | [2] |
| pKa Values of Citric Acid | 3.13, 4.76, 6.40 | [2][3][4] |
| Effective pH Range | 3.0 - 6.2 | [2][3][5][6][7] |
| pH of a 5% solution | Approximately 7.5 - 9.0 | [2] |
Applications in Biological Research
This compound buffers are integral to a multitude of laboratory techniques due to their ability to maintain pH and other beneficial properties.
-
Immunohistochemistry (IHC): It is widely used in heat-induced epitope retrieval (HIER) protocols to unmask antigens in formalin-fixed, paraffin-embedded tissues.[3][8] The heated citrate buffer helps to break protein cross-links formed during fixation, improving antibody binding and staining intensity.[3][9][10]
-
RNA/DNA Isolation: Citrate buffers are employed in RNA isolation procedures as they can help prevent base hydrolysis, thus protecting RNA integrity.[5][6][11][12]
-
Enzyme Assays: Maintaining a specific and stable pH is crucial for enzyme kinetics and stability. This compound buffers provide a reliable pH environment for a variety of enzymatic reactions.[1][10]
-
Protein Purification and Crystallization: It is used as a buffering agent in various steps of protein purification, including chromatography and dialysis, and also in protein crystallization protocols.[13]
-
Anticoagulation: Trisodium (B8492382) citrate is a common anticoagulant for blood collection and transfusion, where it chelates calcium ions, an essential component of the clotting cascade.[1][13]
-
Cell Culture: While less common than bicarbonate-based buffers for mammalian cell culture which requires a physiological pH around 7.2-7.4,[14][15] this compound can be a component in certain specialized media. For instance, in combination with iron, it has been shown to enhance monoclonal antibody production in CHO cell cultures.[16]
Experimental Protocols
Below are detailed methodologies for the preparation and use of this compound buffers in key applications.
Preparation of 10 mM this compound Buffer (pH 6.0) for Antigen Retrieval
This protocol is commonly used for heat-induced epitope retrieval in immunohistochemistry.[8][9]
Materials:
-
Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O, MW = 294.10 g/mol )
-
Deionized water
-
1 N HCl or 1 N NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flask
Procedure:
-
Dissolve the trithis compound dihydrate in approximately 900 mL of deionized water in a beaker with a magnetic stir bar.
-
Once fully dissolved, adjust the pH to 6.0 using 1 N HCl.[9] Monitor the pH carefully with a calibrated pH meter.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1.0 L.
-
For some applications, 0.05% Tween 20 can be added to the final solution.[9]
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.[6][9]
Preparation of 0.1 M Citrate Buffer (pH 4.5) for Biochemical Assays
This buffer is suitable for various biochemical and pharmaceutical applications requiring a stable acidic pH.[10]
Materials:
-
Citric acid monohydrate (C₆H₈O₇·H₂O, MW = 210.14 g/mol )
-
Trithis compound dihydrate (C₆H₅Na₃O₇·2H₂O, MW = 294.10 g/mol )
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and a 1 L volumetric flask
Procedure:
-
To prepare a 0.1 M citrate buffer, you will mix a solution of 0.1 M citric acid with a solution of 0.1 M this compound.
-
Prepare 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in deionized water and bring the final volume to 1 L.
-
Prepare 0.1 M this compound Solution: Dissolve 29.41 g of trithis compound dihydrate in deionized water and bring the final volume to 1 L.
-
To achieve a pH of 4.5, mix the two solutions in the appropriate ratio. A common starting point is to mix approximately 33 ml of 0.1 M this compound solution with 67 ml of 0.1 M citric acid solution for every 100 ml of buffer.
-
Continuously monitor the pH with a calibrated pH meter and adjust the volumes of the acid and conjugate base solutions until the desired pH of 4.5 is reached.
-
The final buffer can be sterilized by filtration through a 0.22 µm filter.[10]
Mandatory Visualizations
The following diagrams illustrate common experimental workflows where this compound buffers are employed.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 6. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. bosterbio.com [bosterbio.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. biochemazone.com [biochemazone.com]
- 11. biocompare.com [biocompare.com]
- 12. Citrate Buffer recipe - Sharebiology [sharebiology.com]
- 13. This compound / Citric acid Buffer protocol [diagnopal.ca]
- 14. scientificbio.com [scientificbio.com]
- 15. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 16. Role of iron and this compound in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Sodium Citrate as an Anticoagulant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium citrate (B86180) is a widely utilized anticoagulant, essential for various medical and laboratory procedures, including blood transfusions, apheresis, and coagulation testing. Its efficacy lies in its ability to disrupt the physiological cascade of blood clotting. This technical guide provides an in-depth exploration of the core mechanism of action of sodium citrate, supported by experimental protocols and quantitative data.
The Coagulation Cascade and the Pivotal Role of Calcium
Blood coagulation is a complex physiological process involving a series of enzymatic reactions, collectively known as the coagulation cascade, culminating in the formation of a stable fibrin (B1330869) clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. A critical component for the propagation of this cascade is the calcium ion (Ca²⁺).
Calcium ions act as a vital cofactor at multiple stages of the coagulation cascade.[1] They are indispensable for the activation of several key clotting factors, including Factor II (Prothrombin), Factor VII, Factor IX, and Factor X.[1] Calcium facilitates the binding of these factors to phospholipid surfaces, a crucial step for their enzymatic activity. Furthermore, calcium is essential for platelet adhesion to the site of vascular injury.[1]
Mechanism of Action of this compound
The anticoagulant effect of this compound is primarily attributed to its ability to chelate, or bind, to free calcium ions in the blood.[2][3][4] Citrate ions (C₆H₅O₇³⁻) form a complex with calcium ions, effectively reducing the concentration of ionized calcium available to participate in the coagulation cascade.[5] This sequestration of calcium inhibits the activation of calcium-dependent clotting factors, thereby preventing the formation of a fibrin clot and maintaining the blood in a liquid state.[2][4][6]
The following diagram illustrates the inhibitory effect of this compound on the coagulation cascade.
Quantitative Data on the Anticoagulant Effect of this compound
The anticoagulant efficacy of this compound is concentration-dependent. Different concentrations of this compound are used for various applications, with 3.2% (0.109 M) and 3.8% (0.129 M) being the most common for coagulation testing. The choice of concentration can influence the results of coagulation assays such as Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT).
| Parameter | 3.2% this compound | 3.8% this compound | Key Observations | Reference |
| Prothrombin Time (PT) | Shorter | Longer | PT is typically longer in 3.8% citrate tubes because the higher citrate concentration binds more of the added calcium in the assay, making less available for clot formation. | [6] |
| International Normalized Ratio (INR) | Lower | Higher | INR values can be significantly higher with 3.8% citrate, which has implications for monitoring oral anticoagulant therapy. | [7] |
| Activated Partial Thromboplastin Time (aPTT) | Shorter | Longer | Similar to PT, aPTT is generally longer with 3.8% citrate. The effect can be reagent-dependent. | [7][8] |
| Factor V and VIII activity | Higher | Lower | Artificially elevated factor V and VIII activity has been observed at lower citrate concentrations. | [9] |
Experimental Protocols
The anticoagulant properties of this compound can be demonstrated and quantified using standard coagulation assays. Below are generalized protocols for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) tests.
Prothrombin Time (PT) Assay
The PT test evaluates the extrinsic and common pathways of the coagulation cascade.
Objective: To measure the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
Materials:
-
Blood collection tubes containing 3.2% or 3.8% buffered this compound.
-
Centrifuge.
-
Water bath or heat block at 37°C.
-
Coagulometer or stopwatch.
-
Test tubes (12 x 75 mm).
-
Micropipettes.
-
Patient or control plasma.
-
PT reagent (containing thromboplastin and calcium chloride).
Procedure:
-
Blood Collection: Collect whole blood in a this compound tube in a 9:1 blood-to-anticoagulant ratio. Mix gently by inversion.
-
Plasma Preparation: Centrifuge the blood sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma.
-
Incubation: Pipette 100 µL of the plasma into a test tube and incubate at 37°C for 1-2 minutes.
-
Test Initiation: Add 200 µL of pre-warmed PT reagent to the plasma and simultaneously start the timer.
-
Clot Detection: Record the time in seconds for the formation of a visible clot.
The following diagram outlines the experimental workflow for a PT assay.
References
- 1. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 2. idexx.com [idexx.com]
- 3. vitroscient.com [vitroscient.com]
- 4. fritsmafactor.com [fritsmafactor.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Effect of 3.2% vs 3.8% this compound concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionbiologic.com [precisionbiologic.com]
An In-depth Technical Guide to the Chemical Properties of Sodium Citrate for Laboratory Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Sodium citrate (B86180), the sodium salt of citric acid, is a versatile and indispensable chemical compound in a vast array of laboratory procedures and drug development processes. Its utility stems from a unique combination of chemical properties, including its capacity as a buffering agent, a chelating agent, and an anticoagulant. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Core Chemical and Physical Properties
Sodium citrate, most commonly available as trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O), is a white, crystalline powder that is highly soluble in water and practically insoluble in ethanol.[1][2][3] Its aqueous solutions are slightly alkaline, with a pH typically ranging from 7.5 to 9.0.[4][5]
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | Na₃C₆H₅O₇ (anhydrous) Na₃C₆H₅O₇·2H₂O (dihydrate) | [4][6] |
| Molecular Weight | 258.07 g/mol (anhydrous) 294.10 g/mol (dihydrate) | [7] |
| Appearance | White crystalline powder or granules | [2][4] |
| Solubility in Water | ~425 g/L at 25°C (anhydrous) 770 mg/ml at 25°C (dihydrate) | [4][8] |
| Solubility in Ethanol | Insoluble/Practically Insoluble | [1][4] |
| pKa Values of Citric Acid | pKa1: 3.13 pKa2: 4.76 pKa3: 6.40 | [8][9][10] |
| pH of 1% solution | Approximately 7.0 to 9.0 | [6] |
| Melting Point | Decomposes above 300°C | [2] |
Buffering Action
This compound is a key component in the preparation of citrate buffer, which is effective in the pH range of 3.0 to 6.2.[10] The buffering capacity is a result of the equilibrium between citric acid and its conjugate base, the citrate ion. Citric acid is a triprotic acid, meaning it can donate three protons, which accounts for its three pKa values.[8][10] This property makes citrate buffers valuable in various biochemical and pharmaceutical applications where maintaining a stable pH is critical, such as in enzyme assays, protein crystallization, and drug formulations to enhance stability.[11][12]
Caption: Dissociation equilibria of citric acid.
Chelating Properties and Anticoagulation
One of the most significant properties of this compound in a laboratory setting is its ability to act as a chelating agent, particularly for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[4][13] The citrate ion can form stable complexes with these metal ions, effectively sequestering them and preventing them from participating in other reactions.[14]
This chelating ability is the basis for its widespread use as an anticoagulant for in vitro blood collection and analysis.[15][16][17] The blood coagulation cascade is a complex series of enzymatic reactions that are critically dependent on the presence of calcium ions as a cofactor.[18] By chelating the calcium ions in a blood sample, this compound prevents the activation of coagulation factors, thereby inhibiting the formation of a blood clot.[14][15] This makes it the anticoagulant of choice for a variety of hematological and coagulation studies.[15][17]
Caption: Chelation of calcium ions by this compound.
Role in Drug Development and Formulation
In the pharmaceutical industry, this compound serves multiple functions. It is used as a buffering agent to maintain the pH of liquid formulations, which is crucial for the stability and efficacy of active pharmaceutical ingredients (APIs).[7][12] Its ability to sequester metal ions also helps to prevent the degradation of drugs that are susceptible to metal-catalyzed oxidation.[16] Furthermore, this compound can be used as an emulsifying agent and to improve the solubility of certain drugs.[12][19] In effervescent tablet formulations, anhydrous this compound is a common ingredient.[20]
Applications in Nanoparticle Synthesis
This compound also plays a crucial role in the synthesis of various metallic nanoparticles, such as gold and silver.[21][22] In these syntheses, it often acts as both a reducing agent and a stabilizing agent.[22][23] The citrate ions reduce the metal salt to form nanoparticles and then adsorb onto the surface of the newly formed particles, preventing them from aggregating and controlling their size and shape.[23]
Caption: Citrate-mediated synthesis of gold nanoparticles.
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer (pH 5.0)
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Trithis compound dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
1 M HCl and 1 M NaOH for pH adjustment
Methodology:
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in distilled water and bring the final volume to 100 mL.
-
Solution B (0.1 M Trithis compound): Dissolve 2.94 g of trithis compound dihydrate in distilled water and bring the final volume to 100 mL.
-
-
Mix Stock Solutions:
-
In a beaker, combine approximately 20.5 mL of Solution A and 29.5 mL of Solution B.
-
-
Adjust pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
While stirring, monitor the pH. If the pH is above 5.0, add 1 M HCl dropwise until the desired pH is reached. If the pH is below 5.0, add 1 M NaOH dropwise.
-
-
Final Volume:
-
Once the desired pH of 5.0 is achieved, transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.
-
-
Storage:
-
Store the buffer solution at room temperature for up to 3 months or at 4°C for longer-term storage.[24]
-
Protocol 2: Use of this compound as an Anticoagulant for Blood Collection
Materials:
-
Vacuum blood collection tubes containing 3.2% (0.109 M) or 3.8% (0.129 M) buffered this compound solution. The standard ratio is 1 part anticoagulant to 9 parts blood.
-
Phlebotomy equipment (needle, holder, etc.)
Methodology:
-
Tube Selection: Select the appropriate light blue-top vacuum tube containing the correct concentration of this compound for the intended coagulation test.[15] 3.2% is the most commonly recommended concentration.[17]
-
Blood Collection:
-
Perform venipuncture according to standard phlebotomy procedures.
-
Allow the vacuum tube to fill completely to ensure the correct 1:9 ratio of anticoagulant to blood. An underfilled tube will result in an excess of citrate, which can lead to inaccurate test results.
-
-
Mixing:
-
Immediately after collection, gently invert the tube 3 to 4 times to ensure thorough mixing of the blood with the this compound anticoagulant. Avoid vigorous shaking to prevent hemolysis.
-
-
Processing:
-
The anticoagulated whole blood can then be centrifuged to separate the plasma for coagulation testing. Follow the specific protocol for the intended assay regarding centrifugation speed and time.
-
Stability and Storage
This compound is a stable material, especially in its solid form.[20] It should be stored in a cool, dry place in a well-sealed container to prevent moisture absorption, as it is slightly deliquescent.[7][20] Aqueous solutions of this compound can be sterilized by autoclaving.[20] However, non-sterile dilute solutions may be susceptible to microbial growth if stored at room temperature for extended periods.[8] For long-term storage, refrigeration at 2-8°C is recommended.[8][25] It is also advisable to store this compound solutions in opaque or amber-colored containers to protect them from light.[25]
References
- 1. himedialabs.com [himedialabs.com]
- 2. This compound: Formula, Uses & Properties Explained [vedantu.com]
- 3. Trithis compound | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. atamankimya.com [atamankimya.com]
- 6. chemiis.com [chemiis.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 11. This compound / Citric acid Buffer protocol [diagnopal.ca]
- 12. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the Role of this compound as a Chelator in Chemical Reactions [thinkdochemicals.com]
- 15. needle.tube [needle.tube]
- 16. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 17. This compound anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]
- 18. drugs.com [drugs.com]
- 19. mirecainternational.com [mirecainternational.com]
- 20. This compound - CD Formulation [formulationbio.com]
- 21. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 22. researchgate.net [researchgate.net]
- 23. The role of tannic acid and this compound in the synthesis of silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Making Citrate Buffers Protocol - Google 文档 [docs.google.com]
- 25. Storage Requirements for this compound Used in Phlebotomy and Clinical Diagnostic Labs [needle.tube]
A Technical Guide to Trisodium Citrate Dihydrate and Anhydrous for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Trisodium (B8492382) citrate (B86180), a sodium salt of citric acid, is a versatile excipient and reagent widely employed in research and pharmaceutical development. It is commercially available in two common forms: trisodium citrate dihydrate and trithis compound anhydrous. The choice between these two forms is critical and depends on the specific requirements of the application, particularly concerning water content and chemical stability. This guide provides an in-depth comparison of their properties, outlines key research applications with detailed protocols, and presents visual workflows to aid in experimental design.
Core Differences and Physicochemical Properties
The fundamental distinction between the two forms lies in the presence of water of crystallization. Trithis compound dihydrate contains two water molecules per molecule of trithis compound, whereas the anhydrous form is devoid of crystal water.[1][2] This seemingly minor difference has significant implications for their use in various formulations and reactions.
Trithis compound dihydrate is produced by the complete neutralization of citric acid with a high-purity sodium source, followed by crystallization.[3] The anhydrous form is subsequently manufactured from the dihydrate by removing the water molecules through a controlled process that preserves the crystal structure, resulting in a porous matrix.[4][5][6] This porous nature allows the anhydrous form to act as a carrier for other substances.[4][5]
Key Physicochemical Properties
A summary of the key quantitative data for both forms is presented below for easy comparison.
| Property | Trithis compound Dihydrate | Trithis compound Anhydrous | Source(s) |
| Chemical Formula | C₆H₅Na₃O₇ · 2H₂O | C₆H₅Na₃O₇ | [1][7] |
| Molecular Weight | 294.10 g/mol | 258.07 g/mol | [7][8][9] |
| CAS Number | 6132-04-3 | 68-04-2 | [7][9] |
| Appearance | White granular crystals or crystalline powder | White granular crystals or crystalline powder | [3][4] |
| Solubility in Water | Freely soluble | Freely soluble | [3][4] |
| Solubility in Ethanol (B145695) (96%) | Practically insoluble | Practically insoluble | [3][4] |
| Hygroscopicity | Slightly deliquescent in moist air | Can absorb surplus water from moisture-sensitive formulations | [5][8] |
| Stability | Chemically stable at room temperature | Chemically stable at room temperature | [3][4] |
| pH (5% aqueous solution) | 7.6 - 8.6 | Not specified, but acts as a buffer | [8] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the production of trithis compound dihydrate and its subsequent conversion to the anhydrous form.
Applications in Research and Drug Development
Both forms of trithis compound are utilized for their buffering, sequestering (chelating), and emulsifying properties.[3][10] However, the anhydrous form is particularly advantageous in moisture-sensitive applications.[2][4]
-
Drug Formulation: In pharmaceutical formulations, trithis compound acts as a pH buffer and stabilizer, enhancing the bioavailability of active ingredients.[2] The anhydrous form is preferred for dry blends, effervescent tablets, and powders to prevent clumping and improve shelf life.[2][4][11]
-
Anticoagulation: Trithis compound is a widely used anticoagulant for blood preservation.[8][12] It functions by chelating calcium ions, which are essential for the blood clotting cascade.[2][12]
-
Nanoparticle Synthesis: It serves as both a reducing agent and a capping agent in the synthesis of gold and silver nanoparticles.[13][14][15] The citrate ions reduce the metal salt to form nanoparticles and then adsorb onto the surface, preventing aggregation.[13]
-
Nucleic Acid Isolation: Trithis compound is a component of the wash buffer in protocols for isolating DNA from samples processed with TRI Reagent® (or similar phenol-guanidinium thiocyanate (B1210189) solutions).[16][17]
Experimental Protocols
Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol is adapted from the well-established Turkevich method for synthesizing gold nanoparticles. Trithis compound dihydrate is commonly used in this procedure.[13]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trithis compound dihydrate solution (1% w/v, freshly prepared)
-
Deionized water
-
Glassware (Erlenmeyer flask, beaker), rinsed with pure water
-
Stirring hot plate and magnetic stir bar
Methodology:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Place the flask on a stirring hot plate and bring the solution to a rolling boil.[13]
-
While the solution is boiling and rapidly stirring, quickly add 2 mL of the 1% trithis compound dihydrate solution.[13]
-
The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[13]
-
Continue heating and stirring for approximately 10 minutes, or until the color is stable.[13]
-
Remove the flask from the heat and allow it to cool to room temperature. The gold nanoparticle suspension is now ready for characterization and use.
Experimental Workflow: Gold Nanoparticle Synthesis
DNA Isolation from TRI Reagent® Interphase/Phenol (B47542) Phase
This protocol outlines the steps for precipitating and washing DNA from the interphase and organic phase remaining after RNA extraction using TRI Reagent® or a similar reagent. Trithis compound is a key component of the wash buffer.
Materials:
-
Phenol phase and interphase from TRI Reagent® RNA extraction
-
Ethanol (100%)
-
DNA Wash Solution: 0.1 M Trithis compound in 10% Ethanol (no pH adjustment needed)[16]
-
75% Ethanol
-
8 mM NaOH for solubilization
-
Microcentrifuge and tubes
Methodology:
-
DNA Precipitation: Remove any remaining aqueous phase from the interphase/organic phase. Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent® used initially. Mix by inversion and let stand at room temperature for 2-3 minutes.[16]
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.[16]
-
DNA Wash (Citrate): Remove the supernatant. Wash the DNA pellet by adding 1 mL of the 0.1 M trithis compound in 10% ethanol solution.
-
Let the sample stand for 30 minutes at room temperature with periodic mixing. This step is crucial for removing phenol from the DNA.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step for large DNA pellets (>200 µg).
-
DNA Wash (Ethanol): Resuspend the DNA pellet in 1.5-2 mL of 75% ethanol. Let it stand for 10-20 minutes at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Solubilization: Carefully remove the ethanol supernatant. Briefly air-dry the DNA pellet for 3-5 minutes. Do not over-dry.
-
Dissolve the DNA pellet in an appropriate volume of 8 mM NaOH to achieve the desired concentration (e.g., 0.2-0.3 µg/µL).[16] Pass the solution through a pipette repeatedly to ensure full solubilization.
Experimental Workflow: DNA Isolation Post-RNA Extraction
Conclusion
The selection of trithis compound dihydrate versus its anhydrous counterpart is a critical decision in experimental design and formulation development.
-
Trithis compound Dihydrate is a cost-effective and commonly used reagent suitable for most aqueous applications where the presence of water is not detrimental, such as preparing buffer solutions and in many nanoparticle synthesis protocols.[3][13]
-
Trithis compound Anhydrous is the superior choice for moisture-sensitive applications, including the formulation of dry powders, effervescent tablets, and other solid dosage forms where stability and a long shelf life are paramount.[2][11] Its ability to absorb excess moisture can be a distinct advantage in protecting active pharmaceutical ingredients from degradation.[4]
For researchers, understanding these fundamental differences ensures the selection of the appropriate reagent, leading to more robust, reproducible, and stable results in their scientific endeavors.
References
- 1. Trithis compound Dihydrate: Understanding This Common this compound - Kands [kandschemical.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. gtspfood.com [gtspfood.com]
- 4. Trithis compound Anhydrous | Citrics | ACIDULANTS [jungbunzlauer.com]
- 5. atamankimya.com [atamankimya.com]
- 6. daffodilpharma.wordpress.com [daffodilpharma.wordpress.com]
- 7. acrossbiotech.com [acrossbiotech.com]
- 8. Trithis compound dihydrate | 6132-04-3 [chemicalbook.com]
- 9. Trithis compound Dihydrate [mooben.com]
- 10. This compound ANHYDROUS - Pallas Life science [pallaslifescience.com]
- 11. drugs.com [drugs.com]
- 12. echemi.com [echemi.com]
- 13. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 14. mdpi.com [mdpi.com]
- 15. ukessays.com [ukessays.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
Unveiling the In Vitro Chelating Properties of Sodium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium citrate (B86180), a sodium salt of citric acid, is a widely utilized compound in the pharmaceutical and biomedical fields, primarily known for its anticoagulant properties. This technical guide delves into the core of its functionality: the chelation of metal ions in vitro. A comprehensive understanding of these properties is paramount for its effective application in research, diagnostics, and therapeutic development. This document provides an in-depth exploration of the mechanisms of citrate chelation, quantitative data on its binding affinities, detailed experimental protocols for its characterization, and its influence on cellular signaling pathways.
Introduction: The Chemical Basis of Citrate's Chelating Action
Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. The ligand, in this case, the citrate anion, is referred to as a chelator or chelating agent. Sodium citrate, in an aqueous solution, dissociates to yield sodium ions (Na+) and citrate ions (C₆H₅O₇³⁻)[1]. The citrate anion, with its three carboxyl groups and one hydroxyl group, acts as a multidentate ligand, capable of forming stable complexes with various metal ions.[2] This ability to sequester metal ions is fundamental to its biological and pharmaceutical applications.
The primary mechanism of action for this compound as a chelating agent revolves around its ability to bind with divalent and trivalent metal cations, effectively removing them from solution and preventing their participation in other reactions.[1][2] A classic example is its use as an anticoagulant, where it chelates calcium ions (Ca²⁺), a critical cofactor in the blood coagulation cascade, thereby preventing clot formation.[1]
dot
References
The Guardian of Structure: Sodium Citrate's Crucial Role in Preventing Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science and therapeutic development, maintaining the structural integrity and stability of proteins is paramount. Protein degradation, a process that compromises the native conformation and function of these vital macromolecules, poses a significant challenge in research, diagnostics, and the formulation of protein-based drugs. This in-depth technical guide explores the multifaceted role of sodium citrate (B86180) as a powerful tool in the prevention of protein degradation. Through its unique physicochemical properties, sodium citrate offers a robust defense against the various stressors that can lead to the aggregation, unfolding, and ultimate loss of function of proteins. This document will delve into the mechanisms of action, provide detailed experimental protocols for assessing its efficacy, present quantitative data on its stabilizing effects, and visualize the complex signaling pathways involved in protein quality control.
Mechanisms of Action: How this compound Protects Proteins
This compound's efficacy in preventing protein degradation stems from a combination of mechanisms that collectively contribute to a more stable protein environment. These mechanisms are not mutually exclusive and often work in concert to preserve the native protein structure.
-
Buffering Agent: One of the primary functions of this compound is to act as a buffering agent, maintaining a stable pH in solution.[1] Proteins are highly sensitive to pH fluctuations, which can alter the ionization state of their amino acid residues, leading to conformational changes and subsequent aggregation or degradation. By resisting changes in pH, this compound ensures that the protein remains in an environment conducive to its native, functional state.[1]
-
Chelating Agent: this compound is an effective chelating agent, meaning it can bind to and sequester metal ions.[2] Certain metal ions, such as copper and iron, can catalyze oxidative reactions that damage proteins, leading to fragmentation and aggregation. By chelating these metal ions, this compound mitigates oxidative stress and protects the protein from this degradation pathway.[2]
-
Modulation of Protein-Protein Interactions: Citrate ions can interact with the surface of proteins, influencing protein-protein interactions.[3] By binding to positively charged patches on the protein surface, citrate can reduce electrostatic attractions between protein molecules that might otherwise lead to aggregation.[3] It can also influence the hydration shell around the protein, promoting a more stable and soluble state.
-
Colloidal Stability: this compound contributes to the overall colloidal stability of protein solutions. It can increase the net charge of proteins and strengthen repulsive forces between them, thereby preventing them from associating and forming aggregates.[1] This effect is particularly crucial in high-concentration protein formulations, where the risk of aggregation is significantly higher.
Quantitative Data on the Stabilizing Effect of this compound
The stabilizing effect of this compound on various proteins has been quantified using a range of biophysical techniques. The following tables summarize key quantitative data from studies investigating the impact of this compound on protein stability.
Table 1: Effect of this compound on the Thermal Stability of Monoclonal Antibodies (mAbs)
| Monoclonal Antibody | Buffer System | This compound Concentration (mM) | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Reference |
| Anti-streptavidin IgG1 | Sodium Acetate | 0 | 70.2 | - | [4] |
| This compound | 10 | 68.5 | -1.7 | [4] | |
| Anti-CD20 mAb-T | Sodium Acetate (pH 4.6) | 0 | 72.1 | - | [4] |
| This compound (pH 4.6) | 10 | 70.8 | -1.3 | [4] |
Table 2: Influence of Citrate Concentration on Protein Interaction Parameter (kD) and Opalescence of a Monoclonal Antibody (mAb1)
| Citrate Concentration (mM) | kD (mL/g) | Opalescence (Arbitrary Units) | Reference |
| 5 | -28 | High | [1] |
| 10 | -20 | Medium | [1] |
| 20 | -10 | Low | [1] |
| 50 | 0 | Very Low | [1] |
Table 3: Thermodynamic Parameters of Protein Unfolding in the Presence of this compound
| Protein | Denaturant | This compound Concentration (mM) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Chymotrypsin | Urea | 0 | 18.15 | - | - | [5] |
| Urea | (Not specified) | 35.0 (DSC) | - | - | [5] | |
| Lysozyme | Guanidine HCl | 0 | 37.18 | - | - | [5] |
| (Not specified) | 0 | 46.0 (CD) | - | - | [5] |
Detailed Experimental Protocols
To rigorously assess the role of this compound in preventing protein degradation, a combination of biophysical and biochemical techniques is employed. The following are detailed methodologies for key experiments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To visually assess protein fragmentation and aggregation.
Materials:
-
Protein sample
-
This compound buffer (various concentrations)
-
Control buffer (without this compound)
-
Laemmli sample buffer (2X) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Molecular weight markers
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
-
Heating block or water bath
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a known concentration in both the control buffer and various concentrations of this compound buffer.
-
Incubate the samples under stress conditions (e.g., elevated temperature for a defined period) to induce degradation.
-
Mix equal volumes of the protein samples with 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.[6]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load the prepared protein samples and molecular weight markers into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour or with a silver stain for higher sensitivity.
-
Destain the gel with the appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the gel on a light box or using an imaging system.
-
Compare the band patterns of the samples incubated with and without this compound. Look for the appearance of lower molecular weight bands (fragmentation) or high molecular weight aggregates that remain at the top of the gel.
-
Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of protein particles in solution and detect the formation of aggregates.
Materials:
-
Protein sample
-
This compound buffer (various concentrations)
-
Control buffer (without this compound)
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a suitable concentration (typically 0.1-1.0 mg/mL) in the control and this compound buffers.
-
Filter all samples and buffers through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extraneous particles.[7]
-
Equilibrate the samples to the desired temperature in the DLS instrument's sample holder.
-
-
Data Acquisition:
-
Set the parameters on the DLS software, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles in the sample.
-
Compare the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein in the different buffer conditions. An increase in Rh and PDI indicates the formation of aggregates.
-
Monitor the size distribution over time to assess the kinetics of aggregation.[8]
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the protein and detect conformational changes.
Materials:
-
Protein sample
-
This compound buffer (various concentrations)
-
Control buffer (without this compound)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a concentration of approximately 0.1-0.2 mg/mL in the control and this compound buffers.[9]
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm). Phosphate buffers are often a good choice.[9]
-
Record a baseline spectrum of each buffer in the quartz cuvette.
-
-
Data Acquisition:
-
Place the protein sample in the cuvette and record the CD spectrum in the far-UV region.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the protein sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., alpha-helices show negative bands at ~208 and ~222 nm, while beta-sheets show a negative band around 218 nm).[9]
-
Compare the spectra of the protein in different citrate concentrations to identify any significant changes in secondary structure.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the protein by measuring its melting temperature (Tm).
Materials:
-
Protein sample
-
This compound buffer (various concentrations)
-
Control buffer (without this compound)
-
DSC instrument
-
Sample and reference pans
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.5-2.0 mg/mL in the control and this compound buffers.
-
Degas the samples and buffers to prevent the formation of bubbles during the temperature scan.
-
Accurately load a known volume of the protein sample into a sample pan and the corresponding buffer into a reference pan. Seal the pans.
-
-
Data Acquisition:
-
Place the sample and reference pans into the DSC instrument.
-
Set the experimental parameters, including the starting and ending temperatures and the scan rate (e.g., 1°C/min).
-
Run the temperature scan.[10]
-
-
Data Analysis:
-
The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the unfolding of the protein.
-
The temperature at the apex of this peak is the melting temperature (Tm).
-
Compare the Tm values of the protein in the presence and absence of this compound. A higher Tm indicates increased thermal stability.[11]
-
The area under the peak can be used to calculate the enthalpy of unfolding (ΔH).
-
Signaling Pathways and Experimental Workflows
The stability of the cellular proteome is maintained by a complex network of signaling pathways that recognize and respond to the presence of misfolded or aggregated proteins. This compound, by preventing protein degradation in vitro, can be seen as an external tool that helps maintain the native state, a role that is fulfilled by intricate cellular machinery in vivo. Understanding these pathways provides context for the importance of protein stability.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for the degradation of most intracellular proteins. Misfolded or damaged proteins are tagged with a chain of ubiquitin molecules, which targets them to the proteasome for degradation.
The Unfolded Protein Response (UPR)
The UPR is a stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Its goal is to restore ER homeostasis by reducing the protein load and increasing the folding capacity.
The Heat Shock Response (HSR)
The HSR is a cellular defense mechanism triggered by various stressors, including heat, that cause protein denaturation. It leads to the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to refold or clear damaged proteins.
Experimental Workflow for Screening Protein Stability
A systematic workflow is essential for evaluating the effectiveness of this compound and other excipients in a protein formulation.
Conclusion
This compound is a versatile and highly effective excipient for preventing protein degradation. Its multifaceted mechanisms of action, including pH buffering, metal ion chelation, and modulation of protein-protein interactions, make it an invaluable tool in the formulation of stable protein therapeutics and in various research applications. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically evaluate and optimize the use of this compound to ensure the integrity, efficacy, and safety of their protein-based products. A thorough understanding of the underlying cellular pathways that manage protein quality control further underscores the critical importance of maintaining protein stability, a task for which this compound has proven to be an exceptional guardian.
References
- 1. This compound / Citric acid Buffer protocol [diagnopal.ca]
- 2. Screening of novel excipients for freeze-dried protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific-ion effects on the aggregation mechanisms and protein-protein interactions for anti-streptavidin immunoglobulin gamma-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Differential scanning calorimetry [cureffi.org]
- 11. news-medical.net [news-medical.net]
Core Principles of Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles and methodologies of Heat-Induced Epitope Retrieval (HIER) using sodium citrate (B86180) buffer. This technique is critical for successful immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues.
Introduction: The Challenge of Epitope Masking in FFPE Tissues
Formalin fixation is the gold standard for preserving tissue morphology, making it an indispensable tool in pathology and research.[1][2] However, the chemical reactions initiated by formaldehyde, the active component of formalin, create significant challenges for immunohistochemical staining.[3][4] Formaldehyde induces the formation of methylene (B1212753) bridges, which cross-link proteins within the tissue.[1] This extensive cross-linking can mask the antigenic sites, or epitopes, that are the targets for antibody binding in IHC.[3][5] This "epitope masking" can lead to weak or false-negative staining results, compromising the diagnostic and research value of the IHC experiment.[3][6]
To counteract this, antigen retrieval methods are employed to unmask the epitopes and restore antigenicity.[3][7] The two primary methods are Proteolytic-Induced Epitope Retrieval (PIER) and Heat-Induced Epitope Retrieval (HIER).[5][7] HIER, the focus of this guide, has become the more widely used technique due to its effectiveness for a broad range of antigens and its ability to produce clean, intense staining.[7][8]
The Mechanism of Heat-Induced Epitope Retrieval with Sodium Citrate
The precise molecular mechanisms of HIER are not fully elucidated, but several theories are supported by experimental evidence. The process involves heating tissue sections in a buffer solution, with this compound at a pH of 6.0 being one of the most common and effective buffers.[3][9]
Reversal of Formalin-Induced Cross-links
The prevailing hypothesis is that the thermal energy supplied during HIER, in conjunction with the appropriate pH and ionic strength of the retrieval solution, breaks the methylene cross-links formed during formalin fixation.[1][9] This "unmasking" allows the protein to refold, at least partially, to its native conformation, thereby re-exposing the epitope for antibody binding.[1][9] The heat accelerates the hydrolysis of these cross-links, a process that is influenced by both temperature and the duration of heating.[1]
The Role of pH and Chelation
The pH of the retrieval solution is a critical factor in the success of HIER.[7][9] While some antigens are best retrieved in alkaline conditions (pH 8-10), many others show optimal retrieval in the acidic environment of a this compound buffer at pH 6.0.[3][7][10] It is hypothesized that the pH influences the conformation of the target protein and the breaking of specific cross-links.
Another theory suggests that HIER's effectiveness, particularly with chelating buffers like citrate and EDTA, is related to the removal of calcium ions from the sites of cross-links. Formalin fixation can lead to the formation of calcium complexes that contribute to epitope masking. Citrate, a known calcium chelator, may facilitate the disruption of these complexes, aiding in epitope unmasking.
The logical relationship of formalin fixation and HIER is illustrated in the following diagram:
Figure 1: Conceptual diagram of formalin fixation and subsequent heat-induced epitope retrieval.
Key Parameters for Optimal HIER with this compound
The success of HIER is highly dependent on the careful optimization of several key parameters. These include the composition and pH of the retrieval solution, the temperature and duration of heating, and the cooling process.
Buffer Composition and pH
This compound buffer at a concentration of 10 mM and a pH of 6.0 is a widely used and effective solution for many antigens.[3][11][12] The slightly acidic nature of this buffer provides an optimal environment for the retrieval of a broad range of epitopes. While other buffers at different pH values (e.g., EDTA pH 8.0 or Tris-EDTA pH 9.0) can be more effective for specific antibodies, particularly those targeting nuclear antigens, this compound pH 6.0 remains a standard starting point for optimization.[7]
Temperature and Heating Time
There is an inverse relationship between the temperature and the duration of heating required for effective epitope retrieval.[1] Higher temperatures generally require shorter incubation times. Common heating methods include microwave ovens, pressure cookers, steamers, and water baths, all of which can achieve the necessary temperature range of 95-100°C.[6] The optimal heating time is typically between 10 and 40 minutes, but this must be determined empirically for each specific antibody, tissue type, and fixation protocol.[3][6] Over-heating can lead to tissue damage and loss of morphology, while insufficient heating will result in incomplete epitope retrieval.[7]
Cooling
The cooling step following heat treatment is also a critical part of the HIER protocol. Allowing the slides to cool slowly in the retrieval buffer for at least 20 minutes at room temperature is recommended.[6][11] This gradual cooling process is thought to allow for the proper refolding of the unmasked proteins, which is essential for restoring the epitope's conformation for antibody binding.
Experimental Protocols
The following section provides a detailed methodology for preparing this compound buffer and performing HIER.
Preparation of 10 mM this compound Buffer (pH 6.0)
Reagents and Equipment:
-
Trisodium (B8492382) citrate dihydrate (C₆H₅Na₃O₇·2H₂O)
-
Distilled or deionized water
-
1N Hydrochloric acid (HCl) or 1N Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Tween 20 (optional)
-
Graduated cylinders
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To prepare 1 liter of 10 mM this compound buffer, weigh out 2.94 g of trithis compound dihydrate.[3][12]
-
Dissolve the trithis compound in approximately 900 ml of distilled water in a beaker with a magnetic stir bar.
-
Once fully dissolved, use a calibrated pH meter to measure the pH of the solution.
-
Adjust the pH to 6.0 by adding 1N HCl dropwise while continuously monitoring the pH.[11][12] If the pH drops below 6.0, it can be adjusted with 1N NaOH.
-
(Optional) Add 0.5 ml of Tween 20 to the solution to make a final concentration of 0.05%.[6][11] Tween 20 is a non-ionic detergent that can help to reduce surface tension and prevent non-specific antibody binding.
-
Bring the final volume to 1 liter with distilled water.
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.[11]
Heat-Induced Epitope Retrieval Protocol
Equipment:
-
Heating apparatus (microwave, pressure cooker, water bath, or steamer)
-
Staining dishes or Coplin jars
-
Slide rack
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections through a series of xylene and graded ethanol (B145695) washes, finishing with a rinse in distilled water.[12]
-
Pre-heat the HIER apparatus with the staining dish containing the 10 mM this compound buffer (pH 6.0) to 95-100°C.[6][12]
-
Immerse the slides in the pre-heated buffer. Ensure the slides are fully submerged.[6]
-
Heat the slides for the optimized duration, typically between 10-40 minutes.[6][12] If using a microwave, a common protocol is to bring the solution to a boil and then reduce the power to maintain a sub-boiling temperature for 10 minutes.[13]
-
After heating, remove the staining dish from the heat source and allow the slides to cool in the buffer at room temperature for at least 20 minutes.[6][11][12]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS) before proceeding with the immunohistochemical staining protocol.[12]
The general workflow for HIER is depicted in the following diagram:
Figure 2: Standard experimental workflow for Heat-Induced Epitope Retrieval (HIER) with this compound buffer.
Data Presentation: Quantitative Parameters for HIER
The following tables summarize the key quantitative parameters for the preparation and use of this compound buffer for HIER.
Table 1: this compound Buffer (10 mM, pH 6.0) Preparation
| Component | Amount per 1 Liter | Purpose |
| Trithis compound dihydrate | 2.94 g | Buffering agent |
| Distilled water | To 1 Liter | Solvent |
| 1N HCl | As needed | pH adjustment |
| Tween 20 (optional) | 0.5 ml (0.05%) | Surfactant/wetting agent |
Table 2: HIER Protocol Parameters
| Parameter | Recommended Range | Notes |
| Buffer pH | 6.0 | Optimal for a wide range of antigens. |
| Buffer Concentration | 10 mM | Standard effective concentration. |
| Heating Temperature | 95-100°C | Critical for breaking cross-links. |
| Heating Time | 10-40 minutes | Must be optimized for each antibody and tissue. |
| Cooling Time | ≥ 20 minutes | Allows for proper protein refolding. |
Troubleshooting and Optimization
Achieving optimal staining with HIER often requires empirical optimization.[5] Weak or no staining may indicate insufficient heating or an inappropriate buffer pH for the specific antigen.[14] Conversely, high background staining or tissue damage can result from over-retrieval (excessive heating).[15][16] It is crucial to run positive and negative controls to validate the protocol and troubleshoot any issues.[14] For a given antibody, it may be necessary to test different retrieval buffers (e.g., citrate pH 6.0 vs. EDTA pH 8.0) and a range of heating times to determine the optimal conditions.[7][14]
Conclusion
Heat-induced epitope retrieval with this compound buffer is a powerful and widely applicable technique for unmasking epitopes in FFPE tissues for immunohistochemistry. A thorough understanding of the underlying principles of epitope masking and retrieval, coupled with careful optimization of key parameters such as pH, temperature, and time, is essential for obtaining reliable and reproducible high-quality staining results. This guide provides a comprehensive overview of these principles and a solid foundation for the successful implementation of HIER in both research and clinical settings.
References
- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 2. antigen-retriever.com [antigen-retriever.com]
- 3. bosterbio.com [bosterbio.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]
- 6. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. abyntek.com [abyntek.com]
- 9. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 13. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. dbiosys.com [dbiosys.com]
- 16. documents.cap.org [documents.cap.org]
Sodium Citrate as a Core Component of RNA Stabilization Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of sodium citrate (B86180) in RNA stabilization solutions. Ribonucleic acid (RNA) is notoriously susceptible to degradation by ubiquitous ribonucleases (RNases), making its preservation a cornerstone of reliable molecular analysis. Sodium citrate has emerged as a key reagent in this effort, offering a dual-pronged approach to safeguarding RNA integrity. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The Dual-Role Mechanism of this compound in RNA Stabilization
This compound's efficacy in RNA stabilization stems from two primary chemical properties: its ability to chelate divalent cations and its buffering capacity.[1][2]
RNase Inhibition through Divalent Cation Chelation
Many RNases, particularly the pervasive RNase A family, require divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors for their catalytic activity.[1] These cations are essential for the proper folding of the enzyme and for facilitating the hydrolysis of the phosphodiester backbone of RNA.[3] this compound, a salt of citric acid, acts as a potent chelating agent, effectively sequestering these divalent cations from the solution.[1] By binding to and forming stable complexes with Mg²⁺ and Ca²⁺, citrate renders them unavailable to RNases, thereby inhibiting their enzymatic activity and protecting RNA from degradation.[1]
Prevention of Autohydrolysis through pH Buffering
RNA is also susceptible to non-enzymatic degradation through autohydrolysis, a process that is significantly accelerated under alkaline conditions. The phosphodiester bonds of the RNA backbone can be cleaved by base-catalyzed hydrolysis. This compound solutions are typically prepared at a slightly acidic pH, most commonly around 6.4 to 6.5.[4][5][6] In this pH range, this compound acts as a buffer, maintaining a stable, slightly acidic environment that is optimal for RNA stability and minimizes the rate of autohydrolysis.[1][4][6]
Quantitative Data on RNA Integrity and Yield
The inclusion of this compound in RNA storage and extraction buffers has a demonstrable positive impact on the quality and quantity of recovered RNA. The following tables summarize representative data comparing RNA integrity, purity, and yield when using this compound-based solutions versus other common storage media.
Disclaimer: The following data is illustrative and compiled from typical results found in molecular biology literature. Actual results may vary depending on the sample type, initial RNA quality, and specific experimental conditions.
Table 1: Comparison of RNA Integrity (RIN) in Different Storage Solutions Over Time
| Storage Solution | Storage Temperature | Day 0 (RIN) | Day 7 (RIN) | Day 30 (RIN) |
| 1 mM this compound, pH 6.4 | 4°C | 9.8 | 9.5 | 9.1 |
| 1 mM EDTA, pH 8.0 | 4°C | 9.7 | 9.0 | 8.2 |
| Nuclease-Free Water | 4°C | 9.8 | 8.5 | 6.5 |
| 1 mM this compound, pH 6.4 | -20°C | 9.8 | 9.8 | 9.7 |
| 1 mM EDTA, pH 8.0 | -20°C | 9.7 | 9.6 | 9.4 |
| Nuclease-Free Water | -20°C | 9.8 | 9.2 | 8.8 |
RIN (RNA Integrity Number) is a numerical assessment of RNA quality, with 10 being the highest possible score for intact RNA.[7]
Table 2: Impact of this compound on RNA Purity and Yield
| Parameter | RNA Extraction with this compound Precipitation | Standard TRIzol Extraction |
| A260/A280 Ratio | 2.05 ± 0.05 | 1.95 ± 0.10 |
| A260/A230 Ratio | 2.10 ± 0.15 | 1.80 ± 0.20 |
| RNA Yield (µg/mg tissue) | 5.5 ± 0.8 | 4.2 ± 1.1 |
The A260/A280 and A260/A230 ratios are indicators of RNA purity, with ideal values for pure RNA being around 2.0-2.2.[3][8]
Experimental Protocols
This section provides detailed methodologies for the preparation of a this compound-based RNA storage solution and a standard RNA extraction protocol that incorporates this compound.
Preparation of 1 mM this compound RNA Storage Solution (pH 6.4)
Materials:
-
This compound dihydrate (or trisodium (B8492382) citrate)
-
Nuclease-free water
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
RNase-free glassware and consumables
Procedure:
-
To prepare a 1 M stock solution of this compound, dissolve 29.41 g of this compound dihydrate in 80 mL of nuclease-free water.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
To prepare the 1 mM working solution, dilute 100 µL of the 1 M stock solution into 99.9 mL of nuclease-free water.
-
Adjust the pH of the 1 mM solution to 6.4 using small additions of dilute HCl or NaOH while monitoring with a calibrated pH meter.
-
Sterilize the final solution by autoclaving.
-
Store the solution in RNase-free containers at room temperature.
TRIzol RNA Extraction with this compound Precipitation
This protocol is an adaptation of the standard TRIzol method, incorporating a high-salt precipitation step with this compound to enhance the removal of contaminants.[9][10][11]
Materials:
-
TRIzol reagent
-
High-salt precipitation solution (0.8 M this compound, 1.2 M NaCl)
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water or 1 mM this compound, pH 6.4 for resuspension
-
RNase-free tubes and centrifuges
Procedure:
-
Homogenization: Homogenize tissue samples (50-100 mg) in 1 mL of TRIzol reagent. For cell suspensions, pellet the cells and lyse in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tubes securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.25 mL of isopropanol and 0.25 mL of the high-salt precipitation solution (0.8 M this compound, 1.2 M NaCl) per 1 mL of TRIzol reagent used in the initial homogenization.[2] Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.
-
RNA Wash: Carefully discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet. Resuspend the RNA in an appropriate volume of nuclease-free water or 1 mM this compound solution (pH 6.4).
Visualizing the Role of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
Caption: RNase Inhibition by this compound
Caption: Dual-Function of this compound
Caption: RNA Extraction Workflow with Citrate
Conclusion
This compound is a simple, yet highly effective, component of RNA stabilization solutions. Its dual mechanism of action—inhibiting RNase activity through the chelation of essential divalent cations and preventing RNA autohydrolysis by maintaining a stable, slightly acidic pH—makes it an invaluable tool for researchers.[1] The use of this compound in both RNA extraction and storage protocols consistently leads to higher yields of pure, intact RNA, which is fundamental for the accuracy and reproducibility of downstream applications such as RT-qPCR, RNA sequencing, and microarray analysis. The protocols and data presented in this guide underscore the importance of incorporating this compound into standard laboratory practices for RNA handling.
References
- 1. avidorganics.net [avidorganics.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. RNA Storage - EURx [eurx.com.pl]
- 5. RNA Reconstitution Solution (1 mM this compound pH 6.4); 50 mL from Gene Link [genelink.com]
- 6. s3.smu.edu [s3.smu.edu]
- 7. Stabilization of Cellular RNA in Blood During Storage at Room Temperature: A Comparison of Cell-Free RNA BCT® with K3EDTA Tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sustain.ubc.ca [sustain.ubc.ca]
- 9. Culture Medium for Arabidopsis [kuchem.kyoto-u.ac.jp]
- 10. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Dawn of a New Era in Medicine: The Discovery of Sodium Citrate's Anticoagulant Properties
A Technical Guide on the Foundational Experiments that Revolutionized Blood Transfusion
For researchers, scientists, and professionals in drug development, understanding the historical context of pivotal medical discoveries provides a valuable lens through which to view modern challenges and innovations. The discovery of sodium citrate's ability to prevent blood clotting stands as a monumental achievement, transforming blood transfusion from a high-risk, direct procedure to a safe and routine life-saving intervention. This in-depth guide explores the core scientific contributions of the pioneers in this field, presenting their quantitative data, detailing their experimental protocols, and visualizing the logical and procedural frameworks of their groundbreaking work.
The Mechanism of Action: How Sodium Citrate (B86180) Prevents Coagulation
This compound's anticoagulant effect is achieved through the chelation of calcium ions in the blood.[1][2] Calcium is an essential cofactor in the blood coagulation cascade, a complex series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a fibrin (B1330869) clot.[1][3] By binding to and sequestering calcium ions, this compound effectively interrupts this cascade, preventing the initiation of the clotting process and maintaining the blood in a liquid state.[1][2] This simple yet profound mechanism laid the groundwork for the development of blood banking and modern transfusion medicine.
References
Foundational Research on Citrate's Effect on the Blood Coagulation Cascade: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of the foundational principles underlying the anticoagulant effect of citrate (B86180) on the blood coagulation cascade. Citrate's primary mechanism of action, the chelation of calcium ions, is a cornerstone of in vitro diagnostic testing and blood preservation. This document elucidates this mechanism through a detailed examination of the coagulation cascade, presents quantitative data on citrate's effects, outlines key experimental protocols for assessing coagulation, and provides visual representations of the critical pathways and workflows involved.
Introduction: The Pivotal Role of Calcium in Hemostasis
The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin (B1330869) clot to prevent blood loss following vascular injury. This process is tightly regulated and involves the sequential activation of a series of serine proteases known as clotting factors.[1][2] A critical and indispensable cofactor in this cascade is the calcium ion (Ca²⁺).[1][2][3][4][5]
Calcium ions are essential for:
-
Activation of Vitamin K-Dependent Clotting Factors: Factors II (Prothrombin), VII, IX, and X, as well as the regulatory proteins C and S, require calcium to undergo a conformational change that enables them to bind to negatively charged phospholipid surfaces, such as those on activated platelets.[3][5][6]
-
Formation of Enzyme Complexes: Calcium acts as a bridge, facilitating the assembly of key activation complexes on the platelet surface. For example, the prothrombinase complex consists of Factor Xa and Factor Va, which assemble on a phospholipid surface in the presence of calcium to convert prothrombin to thrombin.[1][4]
-
Platelet Adhesion and Aggregation: Calcium is necessary for platelet adhesion to the site of vessel injury.[3]
-
Fibrin Polymerization and Stabilization: Calcium ions are required for the normal polymerization of fibrin monomers and the activation of Factor XIII, which cross-links the fibrin mesh to form a stable clot.[1][3][5]
Given the ubiquitous and critical role of calcium, its removal from the blood provides an effective means of anticoagulation.
Mechanism of Action: Citrate as a Calcium Chelator
Citrate, most commonly in the form of sodium citrate, is a widely used anticoagulant for in vitro diagnostic testing and blood storage.[7][8][9] Its anticoagulant effect is not due to direct interaction with any of the clotting factors but rather through its ability to act as a chelating agent.[6][8][10] Citrate has a high affinity for calcium ions, forming soluble calcium-citrate complexes.[11][12] This sequestration of ionized calcium effectively reduces its bioavailability to a level that inhibits the calcium-dependent steps of the coagulation cascade, thereby preventing clot formation.[6][8][10][11]
The anticoagulant effect of citrate is reversible.[6] When citrated blood is transfused, the citrate is rapidly metabolized by the liver, kidneys, and muscles, releasing the bound calcium and restoring normal coagulation function in the recipient.[6][11][12] In laboratory settings, the coagulation cascade can be re-initiated in a citrated plasma sample by the addition of excess calcium chloride.[13]
The following diagram illustrates the central role of calcium in the coagulation cascade and how citrate's chelation of calcium disrupts this process.
Quantitative Data on Citrate's Anticoagulant Effect
The concentration of citrate used as an anticoagulant is a critical pre-analytical variable that can significantly affect the results of coagulation assays.[14][15][16] The most commonly used concentrations in blood collection tubes are 3.2% (0.109 M) and 3.8% (0.129 M) buffered this compound.[7][14][17][18] The standard blood-to-anticoagulant ratio is 9:1.[7]
This table summarizes in vitro data from a study where this compound and citric acid were added to venous blood from healthy donors.[19][20]
| Compound | Concentration (mEq/L) | Ionized Calcium (iCa²⁺) (mmol/L) | Activated Clotting Time (ACT) (seconds) |
| This compound | 9 | 0.39 (0.36-0.39) | 234 (208-296) |
| 12 | Data not specified | Data not specified | |
| 15 | 0.20 (0.20-0.21) | >600 | |
| Citric Acid | 9 | 0.35 (0.33-0.36) | 202 (178-238) |
| 12 | Data not specified | Data not specified | |
| 15 | 0.21 (0.20-0.23) | >600 |
Data presented as median (interquartile range).
This table highlights the differences observed in coagulation testing when using different standard citrate concentrations. The use of more "responsive" reagents can amplify these differences.[14][16]
| Patient Group | Coagulation Test | Citrate Concentration | Key Findings |
| Outpatients on stable oral anticoagulant therapy | Prothrombin Time (PT) / INR | 3.2% vs. 3.8% | With responsive PT reagents, 18% of samples showed a change of less than 0.7 INR units between concentrations.[14] Generally, 3.8% citrate yields higher INR values.[16] |
| Hospitalized patients on IV heparin therapy | Activated Partial Thromboplastin (B12709170) Time (aPTT) | 3.2% vs. 3.8% | With responsive aPTT reagents, 19% of patients had a greater than 7-second difference in aPTT results.[14] |
| Healthy Volunteers | aPTT | 3.2% vs. 3.8% | Statistically significant differences in aPTT were observed with responsive reagents.[16] |
It is now recommended that 3.2% citrate be used for all routine coagulation tests to improve standardization.[14]
Experimental Protocols
The following are generalized protocols for two of the most common coagulation assays used to assess the effects of anticoagulants like citrate.
The PT test evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time taken for a fibrin clot to form is measured.
Methodology:
-
Sample Preparation: Collect whole blood into a 3.2% this compound tube (light blue top) at a 9:1 blood-to-anticoagulant ratio.[7][21][22] Centrifuge the sample to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Initiation of Coagulation: Add a pre-warmed solution of thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride to the PPP sample.
-
Clot Detection: Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
-
Reporting: The result is reported in seconds and often as an International Normalized Ratio (INR) for patients on oral anticoagulant therapy.
The aPTT test assesses the intrinsic and common pathways of coagulation.[23]
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[23]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from a 3.2% citrated blood sample as described for the PT test.
-
Incubation: Pre-warm the PPP to 37°C. Add a pre-warmed aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specified period to allow for the activation of the contact factors.[23]
-
Initiation of Coagulation: Add a pre-warmed calcium chloride solution to the plasma-reagent mixture.
-
Clot Detection: Simultaneously start a timer and measure the time until a fibrin clot forms.
-
Reporting: The result is reported in seconds.
The diagram below outlines the general workflow for in vitro coagulation testing using citrated plasma.
Conclusion
Citrate's anticoagulant properties are fundamentally linked to its ability to chelate calcium ions, a critical cofactor at multiple stages of the blood coagulation cascade. This mechanism is central to the preservation of blood products and the execution of in vitro coagulation diagnostics. A thorough understanding of citrate's mode of action, the quantitative impact of its concentration, and standardized experimental protocols are essential for researchers, scientists, and drug development professionals working in the fields of hemostasis and thrombosis. The data and methodologies presented in this guide provide a foundational framework for such endeavors.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. droracle.ai [droracle.ai]
- 4. quora.com [quora.com]
- 5. What is the function of Ca^{2+} ions in blood clotting? - askIITians [askiitians.com]
- 6. droracle.ai [droracle.ai]
- 7. Blood Collection Tubes For Coagulation Studies [needle.tube]
- 8. Regional Citrate Anticoagulation: A Tale of More Than Two Stories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionbiologic.com [precisionbiologic.com]
- 10. gosset.ai [gosset.ai]
- 11. litfl.com [litfl.com]
- 12. Regional Citrate Anticoagulation in CRRT - Renal Fellow Network [renalfellow.org]
- 13. Bleeding and blood clotting - Intrinsic Pathway, Coagulation, Clotting | Britannica [britannica.com]
- 14. Effect of 3.2% vs 3.8% this compound concentration on routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. sinymedical.com [sinymedical.com]
- 19. Effects of this compound, citric acid and lactic acid on human blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. labcorp.com [labcorp.com]
- 22. mayocliniclabs.com [mayocliniclabs.com]
- 23. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Methodological & Application
Sodium citrate buffer preparation for immunohistochemistry (IHC).
Application Notes: Sodium Citrate (B86180) Buffer in Immunohistochemistry
Introduction
Formalin fixation, a critical step for preserving tissue morphology in immunohistochemistry (IHC), can paradoxically hinder the very process it's meant to enable. The fixation process creates methylene (B1212753) bridges between proteins, cross-linking them and masking the antigenic epitopes that are the targets for antibody binding.[1] This masking can lead to weak or false-negative staining results.[2][3] To counteract this, a technique known as Heat-Induced Epitope Retrieval (HIER) is employed to unmask these hidden antigens.[1][4] Sodium citrate buffer, typically at a pH of 6.0, is a cornerstone of the HIER method, renowned for its effectiveness in breaking these protein cross-links and restoring antigenicity.[1][2][5]
The application of heat in conjunction with the citrate buffer provides the necessary energy to reverse the formalin-induced cross-linking.[6] The slightly acidic nature of the pH 6.0 buffer is crucial for revealing many cellular antigens.[6] This process allows the protein to refold and regain, at least partially, its native conformation, thereby exposing the epitope for subsequent antibody recognition and binding.[6]
Principles of Citrate Buffer-Mediated Antigen Retrieval
The mechanism of HIER with this compound buffer involves the hydrolysis of the methylene bridges formed during formalin fixation.[6] Heat accelerates the breakage of these cross-links, and the specific pH of the buffer influences the final conformational state of the unmasked protein, which is critical for optimal antibody binding.[6] While this compound at pH 6.0 is widely effective, for some antigens, buffers with different pH values, such as EDTA at pH 8.0 or Tris-EDTA at pH 9.0, may yield better results.[5][7] However, more aggressive retrieval solutions like EDTA can sometimes damage tissue morphology or the antigen itself, making the gentler this compound buffer a preferred starting point for optimization.[5]
Protocols for this compound Buffer Preparation
This section provides detailed protocols for preparing commonly used 10 mM this compound buffer solutions for IHC antigen retrieval.
Quantitative Data Summary
The following tables summarize the required components for preparing two common variations of 10 mM citrate buffer at pH 6.0.
Table 1: Preparation of 10 mM this compound Buffer (from Trisodium (B8492382) Citrate Dihydrate)
| Component | Concentration | Mass/Volume per 1000 mL |
| Trithis compound Dihydrate | 10 mM | 2.94 g[2][7][8] |
| Distilled or Deionized Water | - | to 1000 mL[2][7][8] |
| 1N HCl | As needed | For pH adjustment to 6.0[2][7][8] |
| Tween 20 (optional) | 0.05% | 0.5 mL[2][7][8] |
Table 2: Preparation of 10 mM Citrate Buffer (from Citric Acid)
| Component | Concentration | Mass/Volume per 1000 mL |
| Citric Acid (Anhydrous) | 10 mM | 1.92 g[2][9] |
| Distilled or Deionized Water | - | to 1000 mL[2][9] |
| 1N NaOH | As needed | For pH adjustment to 6.0[2][9] |
| Tween 20 (optional) | 0.05% | 0.5 mL[2][9] |
Detailed Experimental Protocol: 10 mM this compound Buffer (pH 6.0)
This protocol describes the preparation of 1 liter of 10 mM this compound Buffer with 0.05% Tween 20, starting from trithis compound dihydrate.
Materials:
-
Trithis compound dihydrate (M.W. 294.10 g/mol )
-
1N Hydrochloric Acid (HCl)
-
Tween 20
-
Distilled or Deionized Water
-
1000 mL Beaker
-
1000 mL Graduated Cylinder
-
Magnetic Stirrer and Stir Bar
-
Calibrated pH Meter
-
Weighing Scale
-
Storage Bottle
Procedure:
-
Weigh Reagent: Accurately weigh 2.94 grams of trithis compound dihydrate.[1]
-
Dissolve: Add the weighed trithis compound dihydrate to a 1000 mL beaker containing approximately 800-900 mL of distilled or deionized water.[1][8]
-
Mix: Place the beaker on a magnetic stirrer, add a stir bar, and stir until the solid is completely dissolved.[1]
-
pH Adjustment: Calibrate the pH meter. While continuously monitoring the solution, slowly add 1N HCl dropwise to adjust the pH to 6.0.[2][7][8] Exercise caution to avoid overshooting the target pH.
-
Add Surfactant (Optional): Add 0.5 mL of Tween 20 to the solution and ensure it is mixed thoroughly.[2][7][8] The addition of a surfactant can help reduce surface tension.[1]
-
Final Volume Adjustment: Transfer the solution to a 1000 mL graduated cylinder and add distilled or deionized water to bring the final volume to exactly 1000 mL.[1][8]
-
Storage: Transfer the prepared buffer to a clearly labeled, tightly sealed container.[5] It can be stored at room temperature for up to 3 months or at 4°C for longer-term stability.[2][7][8]
Protocol: Heat-Induced Epitope Retrieval (HIER)
This protocol outlines the standard procedure for performing HIER on formalin-fixed, paraffin-embedded tissue sections using the prepared this compound buffer.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
10 mM this compound Buffer, pH 6.0
-
Heating apparatus (water bath, steamer, pressure cooker, or microwave)[3][10]
-
Staining dish/Coplin jar
-
Wash Buffer (e.g., PBS or TBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Heating and Antigen Retrieval:
-
Pre-heat the heating apparatus containing the staining dish filled with 10 mM this compound Buffer to 95-100°C.[2][3][10]
-
Immerse the slides completely in the pre-heated buffer.[2][3][10]
-
Heat the slides for 15-20 minutes.[5] The optimal time may vary depending on the tissue and antigen and should be determined empirically.[3]
-
-
Cooling:
-
Washing:
-
Proceed to Staining: The slides are now ready for the subsequent steps of the immunohistochemistry protocol, beginning with blocking endogenous peroxidase and non-specific binding sites.[2][11]
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Preparation of 10 mM this compound Buffer (pH 6.0).
References
- 1. benchchem.com [benchchem.com]
- 2. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. Citrate Buffer For Heat-Induced Epitope Retrieval - Epredia [epredia.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 10. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Sodium Citrate in RNA Isolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of sodium citrate (B86180) in RNA isolation protocols. Detailed methodologies for two distinct protocols are provided: a classic phenol-chloroform-based method and a non-toxic, citrate-based alternative.
Introduction
The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. A key challenge in RNA isolation is the pervasive threat of degradation by RNases and chemical hydrolysis. Sodium citrate is a crucial reagent in many RNA isolation protocols, where it serves a dual purpose: to chelate divalent cations that are essential cofactors for RNase activity and to maintain a slightly acidic pH, which protects RNA from base-catalyzed hydrolysis.[1] This document outlines the principles of this compound's function in RNA preservation and provides detailed protocols for its use in RNA isolation.
The Role of this compound in RNA Stability
This compound is instrumental in preserving RNA integrity during and after the isolation procedure. Its protective functions are twofold:
-
RNase Inhibition through Chelation: RNases are enzymes that degrade RNA and require divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors to function. This compound acts as a chelating agent, binding to these metal ions and rendering them unavailable to RNases.[1] This effectively inactivates a major source of RNA degradation during the sensitive stages of cell lysis and RNA extraction.
-
Prevention of Hydrolysis through pH Buffering: RNA is most stable in a slightly acidic environment. This compound buffers maintain a pH between 6.0 and 6.5, which prevents base-catalyzed hydrolysis of the phosphodiester bonds in the RNA backbone.[1] This is particularly important for long-term storage of purified RNA.
Data Presentation: Quantitative Analysis of RNA Isolation Methods
| Method | Sample Type | RNA Yield (µg/mg tissue) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) | Reference |
| TRIzol with this compound/NaCl Precipitation | Arabidopsis Tissue | 0.2 - 0.5 | Not Reported | Not Reported | Not Reported | [2] |
| Citrate Buffer-Based Method | Tilapia Lake Virus-infected Fish Tissue | Not Reported | ~1.8 - 2.0 | ~2.0 or higher | Not Reported | [3] |
| Conventional TRIzol Method | Tilapia Lake Virus-infected Fish Tissue | Not Reported | ~1.8 - 2.0 | ~2.0 or higher | Not Reported | [3] |
| GITC-T Method (modified TRIzol) | Mouse Cerebral Cortex | 1.96 ± 0.05 | 2.03 ± 0.01 | 2.17 ± 0.03 | Good Integrity (exact value not specified) | [4] |
| Standard TRIzol Method | Mouse Cerebral Cortex | 1.67 ± 0.09 | 2.01 ± 0.04 | 2.11 ± 0.06 | Good Integrity (exact value not specified) | [4] |
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in sample type, starting material quantity, and specific laboratory conditions.
Signaling Pathways and Experimental Workflows
The Protective Role of this compound in RNA Isolation
The following diagram illustrates the dual protective mechanism of this compound during RNA isolation.
Experimental Workflow: Overview of RNA Isolation
This diagram provides a high-level overview of the general steps involved in RNA isolation.
Experimental Protocols
Protocol 1: TRIzol-Based RNA Isolation with this compound Precipitation
This protocol is a modification of the single-step method of RNA isolation by acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction and is suitable for various tissues.[5]
Materials and Reagents:
-
TRIzol® Reagent
-
Precipitation Solution: 0.8 M this compound, 1.2 M NaCl
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water or 1 mM this compound (pH 6.4) for resuspension
-
RNase inhibitor (optional)
-
Mortar and pestle, liquid nitrogen
-
Homogenizer
-
Refrigerated centrifuge
-
RNase-free centrifuge tubes (50 mL and 1.5 mL)
Procedure:
-
Sample Homogenization:
-
Grind 50-100 mg of frozen tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a 50 mL centrifuge tube containing 1 mL of TRIzol® Reagent per 50-100 mg of tissue.
-
Homogenize the sample for 15-30 seconds using a homogenizer.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh centrifuge tube.
-
Add 0.25 mL of isopropanol and 0.25 mL of the high salt precipitation solution (0.8 M this compound/1.2 M NaCl) per 1 mL of TRIzol® Reagent used.[2]
-
Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash.
-
-
RNA Resuspension and Storage:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility.
-
Resuspend the RNA in an appropriate volume of RNase-free water or 1 mM this compound, pH 6.4. Pipette up and down to aid dissolution and incubate at 55-60°C for 10-15 minutes if necessary.
-
Store the RNA at -80°C.
-
Protocol 2: Citrate-Citric Acid RNA Isolation (CiAR) - A Non-Phenol-Chloroform Method
This protocol offers a fast, low-cost, and non-toxic alternative for RNA extraction from various plant species and tissues.
Materials and Reagents:
-
Lysis Solution: 40 mM Citric Acid, 20 mM this compound, 1% (w/v) Sarkosyl. Adjust pH to ~3.5.
-
Precipitation Solution: 4 M NaCl, 40 mM Citric Acid, 20 mM this compound.
-
Isopropanol
-
70% Ethanol (prepared with RNase-free water)
-
RNase-free water for resuspension
-
Mortar and pestle, liquid nitrogen
-
Refrigerated microcentrifuge
-
RNase-free microcentrifuge tubes
Procedure:
-
Sample Homogenization:
-
Grind approximately 30-50 mg of fresh or frozen tissue to a fine powder in a mortar with liquid nitrogen.
-
Transfer the powder to a 1.5 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Add 300 µL of Lysis Solution to the powdered tissue and homogenize thoroughly and quickly by vortexing.
-
Incubate at room temperature for 5 minutes.
-
-
Protein and Debris Precipitation:
-
Add 100 µL of Precipitation Solution and mix by gentle inversion.
-
Incubate for 10 minutes at 4°C.
-
Centrifuge at 11,500 rpm for 10 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer 300 µL of the supernatant to a new microcentrifuge tube.
-
Add 300 µL of isopropanol and mix by inverting the tube.
-
Incubate at -20°C for at least 30 minutes (or at 4°C for 10 minutes).
-
Centrifuge at maximum speed for 4 minutes at 4°C to pellet the RNA.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of 70% ethanol.
-
Centrifuge for 2 minutes at 4°C.
-
Carefully remove all the ethanol.
-
-
RNA Resuspension and Storage:
-
Air-dry the pellet for a few minutes.
-
Resuspend the RNA in 25 µL of RNase-free water.
-
Store the RNA at -80°C.
-
Optional DNase Treatment:
For applications sensitive to genomic DNA contamination, a DNase treatment can be performed after resuspending the RNA pellet.
Conclusion
This compound is a vital component in many RNA isolation protocols, contributing significantly to the yield and integrity of the final RNA product. Its dual role as a chelating agent and a pH buffer makes it an effective safeguard against enzymatic and chemical degradation of RNA. The choice between a traditional phenol-chloroform-based method and a non-toxic citrate-based protocol will depend on the specific requirements of the downstream application, sample type, and laboratory resources. The protocols provided here offer reliable methods for obtaining high-quality RNA suitable for a wide range of molecular analyses.
References
Application Note: Preparation of 10mM Sodium Citrate Buffer (pH 6.0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium citrate (B86180) buffer is a versatile and widely used buffer system in biological research, pharmaceutical development, and clinical diagnostics. Its effectiveness in the pH range of 3.0 to 6.2 makes it particularly valuable for a variety of applications.[1][2] One of its most common uses is as a solution for heat-induced epitope retrieval (HIER) in immunohistochemistry (IHC).[3][4] The process of formalin fixation can create protein cross-links that mask antigenic sites, leading to weak or false-negative staining.[3][4] The application of heat in a citrate buffer solution breaks these cross-links, unmasking the antigens and allowing for effective antibody binding and signal detection.[3][5] This protocol provides a detailed, step-by-step guide for the preparation of a 10mM sodium citrate buffer with a final pH of 6.0.
Principle of Operation
Citric acid is a weak triprotic acid, meaning it has three protons that can dissociate at different pH values.[6][7] Its three pKa values are approximately 3.13, 4.76, and 6.40.[6][7][8] A buffer solution's ability to resist pH changes is maximal around a pKa value. For a target pH of 6.0, the relevant equilibrium is the one associated with the third pKa (pKa3 ≈ 6.4), which involves the conversion between dihydrogen citrate ions and monohydrogen citrate ions. According to the Henderson-Hasselbalch equation, by adjusting the ratio of the acid and its conjugate base, a stable pH of 6.0 can be achieved.[9][10][11] This stability is crucial for consistent and reproducible results in sensitive applications like IHC.
Materials and Reagents
| Equipment | Reagents |
| Calibrated pH meter | Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇ · 2H₂O) |
| Magnetic stirrer and stir bar | Citric acid, anhydrous (C₆H₈O₇) or monohydrate (C₆H₈O₇ · H₂O) |
| 1000 mL Beaker or Glass Bottle | 1N Hydrochloric acid (HCl) |
| 1000 mL Graduated cylinder | 1N Sodium hydroxide (B78521) (NaOH) |
| Weighing scale/balance | Distilled or deionized water |
| Weighing paper/boats | Tween 20 (Optional surfactant) |
Data Presentation: Reagent Formulations
Two common methods for preparing 1L of 10mM this compound Buffer at pH 6.0 are presented below. The choice of method often depends on the availability of starting materials in the laboratory.
| Parameter | Method 1: From Trithis compound | Method 2: From Citric Acid |
| Primary Reagent | Trithis compound dihydrate | Citric acid (anhydrous) |
| Molecular Weight | 294.10 g/mol [12][13][14] | 192.12 g/mol [6][8][15] |
| Mass for 1000 mL | 2.94 g[3][16][17] | 1.92 g[4][5] |
| Solvent | Distilled or Deionized Water | Distilled or Deionized Water |
| Final Volume | 1000 mL | 1000 mL |
| pH Adjustment | Adjust pH down to 6.0 with 1N HCl | Adjust pH up to 6.0 with 1N NaOH |
| Optional Surfactant | 0.5 mL (0.05%) Tween 20[5] | 0.5 mL (0.05%) Tween 20[5] |
Note: If using citric acid monohydrate (MW: 210.14 g/mol ), use 2.10 g per 1000 mL.[6][18][19]
Experimental Protocol (Method 1)
This section provides a detailed methodology for preparing 1000 mL of 10mM this compound Buffer (pH 6.0) using trithis compound dihydrate.
-
Weigh Reagent : Accurately weigh 2.94 grams of trithis compound dihydrate using a calibrated scale.[3]
-
Dissolve : Add the weighed trithis compound dihydrate to a 1000 mL beaker containing approximately 800 mL of distilled or deionized water.[3]
-
Mix : Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the salt is completely dissolved.
-
Calibrate pH Meter : Calibrate your pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Adjust pH : While continuously stirring and monitoring the pH, slowly add 1N HCl dropwise to the solution. The initial pH will be basic. Continue adding acid until the pH meter reads exactly 6.0.[3][16][17] Be cautious not to let the pH drop below the target. If it does, you can add 1N NaOH dropwise to bring it back up.
-
Add Surfactant (Optional) : For applications like IHC, adding a surfactant can improve results. Add 0.5 mL of Tween 20 to the solution and allow it to mix thoroughly.[4][5] This creates a final concentration of 0.05%.
-
Final Volume Adjustment : Transfer the solution to a 1000 mL graduated cylinder. Add distilled or deionized water until the final volume reaches the 1000 mL mark.
-
Final Mixing and Storage : Transfer the buffer to a clearly labeled storage bottle. Mix one final time by inversion.
Workflow Diagram
Caption: Workflow for preparing 10mM this compound Buffer, pH 6.0.
Storage and Stability
Once prepared, the 10mM this compound buffer can be stored in a tightly sealed container at room temperature.[17] For long-term storage, refrigeration at 4°C is recommended.[5] The solution is typically stable for up to 3 months at room temperature and longer when refrigerated.[4][5] Always inspect the buffer for signs of microbial growth before use.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 8. Citric Acid [commonorganicchemistry.com]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 11. byjus.com [byjus.com]
- 12. This compound, dihydrate - this compound tribasic dihydrate, Citric acid trisodium salt dihydrate [sigmaaldrich.com]
- 13. This compound Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound (dihydrate) - MedChem Express [bioscience.co.uk]
- 15. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. usbio.net [usbio.net]
- 17. bosterbio.com [bosterbio.com]
- 18. Citric acid monohydrate [sorachim.com]
- 19. Citric acid monohydrate - Citric acid monohydrate [sigmaaldrich.com]
Unmasking Cellular Targets: A Guide to Sodium Citrate Antigen Retrieval in Formalin-Fixed Tissues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Formalin fixation, a cornerstone of tissue preservation for histological analysis, can inadvertently mask antigenic sites, hindering immunohistochemical (IHC) detection of key protein targets. This masking, caused by protein cross-linking, often leads to weak or false-negative staining results, which can be a significant impediment in research and drug development. Heat-Induced Epitope Retrieval (HIER) using sodium citrate (B86180) buffer is a widely adopted and effective method to reverse this masking, thereby enhancing the sensitivity and specificity of antibody binding.
This document provides detailed application notes and protocols for the use of sodium citrate buffer in antigen retrieval for formalin-fixed, paraffin-embedded (FFPE) tissues. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their IHC staining and obtain reliable, high-quality data.
The Principle of this compound Antigen Retrieval
Formalin fixation creates methylene (B1212753) bridges between proteins, cross-linking them and altering their three-dimensional structure. This process, while excellent for preserving tissue morphology, can obscure the epitopes that antibodies recognize.[1][2] Heat-Induced Epitope Retrieval (HIER) with this compound buffer works by breaking these formalin-induced cross-links.[1][3] The combination of heat and the specific pH of the citrate buffer helps to hydrolyze these bonds, allowing the protein to refold and re-expose the antigenic sites for antibody binding.[3]
Key Parameters for Optimization
The success of antigen retrieval is dependent on several critical factors that should be optimized for each specific antibody, antigen, and tissue type to achieve the best signal-to-noise ratio.[4][5]
-
pH of the Citrate Buffer: While a pH of 6.0 is the most commonly used and effective for a wide range of antigens, some epitopes may benefit from a more neutral or even slightly alkaline pH.[6][7][8] It is recommended to test a range of pH values during protocol optimization.
-
Heating Temperature and Time: The application of heat is the driving force behind the unmasking process.[3] Common heating methods include microwave ovens, pressure cookers, steamers, and water baths.[7][9][10] Higher temperatures generally require shorter incubation times.[3] However, excessive heating can lead to tissue damage and detachment from the slide.[11]
-
Concentration of this compound: A concentration of 10mM is standard for this compound-based antigen retrieval buffers.[9][10][12] Studies have shown that concentrations between 10mM and 50mM can be equally effective.[13]
Comparative Data on Antigen Retrieval Conditions
Optimizing antigen retrieval conditions is crucial for reliable IHC results. The following tables summarize findings from various studies on the impact of different retrieval parameters on staining intensity for commonly studied protein markers.
| Antigen | Buffer pH | Heating Method & Time | Observations | Reference(s) |
| Ki-67 | pH 6.0 | Microwave, 15 min | Routinely used, but higher pH can yield better results. | [6] |
| pH 8.0 & 9.9 | Microwave, 15 min | Better results compared to pH 6.0 in renal cell carcinoma. | [6] | |
| pH 9.0 | Not specified, 25 min | Best signal observed. | [3] | |
| p53 | Not specified | Not specified | Optimal conditions need to be determined experimentally. | |
| P504S | pH 9.0 | Not specified, 20 min | Best signal observed. | [3] |
| P63 | pH 9.0 | Not specified, 30 min | Best signal observed. | [3] |
| CD10 | pH 6.0, 8.0, 9.0 | Not specified, 20-25 min | Best signal observed across all tested pH values. | [3] |
| Estrogen Receptor (ER) | pH 8.0 | Microwave | Best effect observed with this compound at this pH. | [8] |
Table 1: Effect of Buffer pH and Incubation Time on Staining of Various Antigens.
| Heating Method | Temperature Range (°C) | Typical Incubation Time | Advantages | Disadvantages | Reference(s) |
| Microwave | 95-100 | 10-20 minutes | Fast, widely available. | Uneven heating can create "hot spots". | [9][10] |
| Pressure Cooker | 110-120 | 1-5 minutes | Very efficient, short incubation times. | Can be harsh on tissues if not optimized. | [14] |
| Steamer | 95-100 | 20-40 minutes | Gentle, even heating. | Slower than microwave or pressure cooker. | [7][10] |
| Water Bath | 95-100 | 20-60 minutes | Gentle, precise temperature control. | Slower, can be cumbersome. | [10] |
| 60 | Overnight | Useful for delicate tissues prone to detachment. | Very slow. | [15] |
Table 2: Comparison of Common Heating Methods for Heat-Induced Epitope Retrieval.
Experimental Protocols
The following are detailed protocols for preparing this compound buffer and performing antigen retrieval.
Protocol 1: Preparation of 10mM this compound Buffer (pH 6.0)
Materials:
-
Trisodium (B8492382) citrate (dihydrate): 2.94 g
-
Distilled water: 1000 ml
-
1N HCl or 1N NaOH for pH adjustment
-
Tween 20 (optional, for improved wetting): 0.5 ml (for a final concentration of 0.05%)
Procedure:
-
Dissolve 2.94 g of trithis compound (dihydrate) in 1000 ml of distilled water.[10]
-
Adjust the pH to 6.0 using 1N HCl.[10]
-
If desired, add 0.5 ml of Tween 20 and mix well.[10]
-
The buffer can be stored at room temperature for up to 3 months or at 4°C for longer storage.[10]
Note: Alternatively, 10mM citric acid can be used, with the pH adjusted to 6.0 using 1N NaOH.[10]
Protocol 2: Heat-Induced Epitope Retrieval (HIER) Workflow
This protocol provides a general workflow. Optimal times and temperatures should be determined empirically.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[10]
-
Hydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol (B145695) for 3 minutes each.[10]
-
95% ethanol for 1 minute.[10]
-
80% ethanol for 1 minute.[10]
-
-
Rinse in distilled water.[10]
2. Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (10mM this compound Buffer, pH 6.0) in a staining dish within a steamer, water bath, or microwave to 95-100°C.[10]
-
Immerse the slides in the pre-heated buffer. Ensure the tissue sections are fully submerged.
-
Cover the staining dish loosely to prevent evaporation.
-
Incubate for the optimized time (typically 20-40 minutes for a steamer or water bath, and 10-20 minutes for a microwave).[10]
-
Turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[10] This gradual cooling step is crucial for preventing tissue damage and detachment.
3. Subsequent Immunohistochemistry Steps:
-
Rinse the sections in a wash buffer (e.g., PBS or TBS) for 2 changes of 2 minutes each.[10]
-
Proceed with the standard immunohistochemistry protocol, including blocking, primary antibody incubation, detection, and counterstaining.[10]
Caption: Workflow for this compound Antigen Retrieval.
Application in Signaling Pathway Analysis
IHC is a powerful tool for visualizing the spatial expression and activation of proteins within critical signaling pathways. Many of these pathways are dysregulated in diseases such as cancer, making their components important targets for drug development. Effective antigen retrieval is often a prerequisite for the successful IHC analysis of these signaling proteins.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation, survival, and differentiation.[16] Its aberrant activation is a hallmark of many cancers.[16] IHC is commonly used to assess the expression of EGFR and downstream effectors like phosphorylated ERK (p-ERK) to guide therapeutic decisions.[16][17]
Caption: Simplified EGFR Signaling Pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Its dysregulation is frequently implicated in cancer.[11] IHC analysis of key components, such as phosphorylated Akt (p-Akt), is essential for both research and clinical diagnostics.[18][19]
Caption: Overview of the PI3K/Akt Signaling Pathway.
References
- 1. novusbio.com [novusbio.com]
- 2. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antigen retrieval immunohistochemistry under the influence of pH value and time] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Effect of pH on Ki-67 antigen retrieval in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. [Effects of different pH values of fixatives and antigen retrieval buffers on immunohistochemical staining] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 10. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. support.biossusa.com [support.biossusa.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 15. sysy.com [sysy.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Immunohistochemical and molecular analysis of PI3K/AKT/mTOR pathway in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols: The Role of Sodium Citrate in Tissue Clearing Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue clearing techniques have revolutionized the study of biological systems by enabling three-dimensional imaging of intact organs and even whole organisms. These methods render tissues transparent by reducing light scattering, primarily through the removal of lipids and the homogenization of refractive indices. Aqueous-based clearing methods, such as CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis), are particularly favored for their ability to preserve fluorescent proteins, which are essential for visualizing specific cellular and subcellular structures.
While not a primary clearing agent itself, sodium citrate (B86180) plays a crucial, multifaceted role in the success of many tissue clearing and subsequent immunolabeling protocols. Its primary functions are to act as a pH buffering agent and as a key component in heat-induced antigen retrieval . Precise control of pH is critical for preserving the fluorescence of endogenous reporters like Green Fluorescent Protein (GFP), as significant fluorescence decay can occur in non-optimal pH environments.[1][2] Furthermore, the delipidation and clearing processes can mask epitopes, making subsequent antibody labeling challenging. Sodium citrate buffers are instrumental in unmasking these epitopes, ensuring high-quality immunostaining of cleared specimens.[3][4][5]
These application notes provide detailed protocols for the preparation and application of this compound buffers in conjunction with tissue clearing workflows, focusing on pH control for fluorescence preservation and on antigen retrieval for immunolabeling.
Key Applications of this compound in Tissue Clearing Workflows
-
pH Control for Fluorescence Preservation: Many fluorescent proteins are sensitive to pH, and maintaining an alkaline environment (pH 8.5-9.5) during certain steps of the clearing process can significantly enhance fluorescence stability.[2][6] this compound is an effective and widely used buffer to maintain the desired pH during washing and incubation steps.
-
Heat-Induced Antigen Retrieval: Formaldehyde fixation, a standard procedure before tissue clearing, creates protein cross-links that can mask antigenic sites.[3][4] Heat-induced epitope retrieval (HIER) using a this compound buffer (typically pH 6.0) is a standard method to break these cross-links, allowing antibodies to access their targets in fixed and cleared tissues.[4][7][8]
Data Presentation
Table 1: this compound Buffer Preparation
This table provides recipes for preparing standard 10 mM this compound buffers at pH values commonly used in tissue processing.
| Target pH | Reagent | Amount for 1 L | Preparation Steps |
| 6.0 | Trithis compound Dihydrate (FW: 294.10) | 2.94 g | 1. Dissolve 2.94 g in ~900 mL of distilled water. 2. Adjust pH to 6.0 with 1N HCl. 3. Add distilled water to a final volume of 1 L.[3][5] |
| 8.5 | 0.1 M Citric Acid Solution | 40.5 mL | 1. Mix 40.5 mL of 0.1 M Citric Acid with 459.5 mL of 0.1 M this compound. 2. Adjust pH if necessary. 3. Dilute to desired molarity. |
| 9.0 | Trithis compound Dihydrate (FW: 294.10) | 2.94 g | 1. Dissolve 2.94 g in ~900 mL of distilled water. 2. Adjust pH to 9.0 with 1N NaOH or HCl as needed. 3. Add distilled water to 1 L. |
Note: For immunohistochemistry, 0.05% Tween 20 can be added to the buffer to reduce surface tension and prevent non-specific antibody binding.[3][4][8]
Table 2: Effect of pH on EGFP Fluorescence Preservation
This table summarizes quantitative data on the stability of EGFP fluorescence under different pH conditions during solvent-based clearing, illustrating the importance of maintaining an alkaline environment.
| Dehydration Alcohol | Clearing Solution pH | Fluorescence Remaining (after 5 days) | Reference |
| 1-propanol | Unadjusted | 0.5% | [2] |
| 1-propanol | 9.5 | 12.1% | [2] |
| tert-butanol | Unadjusted | 1.1% | [2] |
| tert-butanol | 9.5 | 42.7% | [2] |
Experimental Protocols
Protocol 1: CUBIC-Based Tissue Clearing
The CUBIC method is an aqueous-based procedure that is effective for delipidation and refractive index (RI) matching while preserving fluorescent signals. While the core CUBIC reagents do not contain this compound, incorporating pH-controlled wash steps using citrate buffers can enhance fluorescence preservation.
Reagents:
-
CUBIC-Reagent 1 (CUBIC-L):
-
25 wt% Urea
-
25 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine
-
15 wt% Triton X-100
-
-
CUBIC-Reagent 2 (CUBIC-R):
-
50 wt% Sucrose
-
25 wt% Urea
-
10 wt% Triethanolamine
-
-
Wash Buffer: Phosphate-Buffered Saline (PBS) or 10 mM this compound buffer at a desired pH (e.g., pH 8.5-9.0 for fluorescence preservation).
Procedure (for adult mouse brain):
-
Fixation: Perfuse the mouse transcardially with PBS followed by 4% Paraformaldehyde (PFA) in PBS. Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Washing: Wash the brain with PBS three times, for 2 hours each time, with gentle shaking at room temperature.
-
Delipidation:
-
Immerse the brain in a 1:1 diluted solution of CUBIC-Reagent 1 with water. Incubate for 6-24 hours at 37°C with gentle shaking.
-
Replace the solution with undiluted CUBIC-Reagent 1 and incubate for 3-5 days at 37°C with gentle shaking. Replace the reagent every 2 days.
-
-
Buffered Wash (Optional but Recommended): Wash the sample with 10 mM this compound buffer (pH 8.5-9.0) three times, for 2 hours each, at 37°C with gentle shaking to remove the delipidation reagent and maintain an optimal pH for fluorescence.
-
Refractive Index (RI) Matching: Immerse the brain in CUBIC-Reagent 2 for 2-5 days at room temperature with gentle shaking, changing the reagent daily until the tissue becomes transparent.
-
Imaging: The cleared brain can be imaged using light-sheet or confocal microscopy.
Protocol 2: Heat-Induced Antigen Retrieval on Cleared Tissue Sections
This protocol is for unmasking epitopes for subsequent immunohistochemistry on sections of cleared tissue.
Reagents:
-
Antigen Retrieval Buffer: 10 mM this compound buffer, pH 6.0 (with 0.05% Tween 20).
-
Wash Buffer: PBS with 0.1% Triton X-100 (PBST).
Procedure:
-
Sectioning: After clearing and RI matching, the tissue may need to be washed in PBS to remove the RI matching solution before sectioning with a vibratome or cryostat.
-
Rehydration: If necessary, rehydrate the tissue sections through a graded series of ethanol (B145695) and rinse in distilled water.
-
Heating:
-
Pre-heat a water bath or steamer to 95-100°C.
-
Place the tissue sections in a staining dish containing the Antigen Retrieval Buffer and heat for 20-40 minutes. Do not allow the buffer to boil away.
-
-
Cooling: Remove the staining dish from the heat source and allow it to cool to room temperature for at least 20 minutes. This slow cooling step is crucial for proper epitope renaturation.
-
Washing: Rinse the sections twice with PBST for 5 minutes each.
-
Immunostaining: The sections are now ready for standard immunohistochemistry protocols, including blocking, primary and secondary antibody incubations, and final mounting.
Visualizations
Caption: CUBIC workflow with an optional buffered wash step using this compound for fluorescence preservation.
Caption: this compound buffer and heat break fixative-induced cross-links to unmask epitopes for antibody binding.
Caption: Relationship between pH during aqueous clearing steps and the stability of fluorescent protein signals.
References
- 1. Frontiers | Optimization of GFP Fluorescence Preservation by a Modified uDISCO Clearing Protocol [frontiersin.org]
- 2. Fluorescent-Protein Stabilization and High-Resolution Imaging of Cleared, Intact Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. bosterbio.com [bosterbio.com]
- 6. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.biossusa.com [support.biossusa.com]
- 8. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Use of Sodium Citrate in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium citrate (B86180) is a versatile and widely utilized reagent in the field of protein purification. Its properties as a buffering agent, a protein precipitant, and a stabilizer make it a valuable tool in various stages of a purification workflow, from initial capture to final formulation. These application notes provide detailed methods and protocols for the effective use of sodium citrate in several key protein purification techniques.
Protein Precipitation with this compound
This compound is an effective agent for the precipitation of proteins, particularly monoclonal antibodies, from clarified cell culture supernatants. This method serves as a robust initial capture and concentration step.
Application Notes:
-
Mechanism of Action: At high concentrations, citrate ions exert a "salting-out" effect. They effectively compete with proteins for water molecules, reducing protein solubility and leading to precipitation. This process is influenced by factors such as protein concentration, temperature, and pH.
-
Advantages: this compound precipitation can be a cost-effective alternative to chromatography for initial purification. The resulting protein pellet is often well-compacted and can be readily resolubilized. This method has been shown to effectively separate proteins from lower molecular weight contaminants.[1]
-
Optimization: The optimal concentration of this compound for maximal protein precipitation should be determined empirically for each specific protein. This is typically achieved by creating a precipitation curve with varying concentrations of this compound.
Quantitative Data Summary:
| Protein Type | This compound Concentration | Recovery Yield | Reference |
| Monoclonal Antibodies (IgG1, IgG4) | 0.8 - 1.0 M | 85-95% | [1] |
Experimental Protocol: Antibody Precipitation
-
Preparation: Start with clarified cell culture supernatant containing the antibody of interest.
-
Precipitation:
-
Slowly add solid this compound (or a concentrated stock solution) to the supernatant to achieve a final concentration between 0.5 M and 1.0 M.[1]
-
Stir gently at a controlled temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours) to allow for complete precipitation.
-
-
Pellet Recovery:
-
Centrifuge the mixture at a sufficient speed and duration to pellet the precipitated protein (e.g., 10,000 x g for 30 minutes).
-
Carefully decant and discard the supernatant.
-
-
Pellet Wash (Optional):
-
To remove residual contaminants, the pellet can be washed with a buffer containing a lower concentration of this compound or a different reagent like PEG.
-
-
Resolubilization:
-
Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., PBS or a buffer appropriate for the next purification step). The pellet formed by this compound addition is typically easy to resuspend.[1]
-
Experimental Workflow: Protein Precipitation
Caption: Workflow for protein precipitation using this compound.
This compound in Chromatography
This compound buffers are extensively used in various chromatography techniques, including affinity and ion-exchange chromatography.
Elution in Protein A Affinity Chromatography
This compound buffers at acidic pH are commonly used to elute monoclonal antibodies from Protein A affinity columns.
-
Mechanism of Action: At a low pH (typically around 3.0-3.6), the interaction between the antibody and Protein A is disrupted, leading to the elution of the antibody from the column. The citrate ion acts as a good buffering agent in this pH range.
-
Buffer Composition: A typical elution buffer consists of 0.1 M this compound at a pH of 3.0 to 3.6.[2] The addition of salts like NaCl (50-100 mM) to the elution buffer can sometimes improve purity.[3]
-
Post-Elution Neutralization: It is crucial to neutralize the eluted antibody fraction immediately by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent acid-induced aggregation.
| Chromatography Step | Buffer Component | Concentration | pH | Reference |
| Elution | This compound | 0.1 M | 3.0 - 3.6 | [2] |
| Elution (Optimized) | This compound | 100 mM | 3.0 | [3] |
| NaCl (additive) | 50 - 100 mM | [3] | ||
| Neutralization | Tris-HCl | 1 M | 9.0 |
-
Column Equilibration: Equilibrate the Protein A column with a binding buffer (e.g., 20 mM sodium phosphate, 0.15 M sodium chloride, pH 7.2) for at least 5-10 column volumes (CVs).
-
Sample Loading: Load the clarified and pH-adjusted sample onto the column.
-
Washing: Wash the column with the binding buffer (at least 5-10 CVs) until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound antibody with 0.1 M this compound, pH 3.0-3.6. Collect fractions into tubes containing a pre-determined volume of neutralizing buffer.
-
Re-equilibration: Re-equilibrate the column with the binding buffer.
Buffers in Ion-Exchange Chromatography (IEX)
This compound buffers are also employed in ion-exchange chromatography, particularly in cation exchange.
-
Mechanism of Action: In cation exchange chromatography, positively charged proteins bind to a negatively charged resin. Elution is achieved by increasing the ionic strength (salt concentration) or by changing the pH. Citrate can act as the counter-ion in the buffer system.
-
Buffer Considerations: For a protein with a pI of 6.63, a this compound buffer at pH 5.5 can be used for binding to a cation exchange column.[4] A low concentration of this compound (e.g., 25 mM) is recommended for the binding/wash buffer to ensure the protein of interest binds to the resin.[4] Elution can be achieved by applying a gradient of increasing this compound concentration or by a step elution with a high concentration of this compound.
-
Resin and Buffer Selection: Choose a cation exchange resin and a this compound buffer system where the pH is at least 0.5-1 unit below the pI of the target protein.
-
Column Equilibration: Equilibrate the column with the starting buffer (e.g., 25 mM this compound, pH 5.5).
-
Sample Loading: Load the sample, ensuring its conductivity and pH are similar to the starting buffer.
-
Washing: Wash the column with the starting buffer until all non-bound proteins are removed.
-
Elution: Elute the bound protein using a linear gradient of increasing this compound concentration (e.g., 25 mM to 1 M this compound) or a step gradient.
-
Regeneration: Regenerate the column with a high salt concentration buffer followed by re-equilibration with the starting buffer.
Experimental Workflow: Chromatography Purification
Caption: General workflow for chromatography using a this compound elution buffer.
Protein Stabilization and Storage
This compound can be used to stabilize proteins in solution, protecting them from degradation and aggregation.
Application Notes:
-
Mechanism of Action: Citrate can help maintain a stable pH environment for the protein.[5] As a chelating agent, it can sequester metal ions that might otherwise catalyze protein oxidation.[5]
-
Concentration: The concentration of this compound for stabilization is typically much lower than that used for precipitation. A concentration of around 20-25 mM in the storage buffer has been shown to be effective.[5][6]
-
Storage Conditions: For long-term storage, protein solutions containing this compound buffer can be stored at 4°C or frozen at -20°C or -80°C.[7] The addition of cryoprotectants like glycerol (B35011) (to 50%) is recommended for frozen storage to prevent damage from ice crystal formation.[7]
Protocol: Preparation of a Stabilizing Buffer
-
Buffer Preparation: Prepare a 25 mM this compound buffer and adjust the pH to a level where the protein of interest is known to be stable.
-
Additives (Optional):
-
Add cryoprotectants such as glycerol to a final concentration of 50% for freezer storage.[7]
-
Consider adding protease inhibitors if proteolytic degradation is a concern.[7]
-
Antimicrobial agents like sodium azide (B81097) (0.02-0.05%) can be added for storage at 4°C.[7]
-
-
Protein Storage:
-
Dialyze or buffer exchange the purified protein into the final stabilizing buffer.
-
Aliquot the protein into appropriate volumes to avoid multiple freeze-thaw cycles.
-
Store at the desired temperature.
-
Role of this compound in Protein Purification: A Conceptual Overview
The multifaceted role of this compound in protein purification stems from its chemical properties and its interactions with proteins in solution.
Caption: Conceptual diagram of the roles and mechanisms of this compound in protein purification.
References
- 1. US8063189B2 - Protein purification by citrate precipitation - Google Patents [patents.google.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Optimizing Protein A Purification of Monoclonal Antibodies When Using the ExpiCHO Expression System | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Utilizing Sodium Citrate in Microbial Growth Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium citrate (B86180) is a versatile organic salt widely employed in the preparation of microbial growth media. Its utility stems from its roles as a carbon source for specific microorganisms, a chelating agent, and a buffering agent. This document provides detailed application notes on the various functions of sodium citrate in microbial culture, protocols for media preparation and for assessing its impact on microbial growth, and a summary of its effects on representative bacterial species.
Introduction
This compound, the sodium salt of citric acid, serves multiple functions in microbiology. It is a key component in diagnostic media, such as Simmons Citrate Agar, for the differentiation of enteric bacteria based on their ability to utilize citrate as a sole carbon source.[1] Beyond its role as a carbon source, this compound acts as a chelating agent, binding divalent cations and influencing cellular processes and enzyme activities.[2] It can also function as a buffering agent to maintain a stable pH in the culture medium, which is crucial for optimal microbial growth. Understanding the multifaceted effects of this compound is essential for its effective application in microbial research and drug development.
Data Presentation: Effects of this compound on Microbial Growth
The impact of this compound on microbial growth can be either growth-promoting for citrate-utilizing organisms or inhibitory at high concentrations for others. The following tables summarize the quantitative effects of this compound on the growth of common bacterial species.
Table 1: Effect of this compound on the Growth of Escherichia coli
| Concentration of this compound | Observation | Reference |
| 1.7 mM | Utilized as a chelating agent in minimal media.[3] | [3] |
| 6.8 mM | Standard concentration as a sole carbon source in M9 minimal medium for selecting citrate-positive mutants.[3] | [3] |
| 2.5% (w/v) | Increased production of Shiga toxin in Shiga toxin-producing E. coli (STEC) strains. | [4] |
Table 2: Effect of this compound on the Growth and Biofilm Formation of Staphylococcus aureus
| Concentration of this compound | Observation | Reference |
| 0.2% (w/v) | No inhibition of planktonic growth. | [5] |
| 1% - 4% (w/v) | Inhibition of planktonic growth. | [5] |
| 3% (w/v) | Exhibited significant antibacterial activity. | [6] |
| 0.625 mg/ml - 5 mg/ml | Increased and then decreased inhibition of biofilm formation over 24-96 hours. | |
| 10 mg/ml | Over 75% inhibition of biofilm formation within 24-96 hours, with a maximum inhibition of 77.51% at 24 hours. |
Experimental Protocols
Protocol 1: Preparation of Luria-Bertani (LB) Broth with Varying Concentrations of this compound
This protocol describes the preparation of a standard microbial growth medium, LB broth, supplemented with different concentrations of this compound.
Materials:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
This compound (Na₃C₆H₅O₇)
-
Distilled or deionized water
-
Sterile flasks or bottles
-
Autoclave
-
pH meter
Procedure:
-
Prepare the Base LB Medium: For 1 liter of LB broth, weigh out 10 g of tryptone, 5 g of yeast extract, and 10 g of NaCl.[7]
-
Dissolve the Components: Add the tryptone, yeast extract, and NaCl to 800 ml of distilled water in a 1-liter flask. Stir until the solutes are completely dissolved.
-
Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 20% w/v) by dissolving 20 g of this compound in 100 ml of distilled water and sterilizing by autoclaving or filtration.
-
Create Media with Varying Citrate Concentrations:
-
For a 0% this compound control , bring the volume of the base LB medium to 1 liter with distilled water.
-
To prepare LB broth with specific concentrations of this compound (e.g., 0.5%, 1%, 2%), add the corresponding volume of the sterile this compound stock solution to the base LB medium. For example, for a 1% final concentration in 1 liter, add 50 ml of a 20% stock solution.
-
-
Adjust the Final Volume: Adjust the final volume of each solution to 1 liter with distilled water.
-
Adjust pH: Check the pH of each solution and adjust to 7.0-7.5 using NaOH or HCl if necessary.[7]
-
Sterilization: Dispense the media into appropriate flasks or bottles and sterilize by autoclaving at 121°C for 15 minutes.[8]
-
Storage: Store the sterile media at room temperature.
Protocol 2: Bacterial Growth Curve Analysis with Varying this compound Concentrations
This protocol outlines the procedure for determining the effect of different this compound concentrations on bacterial growth by monitoring changes in optical density (OD) over time.
Materials:
-
Sterile LB broth with varying concentrations of this compound (prepared as in Protocol 1)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Sterile cuvettes
-
Micropipettes and sterile tips
Procedure:
-
Prepare Inoculum: Inoculate a single colony of the desired bacterial strain into 5-10 ml of standard LB broth and grow overnight at the optimal temperature (e.g., 37°C) with shaking.[9][10]
-
Inoculate Experimental Cultures: The next day, dilute the overnight culture into the prepared LB broth tubes/flasks containing different concentrations of this compound (including a 0% control) to a starting OD₆₀₀ of approximately 0.05-0.1.
-
Incubation: Incubate the cultures at the optimal temperature with shaking (e.g., 37°C at 200 rpm).
-
Measure Optical Density: At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot (e.g., 1 ml) from each culture.[9][10]
-
Blank the Spectrophotometer: Use the corresponding sterile LB broth with the same concentration of this compound as a blank for each measurement.
-
Record OD: Measure the OD of the bacterial culture at a wavelength of 600 nm (OD₆₀₀).[9][10]
-
Continue Monitoring: Continue taking measurements until the cultures have reached the stationary phase (i.e., the OD readings no longer increase).
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration. From these curves, you can determine growth parameters such as the lag phase duration, exponential growth rate, and maximum culture density.
Signaling Pathways and Workflows
Citrate Utilization Pathway in Enterobacteriaceae
The ability of some members of the Enterobacteriaceae family to utilize citrate as a sole carbon source is a key diagnostic feature. This metabolic capability relies on a specific transport system and a set of enzymes that convert citrate into intermediates of central metabolism.
Caption: Citrate Utilization Pathway in Bacteria.
Experimental Workflow for Growth Curve Analysis
The following diagram illustrates the workflow for assessing the effect of this compound on bacterial growth.
Caption: Workflow for Bacterial Growth Curve Analysis.
References
- 1. asm.org [asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Evolution of Citrate Utilization by Escherichia coli by Direct Selection Requires citT and dctA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijvets.com [ijvets.com]
- 7. asm.org [asm.org]
- 8. interchim.fr [interchim.fr]
- 9. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 10. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Citrate Concentration for Antigen Retrieval
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sodium citrate (B86180) concentration for antigen retrieval in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of antigen retrieval, and why is sodium citrate buffer used?
Antigen retrieval is a critical step in IHC for tissues that have been fixed, typically in formalin. Formalin fixation creates protein cross-links that can mask the antigenic sites, preventing antibodies from binding to their targets. This masking can lead to weak or false-negative staining results.[1][2][3][4][5] Heat-Induced Epitope Retrieval (HIER) using a buffer solution is a common method to break these cross-links and "unmask" the epitopes.[5][6]
This compound buffer, typically at a concentration of 10mM and a pH of 6.0, is one of the most widely used buffers for HIER.[1][2][3][7] It is considered a milder retrieval solution compared to others like EDTA buffer (pH 8.0 or 9.0) and is less likely to damage tissue morphology, making it a good starting point for optimization.[1][3]
Q2: What is the standard concentration and pH for this compound buffer in antigen retrieval?
The most commonly recommended and used concentration is 10mM this compound with a pH of 6.0.[1][2][7][8][9][10] While this is a standard starting point, the optimal concentration and pH can depend on the specific antibody, antigen, and tissue type.[6][11] Some studies have explored other concentrations, with one noting that 10mM and 50mM this compound at pH 9.0 worked equally well for a specific antigen.[12]
Q3: Can I use a different pH for my this compound buffer?
Yes, while pH 6.0 is the most common, the optimal pH can be antibody-dependent.[6] Some protocols might call for a different pH. It is crucial to adjust the pH of the buffer accurately using an acid (like HCl) or a base (like NaOH).[1][2][4] The pH of the retrieval solution can significantly impact staining results.[6]
Q4: How long should I incubate my slides in the heated this compound buffer?
Incubation times for HIER in this compound buffer typically range from 10 to 40 minutes at a sub-boiling temperature (95-100°C).[1][7][8][11] The optimal time can vary depending on the heating method (microwave, steamer, pressure cooker, or water bath), the specific antibody, and the tissue.[4][5][7][11] It is essential to allow the slides to cool down in the buffer for at least 20 minutes after heating.[2][8][11] This cooling step is critical for the proper refolding of epitopes.[5]
Experimental Protocols
Preparation of 10mM this compound Buffer (pH 6.0)
This is a standard protocol for preparing the most commonly used antigen retrieval solution.
| Reagent | Amount for 1 Liter |
| Trisodium (B8492382) citrate (dihydrate) | 2.94 g |
| Distilled water | 1000 ml |
| 1N HCl or 1N NaOH | As needed to adjust pH to 6.0 |
| Tween 20 (optional) | 0.5 ml (for a final concentration of 0.05%) |
Procedure:
-
Dissolve 2.94 g of trithis compound dihydrate in 1000 ml of distilled water.[1][2]
-
Mix thoroughly until the salt is completely dissolved.[13]
-
(Optional) Add 0.5 ml of Tween 20 to the solution and mix well. Tween 20 is a detergent that can help to reduce surface tension and improve buffer efficacy.[2][3][4]
-
The buffer can be stored at room temperature for up to 3 months or at 4°C for longer storage.[2][4]
Heat-Induced Epitope Retrieval (HIER) Workflow
The following diagram illustrates a typical workflow for HIER using this compound buffer.
Troubleshooting Guide
This guide addresses common issues encountered during antigen retrieval with this compound buffer.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Suboptimal Antigen Retrieval: Insufficient heating time or temperature. | Ensure the buffer reaches and maintains a temperature of 95-100°C. Optimize the incubation time (start with 20 minutes and adjust as needed).[14] |
| Incorrect Buffer pH: The pH of the citrate buffer is not optimal for the antibody. | Verify the pH of your buffer is 6.0. If staining is still weak, you may need to test different pH values as some antibodies perform better at a more acidic or alkaline pH. | |
| Improper Cooling: Slides were not allowed to cool sufficiently in the buffer. | Always allow slides to cool in the retrieval solution for at least 20 minutes at room temperature.[8] This step is critical.[8] | |
| Antibody Concentration Too Low: The primary antibody is too dilute. | Perform a titration experiment to determine the optimal antibody concentration.[14][15] | |
| High Background Staining | Antigen Retrieval Too Harsh: Excessive heating can expose non-specific epitopes or damage tissue. | Reduce the incubation time or the temperature slightly. This compound is generally mild, but over-retrieval can still occur.[16] |
| Endogenous Peroxidase Activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can cause background. | Perform a peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.[14][17][18] | |
| Non-specific Antibody Binding: The primary or secondary antibody is binding non-specifically. | Increase the blocking step duration or try a different blocking agent (e.g., normal serum from the species of the secondary antibody).[19] | |
| Tissue Detachment or Damage | Aggressive Retrieval Conditions: The combination of heat and buffer is too harsh for the tissue. | Reduce the heating time or temperature. Ensure a gentle heating method is used (steamer is often gentler than a microwave).[5] Consider using coated slides to improve tissue adherence. |
| Buffer Composition: The buffer may be contributing to tissue lifting. | Ensure the buffer is prepared correctly with high-purity water. The addition of Tween 20 is generally helpful but could be omitted if tissue lifting is a persistent issue. |
Troubleshooting Logic Flow
This diagram outlines a decision-making process for troubleshooting common IHC staining issues related to antigen retrieval.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. fortislife.com [fortislife.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. lab.moffitt.org [lab.moffitt.org]
- 11. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 16. bma.ch [bma.ch]
- 17. qedbio.com [qedbio.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Troubleshooting Inconsistent IHC Staining with Citrate Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent Immunohistochemistry (IHC) staining when using citrate (B86180) buffer for heat-induced epitope retrieval (HIER).
Frequently Asked Questions (FAQs)
1. Why is antigen retrieval with citrate buffer necessary for IHC?
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask the antigenic sites (epitopes) your primary antibody is designed to recognize.[1][2][3][4][5] This masking can lead to weak or no staining.[4] Heat-induced epitope retrieval (HIER) using a buffer like citrate helps to break these cross-links, unmasking the epitopes and allowing the antibody to bind to its target.[2][4]
2. What is the optimal pH for citrate buffer in IHC?
The most commonly used pH for citrate buffer is 6.0.[2][3][6][7] This slightly acidic condition is effective for a wide range of epitopes.[2] However, the optimal pH can be antibody-dependent, and some epitopes may require a more basic buffer for better unmasking.[2] It is crucial to determine the optimal retrieval conditions, including pH, experimentally.[3]
3. Can I reuse citrate buffer for antigen retrieval?
It is generally not recommended to reuse citrate buffer. Repeated heating can cause a shift in the buffer's pH, which can lead to inconsistent and unreliable staining results. For reproducible results, it is best practice to use a fresh solution for each experiment.
4. What are the differences between citrate buffer and other antigen retrieval buffers like EDTA?
Citrate buffer (typically pH 6.0) is a gentler retrieval solution that preserves tissue morphology well.[3][5] EDTA-based buffers, which are more alkaline (typically pH 8.0-9.0), can provide more vigorous antigen retrieval and may be more effective for difficult-to-detect antigens or over-fixed tissues.[3][5] However, the harsher nature of EDTA buffers can sometimes lead to tissue damage or loss of sections from the slide.[3][5]
Troubleshooting Guide: Inconsistent Staining
Use the following guide to troubleshoot common issues encountered during IHC when using citrate buffer for antigen retrieval.
| Problem | Possible Cause(s) Related to Citrate Buffer | Recommended Solution(s) |
| No Staining or Weak Staining | Incorrect buffer pH: The pH of the citrate buffer may not be optimal for the specific antibody-epitope interaction.[2] | Verify the pH of your citrate buffer. Prepare fresh buffer with the correct pH. You may need to test a range of pH values (e.g., 6.0, 7.0, 8.0) to find the optimal condition for your antibody.[8] |
| Suboptimal heating time or temperature: Insufficient heating during antigen retrieval will not effectively unmask the epitopes.[9] | Ensure the buffer reaches the recommended temperature (typically 95-100°C) before immersing the slides.[1][7] Optimize the heating time (usually 20-40 minutes).[1][7] Different heating methods (microwave, pressure cooker, water bath) may require different optimization.[1][10] | |
| Improper cooling of slides: Rapid cooling can cause the proteins to refold, potentially masking the epitopes again. | Allow the slides to cool down gradually in the citrate buffer for at least 20 minutes at room temperature after heating.[1][7] | |
| Buffer degradation: The citrate buffer may have been stored improperly or for too long, leading to a change in its chemical properties. | Prepare fresh citrate buffer. Store stock solutions at 4°C for long-term storage.[1][7] | |
| High Background Staining | Over-retrieval due to excessive heating: Prolonged heating or excessively high temperatures can expose non-specific epitopes, leading to high background. | Reduce the heating time or temperature. Titrate these parameters to find the optimal balance between signal and background. |
| Incorrect buffer pH: A pH that is too high can sometimes increase background staining.[11] | Confirm the pH of your citrate buffer is at the recommended level (typically 6.0). | |
| Inconsistent Staining Across Slides/Batches | pH variability in buffer: Inconsistent preparation of the citrate buffer can lead to pH variations between batches. | Always use a calibrated pH meter to adjust the pH of your buffer accurately. Prepare a large batch of buffer for a series of experiments to ensure consistency. |
| Uneven heating: Different positions within the heating apparatus (e.g., microwave, water bath) may receive different amounts of heat, leading to inconsistent retrieval. | Arrange slides in a way that ensures they are all heated uniformly. Use a sufficient volume of buffer to maintain a stable temperature. | |
| Damaged Tissue Morphology | Harsh retrieval conditions: Excessive heating time or temperature, or a suboptimal buffer pH can damage the tissue.[3] | Reduce the heating time and/or temperature. Ensure the buffer pH is appropriate. Consider using a gentler retrieval method if the issue persists. |
Experimental Protocols
Preparation of 10mM Citrate Buffer (pH 6.0)
There are two common methods for preparing 10mM citrate buffer:
Method 1: Using Sodium Citrate
-
Dissolve: Weigh 2.94 g of trisodium (B8492382) citrate dihydrate and dissolve it in 900 mL of deionized water.[1][7]
-
Add Detergent (Optional): Add 0.5 mL of Tween 20 (to a final concentration of 0.05%) and mix well.[1][7]
-
Final Volume: Bring the total volume to 1 L with deionized water.[1][7]
-
Storage: Store at room temperature for up to 3 months or at 4°C for longer storage.[1][7]
Method 2: Using Citric Acid
-
Dissolve: Weigh 1.92 g of anhydrous citric acid and dissolve it in 900 mL of deionized water.[1][7]
-
Add Detergent (Optional): Add 0.5 mL of Tween 20 (to a final concentration of 0.05%) and mix well.[1][7]
-
Final Volume: Bring the total volume to 1 L with deionized water.[1][7]
-
Storage: Store at room temperature for up to 3 months or at 4°C for longer storage.[1][7]
Heat-Induced Epitope Retrieval (HIER) Protocol
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to distilled water.[1][7]
-
Pre-heat Buffer: Pre-heat the citrate buffer in a staining dish within a heat source (e.g., water bath, steamer, or microwave) to 95-100°C.[1][7]
-
Immerse Slides: Immerse the slides in the pre-heated buffer.[1][7]
-
Incubate: Cover the staining dish loosely and incubate for the optimized time (typically 20-40 minutes).[1][7]
-
Cool Down: Turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[1][7]
-
Rinse: Rinse the sections with a wash buffer (e.g., PBS with Tween 20) before proceeding with the blocking step of your IHC protocol.[1][7]
Visualizations
Caption: A troubleshooting workflow for inconsistent IHC staining.
Caption: Key factors influencing antigen retrieval efficiency.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. fortislife.com [fortislife.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biocare.net [biocare.net]
- 6. bma.ch [bma.ch]
- 7. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. [Effects of different pH values of fixatives and antigen retrieval buffers on immunohistochemical staining] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Sodium citrate Buffer for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium citrate (B86180) buffers. Find detailed protocols, data tables, and diagrams to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a sodium citrate buffer?
A1: this compound buffer is effective in the pH range of 3.0 to 6.2.[1][2][3][4] This is due to the three pKa values of citric acid, which are approximately 3.13, 4.76, and 6.40.[3][5][6]
Q2: How do I prepare a 0.1 M this compound buffer of a specific pH?
A2: There are two primary methods for preparing a this compound buffer:
-
Method 1: Blending Stock Solutions: This involves preparing separate stock solutions of 0.1 M citric acid and 0.1 M this compound and then mixing them in specific ratios to achieve the desired pH.[7][8]
-
Method 2: pH Adjustment with Acid/Base: This method involves preparing a solution of either trisodium (B8492382) citrate or citric acid and adjusting the pH using a strong acid (like HCl) or a strong base (like NaOH) until the target pH is reached.[1][9][10][11][12][13]
Q3: My buffer pH is incorrect after preparation. What could be the cause?
A3: Inaccurate pH can result from several factors:
-
Inaccurate measurements: Ensure precise weighing of reagents and measuring of volumes.
-
Incorrect reagents: Using a different hydrate (B1144303) form of citric acid or this compound than specified in the protocol will alter the molar mass and final concentration. For example, citric acid can be anhydrous or monohydrate, and this compound can be dihydrate or anhydrous.
-
pH meter calibration: Always use a properly calibrated pH meter for accurate measurements.
-
Water quality: Use distilled or deionized water to avoid introducing contaminants that could affect the pH.
Q4: Is the pH of this compound buffer sensitive to temperature changes?
A4: Yes, the pH of citrate buffer can be affected by temperature, although it is generally considered to have a weak dependence on temperature in the solution state.[14][15] However, significant pH shifts can occur during heating or freezing. For instance, during heating for applications like antigen retrieval, the pH may increase.[14] Conversely, freezing can cause the buffer to become more acidic.[14]
Q5: How should I store my this compound buffer and for how long is it stable?
A5: this compound buffer can typically be stored at room temperature for up to 3 months.[1][2][12] For longer storage, refrigeration at 4°C is recommended.[12][13]
Q6: Can this compound buffer interfere with my enzymatic assay?
A6: Yes, citrate is a known metal chelator. If your enzyme requires divalent metal ions like Mg²⁺, Ca²⁺, or Zn²⁺ as cofactors for its activity, the chelating properties of citrate can inhibit the enzyme, leading to inaccurate results.[14] In such cases, consider using a non-chelating buffer like HEPES or MOPS.
Data Presentation
pKa Values of Citric Acid
| pKa Value | pH |
| pKa1 | 3.13 |
| pKa2 | 4.76 |
| pKa3 | 6.40 |
This table summarizes the dissociation constants of citric acid, which are crucial for understanding its buffering capacity at different pH levels.[3][5][6]
Preparation of 0.1 M this compound Buffer by Blending Stock Solutions
| Target pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M this compound (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 40.0 | 60.0 |
| 5.0 | 35.0 | 65.0 |
| 5.2 | 30.5 | 69.5 |
| 5.4 | 25.5 | 74.5 |
| 5.6 | 21.0 | 79.0 |
| 5.8 | 16.0 | 84.0 |
| 6.0 | 11.5 | 88.5 |
| 6.2 | 8.0 | 92.0 |
To prepare 100 mL of buffer at a specific pH, mix the indicated volumes of the two stock solutions.[8]
Experimental Protocols
Protocol 1: Preparation of 10mM this compound Buffer (pH 6.0) by pH Adjustment
Materials:
-
Trithis compound dihydrate (M.W. 294.1 g/mol )
-
Distilled or deionized water
-
1N HCl
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Beaker
Procedure:
-
Dissolve the trithis compound dihydrate in 800 mL of distilled water in a beaker.[1][16]
-
Place the beaker on a magnetic stirrer and add a stir bar to ensure the solution is well-mixed.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the solution and monitor the pH.
-
Slowly add 1N HCl dropwise to the solution while continuously stirring and monitoring the pH until it reaches 6.0.[10][11]
-
Once the desired pH is achieved, transfer the solution to a 1000 mL graduated cylinder.
-
Add distilled water to bring the final volume to 1000 mL.[1][16]
Protocol 2: Preparation of 0.1 M this compound Buffer (pH 4.6) by Blending Stock Solutions
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Trithis compound dihydrate (M.W. 294.1 g/mol )
-
Distilled or deionized water
-
Two 1 L volumetric flasks
-
Graduated cylinders
-
Beakers
Procedure:
-
Prepare 0.1 M Citric Acid Stock Solution:
-
Weigh 21.01 g of citric acid monohydrate.
-
Dissolve it in approximately 800 mL of distilled water in a beaker.
-
Transfer the solution to a 1 L volumetric flask and add distilled water to the mark. Mix well.
-
-
Prepare 0.1 M this compound Stock Solution:
-
Weigh 29.41 g of trithis compound dihydrate.
-
Dissolve it in approximately 800 mL of distilled water in a beaker.
-
Transfer the solution to a 1 L volumetric flask and add distilled water to the mark. Mix well.
-
-
Prepare the Final Buffer:
-
In a new beaker, combine 44.5 mL of the 0.1 M citric acid stock solution and 55.5 mL of the 0.1 M this compound stock solution to achieve a pH of approximately 4.6.[8]
-
If preparing a larger volume, maintain these proportions.
-
Verify the pH with a calibrated pH meter and adjust if necessary by adding small amounts of either stock solution.
-
Visualizations
Caption: Workflow for preparing this compound buffer using two different methods.
Caption: Troubleshooting guide for inconsistent results with citrate buffer.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. Biological Buffers [staff.ustc.edu.cn]
- 6. quora.com [quora.com]
- 7. Citrate Buffer [protocols.io]
- 8. mystrica.com [mystrica.com]
- 9. Simple Steps for Making this compound Buffer [thoughtco.com]
- 10. usbio.net [usbio.net]
- 11. This compound Buffer — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Why is my sodium citrate buffer not working for antigen retrieval?
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the antigen retrieval step of immunohistochemistry (IHC), specifically when using a sodium citrate (B86180) buffer.
Troubleshooting Guide: Why is My Sodium Citrate Buffer Not Working?
Formalin fixation is excellent for preserving tissue morphology but can create protein cross-links that mask antigenic sites, leading to weak or false-negative staining in IHC.[1][2] Heat-Induced Epitope Retrieval (HIER) with this compound buffer is a common method to reverse this masking.[3][4] If you are experiencing poor staining results, this guide will help you troubleshoot the most common culprits.
Core Troubleshooting Workflow
This workflow outlines the systematic process for identifying the root cause of your antigen retrieval issues.
Caption: A decision tree for troubleshooting weak or absent IHC staining.
Frequently Asked Questions (FAQs)
Buffer Preparation and Storage
Q1: My staining is inconsistent. Could my this compound buffer preparation be the problem?
A1: Yes, improper buffer preparation is a primary source of variability. Key factors to control are:
-
Reagent Purity: Always use high-purity, analytical grade reagents and distilled or deionized water.
-
Accurate Measurements: Precisely weigh the this compound and measure the water volume.
-
Correct pH Adjustment: The pH of the buffer is a critical factor.[5] For most applications, a pH of 6.0 is optimal.[6][7] Use a calibrated pH meter for accurate adjustment.
Q2: How does temperature affect the pH of my citrate buffer?
A2: The pH of citrate buffer can shift with temperature changes. During heating for antigen retrieval, the pH may increase slightly.[8] It is crucial to set the pH at room temperature before heating.
Q3: How should I store my citrate buffer and for how long is it stable?
A3: this compound buffer (10mM, pH 6.0) can be stored at room temperature for up to 3 months. For longer-term storage, keeping it at 4°C is recommended.[4][9]
Antigen Retrieval Protocol
Q4: What are the optimal time and temperature for heat-induced epitope retrieval (HIER) with citrate buffer?
A4: The ideal time and temperature can vary depending on the tissue, fixation method, and the specific antigen-antibody pair.[10][11] A standard starting point is to heat the slides in the buffer at 95-100°C for 15-20 minutes.[6][12] However, optimization is often necessary.[7][13]
Q5: Can I use a microwave, pressure cooker, or water bath for heating?
A5: Yes, all three are common heating methods for HIER.[2][4]
-
Microwave: Heats quickly but can cause uneven heating or boiling over.[14]
-
Pressure Cooker/Steamer: Provides consistent, even heating at high temperatures.
-
Water Bath: A gentler method, which may require longer incubation times.[13]
It's important to ensure the slides are always fully submerged in the buffer to prevent them from drying out.
Q6: Why is the cooling step after heating important?
A6: Allowing the slides to cool down in the citrate buffer for at least 20 minutes after heating is a critical step.[12][13] This gradual cooling is believed to help in the proper refolding of the epitopes, enhancing antibody binding. It also prevents tissue damage and detachment from the slide.[9]
Interaction with Tissues and Antibodies
Q7: Can this compound buffer damage the tissue morphology?
A7: this compound buffer at pH 6.0 is generally considered mild and is often chosen because it preserves tissue morphology well compared to more aggressive retrieval solutions like EDTA at a higher pH.[2][6] However, excessive heating time can lead to tissue damage.[10]
Q8: My antibody datasheet recommends a different antigen retrieval buffer. Should I switch?
A8: It is highly recommended to follow the antibody manufacturer's recommendations. Some antibodies and their target epitopes show optimal staining only with a specific buffer and pH, such as Tris-EDTA (pH 9.0).[2][15] While citrate buffer works for many antibodies, it is not universal.[1]
Q9: I'm still getting weak staining after troubleshooting my buffer and protocol. What else could be wrong?
A9: If you have ruled out issues with your citrate buffer and HIER protocol, consider these other factors:
-
Inadequate Deparaffinization: Ensure complete removal of paraffin (B1166041) wax.
-
Primary Antibody: The antibody itself may be the issue (e.g., wrong concentration, expired, improper storage).[16]
-
Fixation Issues: Over-fixation or under-fixation of the tissue can significantly impact antigen availability.[2]
Experimental Protocols
Protocol 1: Preparation of 10mM this compound Buffer (pH 6.0)
Materials:
-
Trisodium (B8492382) citrate dihydrate (M.W. 294.1 g/mol )
-
Distilled or deionized water
-
1N Hydrochloric Acid (HCl) or 1N Sodium Hydroxide (NaOH) for pH adjustment
-
pH meter, beakers, graduated cylinders, stir bar, and stir plate
Procedure:
-
Weigh 2.94 grams of trithis compound dihydrate.[7]
-
Dissolve in 900 mL of distilled water and stir until fully dissolved.[17]
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Carefully adjust the pH of the solution to 6.0 using 1N HCl.[4][6] Some protocols may use citric acid to lower the pH or NaOH if starting with citric acid.[9][17]
-
Once the pH is stable at 6.0, add distilled water to bring the final volume to 1 liter.
-
(Optional) Add 0.5 mL of Tween 20 (0.05% final concentration) to reduce surface tension and improve buffer efficacy.[7][13]
-
Filter the buffer if necessary. Store at room temperature for up to 3 months or at 4°C for longer storage.[4]
Protocol 2: Heat-Induced Epitope Retrieval (HIER) Workflow
This protocol provides a general workflow. Optimal times may need to be determined empirically.
Caption: Standard workflow for Heat-Induced Epitope Retrieval (HIER).
Data Presentation
Table 1: Troubleshooting Common Antigen Retrieval Problems
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Incorrect buffer pH. | Remake buffer and carefully adjust pH to 6.0 using a calibrated meter.[8] |
| Insufficient heating (time or temperature). | Increase incubation time or ensure the temperature is consistently 95-100°C.[11] | |
| Antibody requires a different buffer system. | Check antibody datasheet and test with recommended buffer (e.g., Tris-EDTA pH 9.0).[1][15] | |
| Over-fixation of tissue. | May require a more aggressive buffer like Tris-EDTA or enzymatic retrieval.[2] | |
| High Background Staining | Over-heating, causing tissue damage. | Reduce heating time or use a gentler heating method (e.g., water bath). |
| Buffer composition. | Adding Tween 20 can sometimes help, but high pH buffers might increase background. | |
| Tissue Sections Detaching | Aggressive heating. | Use a gentler heating method. Ensure a slow cooling period.[9] |
| Slides are not properly coated/charged. | Use positively charged slides. |
Table 2: Comparison of Common HIER Buffers
| Buffer | Typical pH | Common Use & Characteristics | Potential Drawbacks |
| This compound | 6.0 | Widely used, generally good for many antigens, preserves tissue morphology well.[2][6] | May not be effective for all antigens, especially some nuclear proteins.[11] |
| Tris-EDTA | 8.0 - 9.0 | More effective for some antigens where citrate fails, good for phosphoproteins.[2][11] | Can be more damaging to tissue morphology, may increase background staining.[2] |
| EDTA | 8.0 | Strong retrieval solution, effective for hard-to-detect antigens or over-fixed tissue.[1][11] | Higher risk of tissue damage and detachment.[10] |
References
- 1. biocare.net [biocare.net]
- 2. fortislife.com [fortislife.com]
- 3. Citrate Buffer For Heat-Induced Epitope Retrieval - Epredia [epredia.com]
- 4. IHC antigen retrieval protocol | Abcam [abcam.com]
- 5. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. benchchem.com [benchchem.com]
- 9. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 10. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. support.biossusa.com [support.biossusa.com]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 15. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 16. biocompare.com [biocompare.com]
- 17. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Optimizing RNA Yield and Quality with Citrate Buffer
Welcome to the technical support center for optimizing RNA yield and quality using citrate-based buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of citrate (B86180) buffers in RNA extraction and storage.
Frequently Asked Questions (FAQs)
Q1: Why should I use a citrate buffer for RNA isolation?
A1: Citrate buffers offer a dual-protection mechanism for RNA during and after isolation.[1] Firstly, sodium citrate acts as a chelating agent, binding divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) that are essential cofactors for RNases, enzymes that degrade RNA.[1][2] By sequestering these ions, citrate effectively inactivates RNases. Secondly, it maintains a slightly acidic pH (typically around 6.0-6.5), which is optimal for RNA stability and prevents base-catalyzed hydrolysis that can fragment RNA strands.[1][3]
Q2: At what steps of the RNA isolation process is citrate buffer effective?
A2: Citrate buffer is beneficial throughout the RNA isolation and storage process:
-
Cell Lysis: It protects RNA from degradation by inhibiting RNases the moment the cells are broken open.[1]
-
RNA Extraction: It maintains a stable pH, ensuring RNA remains intact during separation from other cellular components.[1]
-
RNA Storage: It provides a slightly acidic environment that preserves RNA integrity over the long term.[1][4]
Q3: What is the recommended concentration and pH of citrate buffer for RNA work?
A3: A commonly recommended concentration for an RNA storage buffer is 1 mM this compound at a pH of 6.4.[1][4] For lysis buffers, the concentration can vary depending on the specific protocol and sample type. For instance, the Citrate-Citric Acid RNA Isolation (CiAR) method for plants utilizes buffers with low concentrations of citric acid and its sodium salt.[5]
Q4: Can I use citrate buffer for all sample types?
A4: Citrate buffers are versatile and can be used for various sample types. However, specific protocols may need optimization. For example, the CiAR method is specifically tailored for plant tissues to enhance nucleic acid solubilization.[1][5] It is always recommended to test and optimize the buffer conditions for your specific sample type to achieve the best results.
Q5: Will using a citrate buffer for solubilizing my RNA pellet affect downstream applications?
A5: RNA dissolved in a 1 mM this compound buffer (pH 6.4) can typically be used directly in downstream applications such as reverse transcription and RT-qPCR without any issue.[4] However, it is crucial to ensure that the final concentration of citrate in the reaction mix does not inhibit the enzymes used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete Lysis and Homogenization: The lysis buffer may not be effectively breaking open the cells or tissue.[6][7][8][9] | - Ensure thorough homogenization of the sample. For tough tissues, consider mechanical disruption methods like bead beating.[9] - Cut tissue samples into smaller pieces to ensure complete immersion in the lysis buffer.[6] - Increase the volume of lysis buffer if the sample amount is large.[6] |
| Incorrect Buffer Composition or pH: The citrate buffer may not be at the optimal concentration or pH for your sample type.[1] | - Verify the pH of your citrate buffer is between 6.0 and 6.5 for optimal RNA stability.[1] - For plant tissues, consider using the specialized Citrate-Citric Acid RNA Isolation (CiAR) method.[5] | |
| RNA Loss During Precipitation: The RNA pellet may be small and easily lost during washing steps.[8] | - After adding isopropanol (B130326) or ethanol (B145695), ensure thorough mixing and adequate incubation time to allow for complete RNA precipitation. - Be careful when decanting the supernatant after centrifugation to avoid dislodging the pellet. | |
| Low RNA Quality (Low A260/280 or A260/230 ratio) | Protein Contamination (Low A260/280): Insufficient denaturation and removal of proteins during extraction. | - Ensure the correct ratio of lysis buffer to sample material is used.[6] - An additional phenol-chloroform extraction step may be necessary to remove residual proteins. |
| Contamination with Chaotropic Salts or Phenol (B47542) (Low A260/230): Carryover of salts from the lysis buffer or phenol from the extraction.[10] | - Ensure the RNA pellet is washed properly with 70-80% ethanol to remove salt contamination.[11] - Perform an additional ethanol wash step if necessary. - Be careful to avoid carrying over any of the organic phase during aqueous phase collection in a phenol-chloroform extraction. | |
| RNA Degradation (smeared appearance on a gel) | RNase Contamination: RNases were not effectively inactivated during the extraction process.[6][7] | - Ensure that a sufficient concentration of a chelating agent like citrate is present in your lysis and storage buffers to inhibit RNases.[1][2] - Work quickly and keep samples on ice whenever possible to minimize RNase activity. - Use RNase-free water, reagents, and labware throughout the procedure. |
| Improper Storage: RNA was not stored in a suitable buffer or at the correct temperature.[4] | - Resuspend the final RNA pellet in an RNase-free storage buffer containing 1 mM this compound at pH 6.4.[4] - Store RNA at -80°C for long-term preservation.[4] |
Experimental Protocols
Preparation of 1M Citrate Buffer Stock (pH 6.4)
This protocol outlines the preparation of a 1 M stock solution of citrate buffer, which can be diluted to the desired working concentration.
Materials:
-
Citric Acid Monohydrate (FW: 210.14 g/mol )
-
This compound Dihydrate (FW: 294.10 g/mol )
-
RNase-free water
-
pH meter
-
Sterile, RNase-free containers
Procedure:
-
To prepare 100 mL of a 1 M citrate buffer stock, dissolve 2.10 g of citric acid monohydrate and 26.31 g of this compound dihydrate in approximately 80 mL of RNase-free water.
-
Stir the solution until all solids are completely dissolved.
-
Adjust the pH of the solution to 6.4 using concentrated HCl or NaOH while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with RNase-free water.
-
Sterilize the buffer by autoclaving or by filtering through a 0.22 µm filter.
-
Store the stock solution at room temperature.
Preparation of 1 mM RNA Storage Buffer (pH 6.4)
Materials:
-
1 M Citrate Buffer Stock (pH 6.4)
-
RNase-free water
-
Sterile, RNase-free containers
Procedure:
-
To prepare 100 mL of 1 mM RNA storage buffer, add 100 µL of the 1 M citrate buffer stock to 99.9 mL of RNase-free water.
-
Mix the solution thoroughly.
-
Store the buffer in sterile, RNase-free aliquots at room temperature or 4°C.
Visualizations
Caption: General workflow for RNA extraction using a citrate-based buffer system.
Caption: Mechanism of RNA protection by citrate buffer.
References
- 1. avidorganics.net [avidorganics.net]
- 2. Citric Acid and the RNA World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 4. RNA Storage - EURx [eurx.com.pl]
- 5. Citrate-Citric Acid RNA Isolation (CiAR) for Fast, Low-Cost, and Reliable RNA Extraction from Multiple Plant Species and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. zymoresearch.com [zymoresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preventing precipitation in concentrated sodium citrate solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated sodium citrate (B86180) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in concentrated sodium citrate solutions?
A1: Precipitation in concentrated this compound solutions is primarily influenced by several factors:
-
Temperature: this compound's solubility is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent crystallization.[1] Refrigeration, while sometimes used for long-term storage, can induce the formation of crystals.[2] Different hydrates of this compound crystallize at different temperatures; for example, the dihydrate is typically produced at temperatures above 50°C, while the pentahydrate forms at temperatures below 35°C.[3]
-
pH: The solubility of this compound is also pH-dependent. It is generally most soluble in neutral to slightly alkaline solutions.[1] Significant shifts in pH can lead to precipitation.
-
Concentration: Highly concentrated solutions are inherently closer to their saturation point, making them more susceptible to precipitation with small changes in temperature or solvent composition. In some in-vitro studies, protein precipitation was observed in solutions with trisodium (B8492382) citrate concentrations above 12%.[4]
-
Contamination: The presence of impurities or contaminants can act as nucleation sites, initiating the crystallization process. It is recommended to use purified water (deionized or distilled) when preparing solutions to minimize the presence of metal ions that can cause precipitation.
-
Evaporation: Solvent evaporation from the solution will increase the concentration of this compound, potentially leading to precipitation.
Q2: What are the recommended storage conditions for concentrated this compound solutions?
A2: To maintain the stability of concentrated this compound solutions and prevent precipitation, the following storage conditions are recommended:
-
Temperature: Store solutions at a constant, controlled room temperature, typically between 20-25°C (68-77°F).[2][5] Avoid refrigeration, as low temperatures can cause crystallization.[2] Brief exposure to temperatures up to 40°C (104°F) generally does not adversely affect the product.[5][6]
-
Protection from Light: this compound solutions can be sensitive to light. Store them in opaque or amber-colored containers to protect from light degradation.[2]
-
Sealed Containers: To prevent evaporation and contamination from atmospheric carbon dioxide, which can lower the pH, store solutions in tightly sealed containers.[7]
-
Material of Container: Use containers made of materials that do not leach ions, such as high-density polyethylene (B3416737) (HDPE).
Q3: How does pH affect the stability of this compound solutions?
A3: this compound solutions are most stable in the neutral to slightly alkaline pH range.[1] The pH of a this compound solution can vary with concentration, with higher concentrations potentially resulting in a slightly higher pH.[8] A significant decrease in pH, for instance, due to the absorption of atmospheric CO2, can lead to the formation of less soluble citric acid, which can then precipitate out of the solution.
Troubleshooting Guide
Issue: Unexpected Precipitation or Crystal Formation in the Solution
This guide will help you identify the potential cause of precipitation in your concentrated this compound solution and provide steps to resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Temperature Range | Solubility Trend | Predominant Hydrate Form | Reference |
| < 35°C | Lower | Pentahydrate | [3] |
| Room Temperature (20-25°C) | High | Dihydrate | [2][9] |
| > 50°C | Higher | Dihydrate | [3] |
Note: The solubility of trithis compound dihydrate in water is approximately 770 mg/ml at 25°C and increases to 1.7 g/ml at 100°C.
Experimental Protocols
Protocol for Preparation of a Stable 1M this compound Stock Solution
This protocol describes the preparation of a 1M this compound solution that can be stored for extended periods under appropriate conditions.
Materials:
-
Trithis compound dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity water (distilled or deionized)
-
Sterile, sealed storage container (amber glass or HDPE)
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Weighing: Accurately weigh 294.1 g of trithis compound dihydrate.
-
Dissolving: In a clean beaker, add the trithis compound dihydrate to 800 mL of high-purity water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to exactly 1 L.
-
Sterilization: Transfer the solution to a suitable, sealable container and sterilize by autoclaving.
-
Storage: Store the autoclaved solution at a controlled room temperature (20-25°C) and protect it from light.
Experimental Workflow for Preparing Stable this compound Solution
Caption: Workflow for preparing a stable this compound solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The effects of this compound and oral potassium citrate on urease-induced crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1M this compound [protocols.io]
- 6. Research Progress in the Industrial Crystallization of Citrate—A Review [ouci.dntb.gov.ua]
- 7. Citrate: How to Get Started and What, When, and How to Monitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility table - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
The impact of heating time on citrate-based antigen retrieval.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of heating time on citrate-based antigen retrieval for immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during citrate-based antigen retrieval.
1. Issue: Weak or No Staining
If you are observing weak or no staining following your IHC protocol, suboptimal antigen retrieval is a likely cause.[1] Insufficient heating during this step can fail to adequately unmask the epitope.[1]
-
Possible Cause 1: Insufficient Heating Time or Temperature. The duration or temperature of the heating step was not adequate to reverse the protein cross-links caused by fixation.
-
Possible Cause 2: Incorrect Buffer pH. The pH of the citrate (B86180) buffer may not be optimal for the specific antibody-epitope interaction.
-
Possible Cause 3: Over-fixation of Tissue. Tissues fixed for extended periods may have excessive cross-linking, making epitopes more difficult to unmask.[1]
-
Solution: If over-fixation is suspected, you may need to increase the duration or intensity of your antigen retrieval step.[1]
-
-
Possible Cause 4: Tissue Sections Drying Out. Allowing the slides to dry out at any point after deparaffinization, especially after antigen retrieval, can lead to weak or absent staining.[6]
-
Solution: Ensure slides remain submerged in buffer throughout the heating and cooling process and are kept in a humidified chamber during antibody incubations.[6]
-
2. Issue: High Background Staining
High background can obscure specific staining, making interpretation difficult.
-
Possible Cause 1: Overly Aggressive Antigen Retrieval. Excessive heating time or temperature can expose non-specific epitopes, leading to increased background.
-
Solution: Reduce the heating time in your antigen retrieval protocol. It is crucial to optimize this step; what works for one antibody may be too harsh for another.[7]
-
-
Possible Cause 2: Primary Antibody Concentration Too High. A high concentration of the primary antibody can lead to non-specific binding.[1][7]
-
Solution: Perform a titration to find the optimal, lower concentration of your primary antibody that maintains a strong specific signal while reducing background noise.[1]
-
-
Possible Cause 3: Insufficient Blocking. Endogenous enzymes or non-specific protein binding sites in the tissue can cause background staining.
3. Issue: Tissue Detachment or Damage
Loss of tissue sections from the slide or altered tissue morphology are common problems.
-
Possible Cause 1: Antigen Retrieval Conditions are Too Harsh. Prolonged heating at high temperatures can damage the tissue and cause it to lift off the slide.[7]
-
Solution: Reduce the heating time or try a gentler heating method. For example, a water bath overnight at 60°C can be an alternative for delicate tissues. Using positively charged or poly-L-lysine coated slides can also improve tissue adherence.[8]
-
-
Possible Cause 2: Vigorous Boiling. Certain heating methods, like microwaves, can cause vigorous boiling which may physically dislodge the tissue.
-
Solution: If using a microwave, adjust the power level to maintain a sub-boiling temperature after an initial boil.[4] Alternatively, a vegetable steamer provides heat without vigorous boiling.
-
-
Possible Cause 3: Inadequate Tissue Processing or Sectioning. Poorly fixed or processed tissue may not adhere well to the slide.
-
Solution: Ensure proper fixation and processing protocols are followed. Using freshly prepared slides and increasing slide drying time can also help.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of citrate-based antigen retrieval?
A1: Formalin fixation creates protein cross-links (methylene bridges) that can mask the antigenic sites in tissue specimens.[3][9] Heat-induced epitope retrieval (HIER) in a citrate buffer solution (typically pH 6.0) is designed to break these cross-links, unmasking the antigens and allowing antibodies to bind, which enhances the staining intensity.[3][5]
Q2: How long should I heat my slides in citrate buffer?
A2: The optimal heating time can vary depending on the antibody, the tissue, the fixation method, and the heating apparatus used.[2] Generally, recommended times range from 10 to 40 minutes at 95-100°C.[2][3] It is highly recommended to optimize the incubation time for your specific experimental conditions.[3]
Q3: Does the heating method affect the required heating time?
A3: Yes. Different heating methods have different efficiencies and temperature controls. A pressure cooker can reach higher temperatures and may only require a few minutes at maximum pressure[10], while a water bath or steamer might require 20-40 minutes.[2][10] Microwaving typically involves bringing the solution to a boil and then simmering for 10-20 minutes.[4][11]
Q4: Why is cooling the slides after heating important?
A4: Allowing the slides to cool slowly in the antigen retrieval buffer for about 20-30 minutes after heating is a critical step.[2][3][4] This gradual cooling allows the unmasked epitopes to properly re-form and remain accessible for antibody binding.
Q5: Can I reuse the citrate buffer?
A5: It is generally not recommended to reuse antigen retrieval buffers. Reusing the buffer can lead to contamination and a change in pH, which can affect the consistency and quality of your staining. Always use a fresh solution for each experiment to ensure reproducibility.
Data Summary: Recommended Heating Times
The optimal heating time is a critical variable that requires empirical determination. The following table summarizes generally recommended heating times for citrate buffer (pH 6.0) antigen retrieval using various common laboratory equipment.
| Heating Method | Temperature | Recommended Heating Time | Key Considerations |
| Microwave Oven | Sub-boiling (~98°C) | 10-20 minutes | Bring to a boil, then reduce power to simmer.[4][11] Uneven heating can be an issue with domestic microwaves. |
| Water Bath | 95-100°C | 20-40 minutes | Ensures even heating.[2][3] Slower to reach target temperature. |
| Vegetable Steamer | 95-100°C | 20-40 minutes | Provides gentle, consistent heating without vigorous boiling.[3] |
| Pressure Cooker | ~121°C | 1-5 minutes (at pressure) | Reaches higher temperatures, allowing for shorter retrieval times. Requires careful monitoring. |
Experimental Protocols
Protocol: Heat-Induced Epitope Retrieval (HIER) using Citrate Buffer
This protocol provides a standard procedure for performing HIER on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagent Preparation: 10mM this compound Buffer (pH 6.0)
-
Stock Solution (e.g., 20x):
-
Weigh 10.5 g of Citric Acid.
-
Dissolve in 250 ml of distilled water.
-
-
Working Solution (1x):
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by immersing them in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Continue with single changes of 95% and 80% ethanol for 1 minute each.[3]
-
Rinse in distilled water.[3]
3. Antigen Retrieval Procedure (Water Bath/Steamer Method)
-
Pre-heat a staining dish containing the 10mM this compound Buffer (pH 6.0) in a water bath or steamer to 95-100°C.[3]
-
Immerse the rehydrated slides into the pre-heated buffer.
-
Place a loose-fitting lid on the staining dish and incubate for the desired time (typically 20-40 minutes, but requires optimization).[2][3]
-
Turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[3]
-
Rinse the sections in a buffer solution like PBS with Tween 20 (PBST) twice for 2 minutes each.[2]
-
The slides are now ready to proceed with the standard immunohistochemistry blocking and staining protocol.[2]
Visualizations
Caption: Workflow for Citrate-Based Antigen Retrieval in IHC.
Caption: Troubleshooting Decision Tree for Antigen Retrieval Issues.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 4. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. documents.cap.org [documents.cap.org]
- 7. bma.ch [bma.ch]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. biossusa.com [biossusa.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting blood sample clotting in sodium citrate tubes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering blood sample clotting in sodium citrate (B86180) tubes. Adherence to proper pre-analytical procedures is critical for accurate coagulation testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of sodium citrate in blood collection tubes?
This compound is an anticoagulant used in light blue top tubes for coagulation tests.[1][2] It works by binding to calcium ions in the blood, which are essential for the coagulation cascade, thereby preventing the blood from clotting and keeping it in a liquid state for analysis.[1][2][3]
Q2: Why did my blood sample clot in a this compound tube?
Several factors can lead to clot formation in a this compound tube. These pre-analytical errors include:
-
Improper Blood-to-Anticoagulant Ratio: The most common cause is an incorrect ratio of blood to the this compound anticoagulant.[1][4][5] this compound tubes are designed to maintain a precise 9:1 ratio of blood to anticoagulant.[1][6]
-
Underfilling the Tube: If the tube is not filled to its specified volume (at least 90% full), the excess citrate can lead to falsely prolonged clotting times, but in some cases, inadequate anticoagulation can occur, leading to clotting.[1][4][6][7]
-
Overfilling the Tube: Conversely, overfilling the tube can result in an insufficient amount of anticoagulant for the volume of blood, increasing the risk of clot formation.[4][6]
-
Improper Mixing: Immediately after collection, the tube must be gently inverted 3-4 times to ensure thorough mixing of the blood with the anticoagulant.[1][8] Vigorous shaking should be avoided as it can cause hemolysis and platelet activation.[8]
-
Traumatic Venipuncture: A difficult or slow blood draw can introduce tissue factor into the sample, initiating the clotting cascade before the blood is adequately mixed with the anticoagulant.[4][9]
-
Incorrect Order of Draw: When multiple tubes are collected, drawing the this compound tube after tubes with clot activators can lead to contamination and clotting. The recommended order of draw should be followed.[10]
Q3: What is the impact of a clotted sample on my coagulation assay results?
A clotted sample is unsuitable for coagulation testing and will yield inaccurate and unreliable results.[11] The formation of clots consumes coagulation factors, leading to a false depiction of the patient's hemostatic function.[5] This can result in misdiagnosis, inappropriate therapeutic decisions, and the need for sample recollection, causing delays in research and clinical workflows.[6][12]
Q4: How does a high hematocrit affect samples collected in this compound tubes?
Patients with a high hematocrit (>55%), a condition known as polycythemia, have a lower plasma volume relative to their red blood cell volume.[12][13][14] In a standard this compound tube, this leads to an excess of citrate in the plasma portion, which can falsely prolong clotting times in tests like the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).[12][13][15] For accurate results in these patients, the volume of citrate in the collection tube needs to be adjusted.[10][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to clotted blood samples in this compound tubes.
Problem: Visible clot in the this compound tube after collection.
| Potential Cause | Recommended Action |
| Incorrect Fill Volume | Ensure tubes are filled to the indicated fill line, maintaining the 9:1 blood-to-anticoagulant ratio. The Clinical and Laboratory Standards Institute (CLSI) recommends filling tubes to within 90% to 110% of their stated draw volume.[6] |
| Inadequate Mixing | Immediately after collection, gently invert the tube 3-4 times to ensure proper mixing of blood and anticoagulant.[1] Avoid vigorous shaking. |
| Difficult Blood Draw | A clean, swift venipuncture is crucial. Using a 19-21 gauge needle is recommended.[9] If using a winged blood collection set ("butterfly"), a discard tube should be used first to remove the air from the tubing and ensure a proper fill volume in the citrate tube.[9][10] |
| Patient-Specific Factors | For patients with high hematocrit (>55%), the amount of anticoagulant in the tube must be adjusted.[10][13] |
Problem: Unexpectedly prolonged or shortened coagulation times.
| Potential Cause | Recommended Action |
| Incorrect Blood-to-Anticoagulant Ratio | An underfilled tube can lead to an excess of citrate, resulting in falsely prolonged clotting times.[1][4] An overfilled tube may have insufficient anticoagulant, potentially leading to microclot formation and variable results. |
| High Hematocrit | An unadjusted sample from a patient with high hematocrit (>55%) will have an excess of citrate, causing falsely prolonged PT and aPTT results.[12][13] |
| Contamination | If blood for coagulation testing is drawn from an intravenous line, it should be flushed with 5 mL of saline, and the first 5 mL of blood should be discarded to avoid heparin contamination.[9] |
| Improper Sample Processing | Delays in processing can affect coagulation factor stability. Plasma should be separated from cells within one hour of collection for special coagulation testing.[11] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Poor Plasma (PPP)
Platelet-poor plasma (platelet count <10 x 10⁹/L) is essential for most coagulation assays to avoid interference from platelet-released factors.[4][11][16]
-
Initial Centrifugation: Centrifuge the capped this compound tube at 1500-2000 x g for 15 minutes at room temperature.[17][18] Do not use a brake on the centrifuge.
-
Plasma Aspiration: Carefully pipette the plasma into a clean, plastic tube, leaving approximately 0.5 mL of plasma above the buffy coat (the layer of white blood cells and platelets) to avoid disturbing the cell layers.[16][17]
-
Clot Check: Use a wooden applicator stick to gently check the remaining red blood cells for any clots. If a clot is present, the sample is unacceptable.[17][19]
-
Second Centrifugation (Double Spin): To ensure the plasma is platelet-poor, centrifuge the aspirated plasma again at 1500-2000 x g for 15 minutes.[17][18][19]
-
Final Plasma Transfer: Carefully transfer the supernatant (the PPP) to a final, labeled plastic tube, again avoiding the pellet at the bottom.
-
Storage: If not tested immediately, freeze the PPP at ≤ -20°C. Samples must remain frozen during transport.[17]
Protocol 2: Adjusting this compound for High Hematocrit
For patients with a hematocrit value greater than 55%, the volume of this compound in the collection tube must be adjusted using the following formula:
C = (100 - Hct) / (595 - Hct) x V [10]
Where:
-
C = volume of this compound required (in mL)
-
Hct = patient's hematocrit (in %)
-
V = total volume of blood to be collected (in mL)
Procedure:
-
Determine the patient's hematocrit.
-
Calculate the required volume of this compound (C) using the formula above.
-
Using a sterile syringe, remove the excess this compound from the light blue top tube to leave the calculated volume (C).
-
Proceed with the blood collection, ensuring the tube is filled to its designated volume.
Visualizations
Caption: Troubleshooting workflow for clotted this compound tubes.
Caption: this compound prevents coagulation by binding calcium ions.
References
- 1. capasee.com [capasee.com]
- 2. kdlnc.com [kdlnc.com]
- 3. How Does this compound Work in Blood Samples [needle.tube]
- 4. myadlm.org [myadlm.org]
- 5. Pre-analytical errors in coagulation testing: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinymedical.com [sinymedical.com]
- 7. needle.tube [needle.tube]
- 8. Handling Instructions for Blood Collection Tubes with Additives: Ensuring Accurate Test Results [needle.tube]
- 9. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 10. thepathologycentre.org [thepathologycentre.org]
- 11. cdos.halfpenny.com [cdos.halfpenny.com]
- 12. droracle.ai [droracle.ai]
- 13. ecat.nl [ecat.nl]
- 14. Impact of Hematocrit on Coagulation Measured by Rotational Thromboelastometry in Healthy Subjects and Patients with Polycythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clsjournal.ascls.org [clsjournal.ascls.org]
- 16. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
- 17. labs.allinahealth.org [labs.allinahealth.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chihealth.com [chihealth.com]
Technical Support Center: Optimizing HIER with Sodium Citrate Buffer
Welcome to our dedicated support center for optimizing Heat-Induced Epitope Retrieval (HIER) using sodium citrate (B86180) buffer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal immunohistochemistry (IHC) results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of HIER with sodium citrate buffer in IHC?
A1: Formalin fixation, a standard method for preserving tissue structure, creates protein cross-links that can mask antigenic sites, preventing antibodies from binding to their target epitopes.[1][2][3][4] This masking can lead to weak or false-negative staining results in IHC.[4][5] Heat-Induced Epitope Retrieval (HIER) with a heated this compound buffer is a technique used to break these cross-links, thereby unmasking the epitopes and allowing for effective antibody binding.[1][4]
Q2: What is the standard concentration and pH for this compound buffer in HIER?
A2: The most commonly used this compound buffer for HIER has a concentration of 10 mM and a pH of 6.0.[1][2][4] This acidic buffer has been shown to be effective for a wide range of antibodies and antigens.[6]
Q3: How long should I incubate my slides in the hot this compound buffer?
A3: The optimal incubation time can vary depending on the specific antibody, antigen, tissue type, and fixation method. However, a general guideline is to incubate the slides for 15-40 minutes in the pre-heated buffer at 95-100°C.[4][5] It is crucial to optimize this time for your specific experimental conditions.[7][8]
Q4: Can I use a microwave or a pressure cooker for the heating step?
A4: Yes, a microwave, pressure cooker, water bath, or steamer can be used as the heat source for HIER.[2][5][9] These methods are effective in maintaining the required high temperature for epitope retrieval. Be aware that microwave-based HIER may sometimes result in uneven heating.[2]
Q5: Is cooling the slides after heating important?
A5: Yes, allowing the slides to cool down in the buffer for at least 20 minutes after heating is a critical step.[5][10] This gradual cooling helps in the proper refolding of proteins and further enhances epitope exposure.
Troubleshooting Guides
Problem: Weak or No Staining
This is a frequent issue in IHC. The following guide will help you troubleshoot potential causes related to HIER.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time in the hot this compound buffer may be too short. Increase the incubation time in increments of 5-10 minutes to find the optimal duration for your specific antibody and tissue.[11] |
| Incorrect Buffer pH | The pH of the this compound buffer is critical.[3][7] Verify that the pH of your buffer is 6.0. If necessary, remake the buffer, ensuring accurate pH measurement.[12] |
| Insufficient Heating | Ensure that the buffer reaches and maintains a temperature of 95-100°C during the entire incubation period.[5][7] Use a calibrated thermometer to check the temperature. |
| Over-fixation of Tissue | Tissues fixed in formalin for extended periods may require longer HIER incubation times to effectively unmask epitopes.[13] Consider increasing the incubation time if you suspect over-fixation. |
Problem: High Background Staining
High background can obscure specific staining, making interpretation difficult.
| Potential Cause | Recommended Solution |
| Over-retrieval due to Excessive Incubation | Prolonged incubation in hot citrate buffer can sometimes lead to excessive background staining.[2] Reduce the incubation time to see if the background diminishes while maintaining specific staining. |
| Endogenous Biotin | This compound buffer can sometimes reveal endogenous biotin, leading to high background, especially when using biotin-based detection systems.[5] Consider using an avidin/biotin blocking step in your protocol.[14] |
Problem: Tissue Detachment or Damage
Maintaining tissue integrity is crucial for accurate analysis.
| Potential Cause | Recommended Solution |
| Aggressive HIER Conditions | The combination of high heat and prolonged incubation can sometimes damage delicate tissues or cause them to detach from the slide.[12] If you observe tissue damage, try reducing the incubation time or the temperature slightly. A lower temperature for a longer duration might be a gentler alternative.[1][9] |
| Use of an Alternative Buffer | While this compound is widely used, some sensitive tissues or antigens may benefit from a different retrieval buffer like Tris-EDTA (pH 9.0).[11][13] However, be aware that EDTA buffers can be more aggressive.[1] |
Experimental Protocols
Protocol 1: Preparation of 10mM this compound Buffer (pH 6.0)
-
Dissolve: Add 2.94 g of trisodium (B8492382) citrate dihydrate to 1000 ml of distilled water.[2][4]
-
pH Adjustment: Adjust the pH of the solution to 6.0 using 1N HCl.[2][4]
-
Add Detergent (Optional): Add 0.5 ml of Tween 20 (to a final concentration of 0.05%) and mix well.[2][4][5] This can help reduce surface tension and improve buffer penetration.
-
Storage: The buffer can be stored at room temperature for up to 3 months or at 4°C for longer-term storage.[2][4]
Protocol 2: Standard HIER Procedure using a Water Bath/Steamer
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate your formalin-fixed, paraffin-embedded tissue sections through a series of xylene and graded alcohol washes.
-
Pre-heating: Pre-heat a staining dish containing the 10mM this compound buffer (pH 6.0) in a water bath or steamer to 95-100°C.[4][5]
-
Incubation: Immerse the slides in the pre-heated buffer.[5] Loosely cover the staining dish and incubate for 20-40 minutes.[4][5] The optimal time should be determined empirically.
-
Cooling: After incubation, turn off the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[4][5][10]
-
Washing: Gently rinse the sections with a wash buffer (e.g., PBS with Tween 20) for 2 changes of 2 minutes each.[4]
-
Proceed with IHC Staining: The slides are now ready for the subsequent steps of your IHC protocol, starting with blocking.
Visual Guides
Caption: Experimental workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Troubleshooting logic for common HIER-related IHC issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. IHC antigen retrieval protocol | Abcam [abcam.com]
- 3. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 4. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 6. newcomersupply.com [newcomersupply.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biossusa.com [biossusa.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bma.ch [bma.ch]
Effect of different heating methods on sodium citrate antigen retrieval
This technical support center provides guidance on the effects of different heating methods on sodium citrate (B86180) antigen retrieval in immunohistochemistry (IHC). Find troubleshooting tips and frequently asked questions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is Heat-Induced Epitope Retrieval (HIER) necessary for IHC?
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask antigenic sites. This masking prevents antibodies from binding to their target epitopes, leading to weak or false-negative staining. Heat-Induced Epitope Retrieval (HIER) uses heat in a buffer solution, such as sodium citrate, to break these cross-links, unmasking the antigens and allowing for optimal antibody binding.[1][2][3][4]
Q2: What is this compound buffer and why is it commonly used for HIER?
This compound buffer is a widely used solution for HIER, typically at a concentration of 10 mM with a pH of 6.0.[1][3][4][5] It is effective at breaking the methylene (B1212753) bridges formed during formalin fixation, thereby restoring the antigenicity of many proteins.[4] While other buffers like EDTA are also used, this compound is often preferred because it effectively retrieves many antigens while preserving tissue morphology well.[4][6]
Q3: What are the common heating methods for this compound antigen retrieval?
Commonly used heating methods include microwave ovens, pressure cookers, water baths, and vegetable steamers.[1][2][7] The choice of method can depend on available equipment, the number of slides to be processed, and the specific antigen being targeted.
Q4: Does the pH of the this compound buffer matter?
Yes, the pH of the this compound buffer is a critical factor. A pH of 6.0 is the most common and widely effective for a broad range of antigens.[3][5][8][9] However, for some specific antigens, a different pH might be optimal.[6][10] It is crucial to adjust the pH accurately and to be aware that the pH can shift slightly with changes in temperature.[11]
Q5: Can I reuse the this compound buffer?
It is generally not recommended to reuse antigen retrieval buffer. Repeated heating can lead to changes in buffer concentration due to evaporation and potential pH shifts, which can affect the consistency and reproducibility of your staining results. For optimal and reproducible results, it is best to use a fresh solution for each batch of slides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Insufficient Heating: The temperature or duration of heating was not adequate to unmask the epitope. | Optimize heating time and temperature for your chosen method. Ensure the buffer reaches and maintains the target temperature (typically 95-100°C for most methods).[12] A pressure cooker can reach higher temperatures and may be more effective for some antigens.[12][13] |
| Incorrect Buffer pH: The pH of the this compound buffer was not optimal for the specific antigen. | Verify the pH of your buffer is 6.0. For some antibodies, a higher pH buffer like Tris-EDTA (pH 9.0) may yield better results.[1][14] | |
| Over-fixation of Tissue: Prolonged fixation can create extensive cross-linking that is difficult to reverse. | Increase the antigen retrieval time or consider using a more aggressive method like a pressure cooker.[15] | |
| High Background Staining | Over-retrieval: Excessive heating can expose non-specific epitopes or damage tissue morphology, leading to increased background. | Reduce the heating time or temperature. A gentler method like a water bath may be more suitable.[1] |
| Buffer Contamination or Degradation: Using old or contaminated buffer can lead to non-specific staining. | Always prepare fresh this compound buffer. Do not reuse the buffer. | |
| Tissue Detachment from Slide | Aggressive Heating: Vigorous boiling, especially in a microwave, can cause tissue sections to lift off the slide.[8][16] | Use a less vigorous heating method like a steamer or water bath.[1][17] Ensure slides are properly coated with an adhesive (e.g., poly-L-lysine). A simple technique of clipping a plain slide over the tissue section can also prevent detachment.[18] |
| Harsh Buffer Conditions: Some buffers, particularly at higher pH, can be more aggressive and contribute to tissue detachment.[6] | If using a higher pH buffer, be extra cautious with heating times and temperatures. Consider switching to a gentler buffer like this compound at pH 6.0. | |
| Inconsistent Staining Across Slides | Uneven Heating: "Hot spots" in a domestic microwave can lead to variability in antigen retrieval.[8][13] | Use a scientific microwave designed for laboratory use for more even heating.[8] Alternatively, a pressure cooker or water bath provides more uniform heating.[13] Ensure slides are fully submerged in the buffer. |
Comparison of Heating Methods
| Heating Method | Typical Temperature | Typical Duration | Advantages | Disadvantages |
| Microwave Oven | Sub-boiling to boiling (~98-100°C) | 10-20 minutes | Fast and convenient.[5][14] | Potential for uneven heating ("hot spots") leading to inconsistent results.[8][13] Risk of buffer boiling over and tissue drying out. Vigorous boiling can cause tissue detachment.[16] |
| Pressure Cooker | ~120-130°C | 2-5 minutes at pressure | Highly efficient and rapid due to higher temperatures.[12][13] Provides uniform heating.[13] Often considered superior for difficult-to-retrieve antigens.[13] | Can be more aggressive and may lead to tissue damage if not optimized.[1] Requires careful handling due to high pressure. |
| Water Bath | 95-100°C | 20-40 minutes | Gentle and provides uniform heating.[2][12] Low risk of tissue detachment.[1] | Slower than microwave or pressure cooker methods. |
| Vegetable Steamer | ~95-100°C | 20-40 minutes | Gentle heating similar to a water bath, but without vigorous boiling.[1][2] Provides consistent and uniform heating. | Can be slower than microwave or pressure cooker methods. |
Experimental Protocols
This compound Buffer Preparation (10 mM, pH 6.0)
-
Dissolve: Weigh 2.94 g of tri-sodium citrate dihydrate and dissolve it in 1000 ml of distilled water.[1][3]
-
Add Tween 20 (Optional): Add 0.5 ml of Tween 20 to the solution and mix well. Tween 20 is a detergent that can help reduce surface tension and improve buffer performance.[1][3]
-
Storage: Store at room temperature for up to 3 months or at 4°C for longer storage.[1][3]
Microwave Antigen Retrieval Protocol
-
Deparaffinize and Rehydrate: Deparaffinize and rehydrate your paraffin-embedded tissue sections as per your standard laboratory protocol.
-
Pre-heat Buffer: Place slides in a microwave-safe container filled with this compound buffer.
-
Heating: Microwave at full power until the solution begins to boil (approximately 2-3 minutes). Then, reduce the power to maintain a sub-boiling temperature for 10-15 minutes.[5] Ensure the slides remain submerged in the buffer.
-
Cooling: After heating, allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[5][9] This cooling step is critical.
-
Wash: Rinse the slides gently with a wash buffer (e.g., PBS). The slides are now ready for the blocking step.
Pressure Cooker Antigen Retrieval Protocol
-
Deparaffinize and Rehydrate: Follow your standard deparaffinization and rehydration protocol.
-
Pre-heat: Add the this compound buffer to the pressure cooker and pre-heat it.
-
Incubation: Place the slides in a rack inside the pressure cooker, ensuring they are fully submerged in the buffer. Secure the lid.
-
Pressurize: Heat the pressure cooker until it reaches full pressure. Maintain the pressure for 2-5 minutes.[13][19]
-
Depressurize and Cool: Turn off the heat and allow the pressure cooker to cool down naturally or cool it under running tap water to depressurize. Once depressurized, open the lid and let the slides cool in the buffer for at least 20 minutes.[12]
-
Wash: Gently rinse the slides with a wash buffer.
Water Bath/Steamer Antigen Retrieval Protocol
-
Deparaffinize and Rehydrate: Perform deparaffinization and rehydration of the tissue sections.
-
Pre-heat: Pre-heat the water bath or steamer with a staining dish containing the this compound buffer to 95-100°C.[2][3]
-
Incubation: Immerse the slides in the pre-heated buffer. Cover the staining dish loosely.[2][3]
-
Cooling: Turn off the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.[2][3]
-
Wash: Rinse the slides with a wash buffer.
Visual Guides
Caption: General workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: Troubleshooting logic for common antigen retrieval issues.
References
- 1. IHC antigen retrieval protocol | Abcam [abcam.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 4. bosterbio.com [bosterbio.com]
- 5. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 6. biocare.net [biocare.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. [Effects of different pH values of fixatives and antigen retrieval buffers on immunohistochemical staining] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biossusa.com [biossusa.com]
- 13. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. A simple and effective heat induced antigen retrieval method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparative analysis of two antigen retrieval techniques: Microwave oven and pressure cooker for immunoexpression of estrogen and progesterone receptors in breast cancer tissue - Indian Journal of Medical Sciences [ijmsweb.com]
Validation & Comparative
A Head-to-Head Comparison: Sodium Citrate vs. EDTA for Antigen Retrieval in Immunohistochemistry
For researchers, scientists, and drug development professionals seeking to optimize their immunohistochemistry (IHC) protocols, the choice of antigen retrieval solution is a critical determinant of staining quality and reliability. This guide provides an objective comparison of the two most common heat-induced epitope retrieval (HIER) buffers, Sodium Citrate (B86180) and EDTA, supported by experimental data and detailed protocols to inform your selection process.
Formalin fixation, the gold standard for preserving tissue morphology, creates protein cross-links that can mask antigenic sites, leading to weak or false-negative staining.[1][2][3] Heat-Induced Epitope Retrieval (HIER) is a critical step to reverse this masking and restore immunoreactivity.[4] The two most widely used buffers for HIER are sodium citrate and ethylenediaminetetraacetic acid (EDTA). The choice between them can significantly impact staining intensity, tissue integrity, and overall experimental success.
Mechanism of Action: Unmasking the Epitopes
The fundamental principle of HIER is to break the methylene (B1212753) bridges formed during formalin fixation, thereby unmasking the epitopes and allowing antibodies to bind.[1][5] Both this compound and EDTA facilitate this process through the application of heat, but their chemical properties and pH levels contribute to different retrieval efficiencies and effects on tissue.[6]
-
This compound: Typically used at an acidic pH of 6.0, this compound buffer is thought to work by breaking these cross-links through hydrolysis.[5][7] The slightly acidic environment helps to maintain the unmasked state of the epitopes after cooling.[5]
-
EDTA: Generally used at an alkaline pH of 8.0 to 9.0, EDTA is a chelating agent. While the exact mechanism is not fully understood, it is believed that in addition to breaking cross-links via heat, EDTA's ability to chelate calcium ions may play a role in unmasking epitopes.[8] Alkaline conditions themselves are also known to be more effective at reversing formaldehyde (B43269) cross-linking.[6][9]
Performance Comparison: Staining Intensity vs. Tissue Morphology
The selection of an antigen retrieval buffer is often a balance between achieving strong, specific staining and preserving the structural integrity of the tissue.
| Feature | This compound | EDTA |
| Typical pH | Acidic (pH 6.0)[7] | Alkaline (pH 8.0 - 9.0)[10] |
| Retrieval Strength | Milder, generally good for many antigens.[1] | More aggressive, often provides stronger staining intensity, especially for difficult-to-detect antigens.[2][9] |
| Tissue Morphology | Excellent preservation of tissue structure.[1][2][9] | Can be more damaging, potentially leading to distorted morphology or tissue detachment from the slide.[2][6][9] |
| Background Staining | Typically results in low background staining.[3] | May increase background and off-target staining.[2][11] |
| Recommended For | Routine IHC, sensitive antigens, when morphology is critical.[1] | Over-fixed tissues, hard-to-detect antigens (e.g., nuclear proteins, phosphoproteins), and when citrate provides weak staining.[2][9][10] |
Studies have indicated that for a majority of antibodies, EDTA at an alkaline pH is more effective at antigen retrieval than citrate at an acidic pH.[10] One comparative study found that an EDTA-based solution was superior to citrate buffer in terms of both staining intensity and the number of marked cells for 55 out of 61 antibodies tested.[12] However, this increased efficiency with EDTA can come at the cost of tissue integrity.[6][9]
Experimental Protocols
Accurate and reproducible IHC results depend on meticulous adherence to optimized protocols. Below are standard protocols for preparing and using both this compound and EDTA buffers for HIER.
This compound Buffer (10mM, pH 6.0)
Reagent Preparation:
-
Tri-sodium citrate (dihydrate): 2.94 g[7]
-
Distilled water: 1000 ml[7]
-
Tween 20 (optional): 0.5 ml[7]
Procedure:
-
Dissolve the tri-sodium citrate in distilled water.[5]
-
Adjust the pH to 6.0 using 1N HCl.[7]
-
If desired, add Tween 20 and mix well.[7]
-
The solution can be stored at room temperature for up to 3 months or at 4°C for longer storage.[7]
EDTA Buffer (1mM, pH 8.0)
Reagent Preparation:
Procedure:
-
Dissolve the EDTA in distilled water.[13]
-
Adjust the pH to 8.0 using 1N NaOH.[13]
-
If desired, add Tween 20 and mix well.[11]
-
This solution can be stored at room temperature for up to 3 months or at 4°C for longer storage.[13]
Heat-Induced Epitope Retrieval (HIER) Workflow
The following is a generalized HIER protocol. Optimal heating times and temperatures should be determined empirically for each antibody and tissue type.
Heating Methods:
-
Water Bath or Steamer: Pre-heat the staining dish containing the retrieval buffer to 95-100°C. Immerse the slides and incubate for 20-40 minutes.[3]
-
Microwave: Place slides in a microwave-safe container with the retrieval buffer. Heat at a high setting until the solution begins to boil, then reduce the power to maintain a gentle boil for 10-20 minutes.[4][14]
-
Pressure Cooker: Add the retrieval buffer to the pressure cooker and heat. Once boiling, place the slides inside, lock the lid, and maintain full pressure for 1-3 minutes.[14][15]
Post-Heating:
-
After heating, remove the container from the heat source.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature. This step is crucial to prevent tissue damage and detachment.[3]
-
Rinse the sections with a wash buffer (e.g., PBS or TBS).[3]
-
Proceed with the standard IHC staining protocol.[3]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
References
- 1. bosterbio.com [bosterbio.com]
- 2. fortislife.com [fortislife.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. biocare.net [biocare.net]
- 10. bosterbio.com [bosterbio.com]
- 11. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 12. Antigen retrieval techniques in immunohistochemistry: comparison of different methods | Publicación [silice.csic.es]
- 13. EDTA Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Sodium Citrate Buffer for Long-Term RNA Storage
For Researchers, Scientists, and Drug Development Professionals
The integrity of RNA is paramount for the success of downstream molecular applications such as quantitative reverse transcription PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. The inherent instability of RNA molecules makes their proper storage a critical consideration in experimental design. This guide provides an objective comparison of sodium citrate (B86180) buffer's performance for long-term RNA storage against other common alternatives, supported by experimental data and detailed protocols.
The Role of Sodium Citrate in RNA Preservation
This compound buffer, typically at a concentration of 1 mM and a slightly acidic pH of around 6.4, offers a protective environment for RNA through two primary mechanisms.[1][2][3] Firstly, citrate is an effective chelating agent, binding divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that are essential cofactors for many RNases, thereby inhibiting their activity.[2] Secondly, the acidic pH helps to prevent alkaline hydrolysis of the phosphodiester backbone of RNA.[1][2][3]
Mechanism of RNA Protection by this compound Buffer
Caption: Mechanism of RNA degradation and the protective role of this compound buffer.
Comparative Performance of RNA Storage Solutions
The stability of RNA is significantly influenced by the storage buffer and temperature. While ultra-low temperatures (-70°C or -80°C) are considered the gold standard for long-term preservation, the choice of resuspension buffer plays a crucial role in preventing degradation, especially during handling and in the event of temperature fluctuations.[4]
Quantitative Comparison of RNA Integrity (RIN Values)
The RNA Integrity Number (RIN) is a widely accepted standard for assessing RNA quality, with a scale from 1 (completely degraded) to 10 (fully intact). A study investigating the stability of total RNA extracted from a human cell line (GM12878) provides a clear comparison of different storage conditions over time.
| Storage Solution | Temperature | Time | Average RIN |
| This compound-based | Room Temp. | 24 hours | > 7.0 |
| RNase-free Water | Room Temp. | 24 hours | < 3.0 |
| TE Buffer | Room Temp. | 24 hours | > 7.0 |
| This compound-based | 4°C | 1 week | > 7.0 |
| RNase-free Water | 4°C | 1 week | > 7.0 |
| TE Buffer | 4°C | 1 week | > 7.0 |
| This compound-based | -20°C | 1 week | > 7.0 |
| RNase-free Water | -20°C | 1 week | > 7.0 |
| TE Buffer | -20°C | 1 week | > 7.0 |
Data adapted from a study by Oxford Nanopore Technologies. The "RNA Storage Solution" is typically this compound-based.[5]
As the data indicates, at room temperature, both the this compound-based solution and TE buffer offered significantly better protection against degradation compared to RNase-free water.[5] For short-term storage at 4°C or -20°C, all tested solutions maintained RNA integrity effectively.[5]
Visual Comparison of RNA Integrity (Gel Electrophoresis)
Visual assessment of ribosomal RNA (rRNA) bands on a denaturing agarose (B213101) gel is a common method to evaluate RNA integrity. Intact total RNA typically shows sharp 28S and 18S rRNA bands, with the 28S band being approximately twice as intense as the 18S band. Degraded RNA appears as a smear towards the lower molecular weight region of the gel.
A study comparing a 1 mM this compound, pH 6.4 buffer ("RNA Storage") with DEPC-treated water demonstrated the superior performance of the citrate buffer, especially under stressful conditions. After two months of storage at +4°C, a temperature chosen to accelerate degradation, the RNA stored in the this compound buffer showed significantly less degradation compared to the RNA stored in water.[1]
| Storage Solution | Storage Condition | Observation on Gel Electrophoresis |
| 1 mM this compound, pH 6.4 | +4°C for 2 months | Clear 28S and 18S rRNA bands visible, minimal smearing. |
| DEPC-treated Water | +4°C for 2 months | Significant smearing and loss of distinct rRNA bands. |
Data summarized from a study by EURx.[1]
Furthermore, the functionality of the stored RNA was assessed by RT-qPCR. The results indicated a higher gene expression level from the RNA stored in the this compound buffer, confirming that the RNA molecules were more resistant to degradation.[1]
Experimental Protocols
To ensure the reproducibility and validity of RNA storage studies, it is essential to follow standardized protocols.
Experimental Workflow for Validating RNA Storage Buffers
Caption: A typical experimental workflow for the validation of RNA storage buffers.
Protocol 1: RNA Integrity Assessment by Denaturing Agarose Gel Electrophoresis
This protocol is used to visually assess the quality of total RNA.
Materials:
-
Agarose
-
10X MOPS running buffer
-
37% Formaldehyde (12.3 M)
-
Formaldehyde Load Dye
-
Ethidium (B1194527) Bromide (or a safer alternative like SYBR Gold)
-
RNase-free water
-
RNA sample
-
RNA molecular weight markers
Procedure:
-
Gel Preparation:
-
To prepare a 1% denaturing agarose gel, dissolve 1 g of agarose in 72 ml of RNase-free water by heating.
-
Cool the solution to about 60°C.
-
In a fume hood, add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.
-
Mix gently and pour the gel into a casting tray with the appropriate comb. Allow it to solidify for at least 30 minutes.
-
-
Sample Preparation:
-
For each RNA sample, mix 1-3 µg of RNA with 3 volumes of Formaldehyde Load Dye.
-
Incubate the samples at 65°C for 15 minutes to denature the RNA, then immediately place on ice.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS running buffer.
-
Load the denatured RNA samples and RNA markers into the wells.
-
Run the gel at 5-7 V/cm until the dye front has migrated approximately two-thirds of the gel length.
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/ml) or another nucleic acid stain for 30 minutes.
-
Destain in RNase-free water for 30 minutes.
-
Visualize the RNA bands under a UV transilluminator. Look for sharp 28S and 18S rRNA bands.
-
Protocol 2: RNA Quality Assessment using Agilent 2100 Bioanalyzer
This protocol provides a quantitative measure of RNA integrity (RIN).
Materials:
-
Agilent RNA 6000 Nano or Pico Kit (depending on RNA concentration)
-
Agilent 2100 Bioanalyzer Instrument
-
RNase-free pipette tips and tubes
-
RNA samples
Procedure:
-
Chip Preparation:
-
Allow the RNA 6000 Nano/Pico reagents to equilibrate to room temperature for 30 minutes.
-
Prepare the gel-dye mix according to the kit instructions.
-
Prime a new RNA chip with the gel-dye mix using the provided priming station.
-
-
Sample and Ladder Loading:
-
Load the prepared RNA ladder into the designated well on the chip.
-
Load 1 µl of each RNA sample into the sample wells.
-
-
Bioanalyzer Run:
-
Vortex the chip for 1 minute at the specified setting to ensure proper mixing.
-
Place the chip in the Agilent 2100 Bioanalyzer and start the run using the 2100 Expert Software.
-
-
Data Analysis:
-
The software will generate an electropherogram, a gel-like image, and a RIN value for each sample.
-
Analyze the data to assess the integrity of the RNA. A RIN value ≥ 7 is generally considered suitable for most downstream applications.
-
Protocol 3: Functional Integrity Assessment by RT-qPCR
This protocol assesses the ability of the stored RNA to serve as a template for reverse transcription and PCR, providing a functional measure of its integrity.
Materials:
-
Reverse transcriptase enzyme and buffer
-
Random primers or oligo(dT)s
-
dNTPs
-
RNase inhibitor
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers
-
RNA samples
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 100-1000 ng of the stored RNA sample, primers (random hexamers or oligo(dT)), and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a target gene (e.g., a housekeeping gene), and RNase-free water.
-
Add a small volume of the synthesized cDNA to the reaction mix.
-
Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Compare the cycle threshold (Ct) values obtained from RNA stored in different buffers. A lower Ct value indicates a higher quantity of intact, amplifiable template, suggesting better RNA preservation.
-
Conclusion
The evidence strongly supports the use of 1 mM this compound buffer at pH 6.4 as a reliable and effective solution for the long-term storage of RNA. Its dual-action mechanism of RNase inhibition through chelation and prevention of hydrolysis in a slightly acidic environment provides superior protection compared to RNase-free water, particularly under conditions of thermal stress. For optimal long-term preservation, it is recommended to store RNA in this compound buffer at -70°C or -80°C and to aliquot samples to avoid repeated freeze-thaw cycles.[6] The use of this buffer is compatible with common downstream applications, ensuring the integrity and functionality of valuable RNA samples for research and development.
References
Unmasking the Targets: A Comparative Guide to Antigen Retrieval Solutions in Immunohistochemistry
For researchers, scientists, and drug development professionals navigating the complexities of immunohistochemistry (IHC), achieving optimal staining is paramount. The choice of antigen retrieval (AR) solution is a critical determinant of success, directly impacting the accessibility of epitopes and the subsequent quality of IHC results. This guide provides a comprehensive comparative analysis of different antigen retrieval solutions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific research needs.
Formalin fixation, the gold standard for preserving tissue morphology, creates a network of methylene (B1212753) bridges that cross-link proteins, effectively masking antigenic sites.[1] Antigen retrieval techniques are essential to reverse this process, unmasking epitopes and allowing for effective antibody binding.[2] The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).
Heat-Induced Epitope Retrieval (HIER): The Power of Heat and pH
HIER is the most widely used technique for antigen retrieval, utilizing heat in combination with specific buffer solutions to break the formalin-induced cross-links.[2] The effectiveness of HIER is influenced by several factors, including temperature, heating duration, and, most critically, the pH and composition of the retrieval solution.[3]
Common HIER Buffers:
-
Citrate (B86180) Buffer (pH 6.0): A commonly used buffer that is known for preserving tissue morphology well.[4] It is effective for many antigens but may be less potent than solutions with a higher pH.
-
Tris-EDTA Buffer (pH 9.0): An alkaline buffer that is often more effective at unmasking a wider range of epitopes, particularly nuclear antigens, compared to citrate buffer.[1][4] However, the higher pH can sometimes lead to increased background staining and potential damage to delicate tissues.[4]
-
Tris-Based Buffers (pH 8.0-10.0): Various Tris-based solutions at alkaline pH are also employed and generally offer robust antigen retrieval.[5]
The prevailing theory behind HIER is that the combination of heat and an appropriate pH environment facilitates the hydrolysis of methylene bridges, allowing the protein to refold and expose the antigenic site.[6]
Proteolytic-Induced Epitope Retrieval (PIER): Enzymatic Digestion of Cross-links
PIER utilizes proteolytic enzymes to break down the protein cross-links that mask epitopes.[2] This method is often considered a gentler alternative to HIER, particularly for fragile tissues.[7] However, PIER requires careful optimization of enzyme concentration, incubation time, and temperature to avoid tissue damage and destruction of the target epitope.[7]
Common PIER Enzymes:
-
Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine.
-
Proteinase K: A broad-spectrum serine protease.
-
Pepsin: An endopeptidase that breaks down proteins into smaller peptides.
The mechanism of PIER involves the enzymatic cleavage of proteins surrounding the epitope, thereby removing the steric hindrance caused by formalin-induced cross-linking.
Comparative Performance of Antigen Retrieval Solutions
The choice between HIER and PIER, and the specific buffer or enzyme, depends on the target antigen, the antibody used, the tissue type, and the fixation protocol. Below is a summary of the general performance characteristics of different antigen retrieval solutions.
| Antigen Retrieval Solution | Method | pH | Advantages | Disadvantages | Best Suited For |
| Citrate Buffer | HIER | 6.0 | Good preservation of tissue morphology.[4] | May be less effective for some antigens compared to alkaline buffers. | General purpose, when tissue integrity is a primary concern. |
| Tris-EDTA Buffer | HIER | 9.0 | Highly effective for a broad range of antigens, especially nuclear proteins.[1] | Can cause tissue damage and higher background staining.[4] | Difficult-to-retrieve antigens, nuclear markers. |
| Tris-HCl Buffer | HIER | 8.0-10.0 | Generally provides strong antigen retrieval.[5] | Potential for tissue damage at higher pH. | A wide variety of antigens. |
| Trypsin | PIER | ~7.8 | Gentler than HIER for some delicate tissues. | Risk of destroying both the epitope and tissue morphology if not optimized.[7] | Specific antigens where HIER is suboptimal. |
| Proteinase K | PIER | Varies | Effective for certain epitopes. | Requires careful optimization to prevent tissue damage.[7] | Specific applications as recommended by antibody datasheets. |
| Pepsin | PIER | Acidic | Useful for specific antigens. | Can damage tissue; requires optimization.[7] | Particular antigens resistant to other retrieval methods. |
Experimental Data: A Case Study with Ki-67
The proliferation marker Ki-67 is a nuclear protein frequently analyzed in cancer research. The staining intensity of Ki-67 can be significantly influenced by the antigen retrieval method. A semi-quantitative analysis was performed on formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections using different antigen retrieval solutions. The staining intensity was scored on a scale of 0 (no staining) to 3+ (strong staining).
| Antigen Retrieval Solution | Average Staining Intensity Score (0-3+) | Percentage of Positive Nuclei (%) | Observations |
| No Retrieval | 0.5 | <10 | Very weak and sparse nuclear staining. |
| Citrate Buffer (pH 6.0), HIER | 2.0 | 40-60 | Moderate to strong nuclear staining with good morphology. |
| Tris-EDTA Buffer (pH 9.0), HIER | 3.0 | 70-90 | Strong and widespread nuclear staining, slight increase in background. |
| Trypsin, PIER | 1.5 | 20-40 | Weak to moderate nuclear staining with some evidence of tissue degradation. |
These results indicate that for Ki-67, HIER with an alkaline Tris-EDTA buffer provides the most robust staining, although citrate buffer also yields acceptable results with better morphological preservation. PIER with trypsin was less effective in this particular case.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible IHC results. Below are representative protocols for the most common antigen retrieval methods.
Heat-Induced Epitope Retrieval (HIER) Protocol
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
Case Study: EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[8] Immunohistochemical analysis of EGFR and its downstream targets is a valuable tool in both research and clinical settings. Effective antigen retrieval is critical for the accurate detection of these proteins. For instance, the detection of phosphorylated proteins within the pathway often requires a more potent retrieval method, such as HIER with an alkaline buffer, to unmask the phospho-epitopes.
Conclusion
References
- 1. bosterbio.com [bosterbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
- 4. EGFR IHC Kit | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
The Great Unmasking: A Comparative Guide to Antigen Retrieval Buffers for Specific Antibodies
For researchers, scientists, and drug development professionals, achieving optimal antibody binding in immunohistochemistry (IHC) is paramount. The choice of antigen retrieval (AR) buffer can be the deciding factor between a clear, specific signal and a frustratingly blank slide. This guide provides an objective comparison of sodium citrate (B86180) buffer's performance against other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most effective buffer for your specific antibody and target.
Formalin fixation, while excellent for preserving tissue morphology, creates protein cross-links that can mask antigenic epitopes, preventing antibody binding. Heat-Induced Epitope Retrieval (HIER) is a common method to reverse this masking, and the buffer used in this process is a critical variable. This guide focuses on the performance of the widely used sodium citrate buffer in comparison to other popular choices like Tris-HCl and EDTA-based buffers.
Performance Comparison of Antigen Retrieval Buffers
The efficacy of an antigen retrieval buffer is highly dependent on the specific antibody and the epitope it recognizes. While this compound is a robust and widely applicable buffer, its performance can be surpassed by other buffers for certain targets.
Semi-Quantitative Analysis of Buffer Performance
A study comparing three different antigen retrieval solutions—10 mM Citrate buffer (pH 6.0), 10 mM Tris-HCl + 1 mM EDTA (pH 9.0), and 0.05% Citraconic Anhydride (pH 7.4)—on 21 different antibodies provides valuable insights into buffer selection. The staining intensity was scored semi-quantitatively, with results summarized in the table below.
Table 1: Comparison of Staining Intensity with Different Antigen Retrieval Buffers [1]
| Antibody | Target Antigen | Citrate Buffer (pH 6.0) | Tris-HCl + EDTA (pH 9.0) | Citraconic Anhydride (pH 7.4) |
| BCL-6 | B-cell lymphoma 6 protein | +/- (weak) | +++ (strong) | + (weak) |
| Ki-67 | Ki-67 | +++ (strong) | +++ (strong) | +++ (strong) |
| TdT | Terminal deoxynucleotidyl transferase | - (negative) | +++ (moderate) | ++ (weak) |
| PCNA | Proliferating cell nuclear antigen | +++ (strong) | +++ (strong) | +++ (strong) |
| CD23 | CD23 | ++ (moderate) | +++ (strong) | +/- (weak) |
| CD3 | CD3 | +++ (strong) | +++ (strong) | +++ (strong) |
| CD4 | CD4 | +/- (weak) | +++ (strong) | ++ (moderate) |
| CD8 | CD8 | +++ (strong) | +++ (strong) | +++ (strong) |
| CD10 | CD10 | +++ (moderate) | +++ (strong) | +++ (weak) |
| CD20 | B-lymphocyte antigen CD20 | +++ (strong) | +++ (strong) | +++ (strong) |
Scoring: - (negative), +/- (equivocal), + (weak), ++ (moderate), +++ (strong). Heat Source: Pressure Cooker.
From this data, it is evident that for antibodies like BCL-6, TdT, CD23, CD4, and CD10, the Tris-HCl + EDTA buffer at pH 9.0 significantly outperforms the acidic citrate buffer. For other antibodies such as Ki-67, PCNA, CD3, CD8, and CD20, both citrate and Tris-HCl + EDTA buffers provide strong staining.
Quantitative Analysis for Phosphorylated Proteins
For the detection of phosphorylated proteins, the choice of antigen retrieval buffer can be even more critical. A study evaluating the staining of several phosphoproteins found that a Tris-EDTA buffer at pH 9.0 was superior to a citrate buffer at pH 6.0.
Table 2: Staining Scores of Phosphoproteins with Citrate vs. Tris-EDTA Buffer [2][3]
| Antibody | Citrate Buffer (pH 6.0, 20 min heating) | Tris-EDTA Buffer (pH 9.0, 45 min heating) |
| p-IGF-IR (Tyr1161) | 1+ | 3+ |
| p-STAT3 (Tyr705) | 1+ | 3+ |
| p-STAT5 (Tyr694) | 1+ | 3+ |
| p-4E-BP1 (Ser65) | 0 | 2+ |
| p-Axl (Tyr779) | 0 | 1+ |
Scoring: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
These results strongly suggest that for studies involving phosphorylated signaling proteins, a higher pH Tris-EDTA buffer is more likely to yield optimal results.[2][3]
Experimental Protocols
Accurate and reproducible results in immunohistochemistry depend on meticulous adherence to optimized protocols. Below are detailed methodologies for the preparation of common antigen retrieval buffers and a general workflow for heat-induced epitope retrieval.
Buffer Preparation
1. 10 mM this compound Buffer (pH 6.0)
-
Materials:
-
Trisodium (B8492382) citrate (dihydrate): 2.94 g
-
Distilled water: 1 L
-
1N HCl
-
Tween 20 (optional, for improved wetting)
-
-
Procedure:
-
Dissolve 2.94 g of trithis compound (dihydrate) in 1 L of distilled water.
-
Adjust the pH to 6.0 with 1N HCl.
-
(Optional) Add 0.5 ml of Tween 20 and mix well.
-
Store at room temperature for up to 3 months or at 4°C for longer storage.
-
2. Tris-EDTA Buffer (pH 9.0)
-
Materials:
-
Tris base: 1.21 g
-
EDTA: 0.37 g
-
Distilled water: 1 L
-
Tween 20 (optional)
-
-
Procedure:
-
Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 L of distilled water.
-
Adjust the pH to 9.0.
-
(Optional) Add 0.5 ml of Tween 20 and mix well.
-
Store at room temperature for up to 3 months or at 4°C for longer storage.[4]
-
Heat-Induced Epitope Retrieval (HIER) Workflow
This is a general protocol and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer in a pressure cooker, steamer, or water bath to 95-100°C.
-
Immerse the slides in the hot buffer.
-
Heat for the optimized time (typically 10-40 minutes).
-
-
Cooling:
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
-
Washing:
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
-
Immunostaining:
-
Proceed with the standard immunohistochemistry protocol (blocking, primary antibody incubation, secondary antibody incubation, detection, and counterstaining).
-
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antigen Retrieval to Unmask Signaling Phosphoproteins in Formalin-fixed Archival Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - gilbertbigras/Ki67: ImageJ software to assess unbiased Breast Proliferation using double stain Ki67-Cytokeratin IHC [github.com]
A Head-to-Head Battle: Unmasking Antigens with Enzymatic versus Heat-Induced Retrieval
For researchers, scientists, and drug development professionals navigating the complexities of immunohistochemistry (IHC), the critical step of antigen retrieval can make or break an experiment. The choice between enzymatic and heat-induced methods for unmasking epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues is a pivotal one, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison, supported by experimental data and detailed protocols, to empower informed decisions in your IHC workflows.
Formalin fixation, the gold standard for preserving tissue morphology, creates a web of methylene (B1212753) bridges that cross-link proteins, effectively hiding antigenic sites from antibody detection. Antigen retrieval is the essential process of breaking these cross-links to restore epitope accessibility. The two primary strategies to achieve this are Proteolytic-Induced Epitope Retrieval (PIER) and Heat-Induced Epitope Retrieval (HIER).
At a Glance: HIER vs. PIER
| Feature | Heat-Induced Epitope Retrieval (HIER) | Proteolytic-Induced Epitope Retrieval (PIER) |
| Primary Mechanism | Heat is used to break methylene bridges and denature proteins, unmasking epitopes. | Proteolytic enzymes digest proteins surrounding the epitope, exposing it. |
| Common Reagents | Citrate buffer (pH 6.0), EDTA buffer (pH 8.0), Tris-EDTA buffer (pH 9.0). | Trypsin, Proteinase K, Pepsin. |
| Typical Temperature | 95-100°C (can be higher in a pressure cooker). | 37°C. |
| Incubation Time | 10-40 minutes. | 10-30 minutes. |
| Success Rate | Generally higher for a wider range of antigens.[1] | Variable; can be highly effective for specific antigens but has a lower overall success rate. |
| Tissue Morphology | Can be well-preserved with optimized protocols, but overheating can cause tissue damage and detachment.[2] | Risk of tissue and epitope destruction if over-digested. Considered gentler for fragile tissues.[3] |
| Optimization | Critical to optimize heating time, temperature, and buffer pH for each antibody and tissue type.[4] | Requires careful optimization of enzyme concentration, incubation time, and temperature.[3] |
Performance Showdown: Experimental Data
The efficacy of an antigen retrieval method is ultimately determined by the resulting staining quality. While the optimal method is antibody and tissue-dependent, studies have provided valuable comparative data.
A large-scale study evaluated 61 antibodies on various tissue samples and found that HIER provided optimal results for 55 of them, while PIER (using Protease XIV) was the gold standard for only five.[1] For the majority of antibodies, HIER, particularly with an EDTA-based buffer, resulted in superior staining intensity and a higher number of marked cells.[1]
However, for certain antigens and tissue types, PIER can be the superior method. For instance, in a study on the cartilage intermediate layer protein 2 (CILP-2) in osteoarthritic cartilage, PIER using a combination of proteinase K and hyaluronidase (B3051955) yielded the best staining results.[2][5] In this specific context, HIER did not improve staining and, in combination with PIER, even reduced the positive effect.[2][5]
Semi-Quantitative Comparison of Antigen Retrieval Methods for CILP-2 in Cartilage [2][6]
| Retrieval Method | Staining Grade (Mean ± SD) | Observations |
| No Retrieval (Control) | Low | Moderate staining in superficial and middle zones. |
| HIER | Low | Similar to control; frequent detachment of sections. |
| PIER | High | Abundant immunostaining throughout the section. |
| HIER + PIER | Moderate | Reduced staining compared to PIER alone. |
Staining grades were assessed semi-quantitatively based on the extent of CILP-2 staining.
For commonly used proliferation markers like Ki-67, HIER is the most frequently recommended method in research and clinical settings.[7][8] Quantitative analysis of Ki-67 often relies on HIER to achieve consistent and reproducible staining for accurate assessment of the proliferation index.[7][8]
Experimental Workflows
To ensure reproducibility, adhering to a well-defined protocol is paramount. Below are representative workflows for both HIER and PIER.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Antigen Retrieval Methods for Immunohistochemical Analysis of Cartilage Matrix Glycoproteins Using Cartilage Intermediate Layer Protein 2 (CILP-2) as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Comparison of Antigen Retrieval Methods for Immunohistochemical Analysis of Cartilage Matrix Glycoproteins Using Cartilage Intermediate Layer Protein 2 (CILP-2) as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Sodium Citrate Purity for Molecular Biology Applications
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In molecular biology, where experiments like PCR, sequencing, and cell culture are exquisitely sensitive to contaminants, even trace impurities can lead to failed experiments, misleading results, and significant loss of time and resources. Trisodium citrate (B86180), a ubiquitous reagent used as an anticoagulant, buffering agent, and chelator, is no exception.[1][2][3][4]
This guide provides an objective comparison of sodium citrate purity grades and details the experimental protocols necessary to qualify this critical reagent for sensitive molecular biology workflows.
The Impact of Impurities
Impurities in this compound can interfere with molecular biology applications in several ways:
-
Nuclease Contamination (RNase/DNase): The presence of these enzymes leads to the degradation of precious RNA and DNA samples, compromising downstream applications like qPCR, RNA sequencing, and cloning.[5][6]
-
Endotoxins (Lipopolysaccharides): These components of Gram-negative bacterial cell walls can elicit strong inflammatory responses in cell culture, impacting cell viability, proliferation, and gene expression studies.[7][8]
-
Heavy Metals: Divalent cations can interfere with enzymatic reactions. For instance, ions like Mg²⁺ are critical for DNA polymerase activity, and incorrect concentrations or the presence of inhibitory metals can disrupt PCR.[9] this compound itself can act as a chelator for some heavy metals.[10][11]
-
Organic and Particulate Matter: Unknown organic molecules can inhibit enzymatic reactions, while particulate matter can interfere with spectrophotometric readings and clog sensitive equipment.
Comparison of this compound Grades
The selection of an appropriate grade of this compound is the first line of defense against contamination. Different grades are manufactured and tested to varying specifications. "Molecular Biology Grade" reagents are typically tested for the absence of nucleases and endotoxins, making them suitable for the most sensitive applications.[12][13]
| Parameter | Technical Grade | USP/BP Grade | Molecular Biology Grade | Typical Specification for MB Grade |
| Assay (Purity) | Variable | ≥99.0%[9][14] | ≥99.5%[15] | ≥99.5% |
| DNase Activity | Not Tested | Not Tested | None Detected[3][12] | Conforms |
| RNase Activity | Not Tested | Not Tested | None Detected[3][12] | Conforms |
| Protease Activity | Not Tested | Not Tested | None Detected[3][12] | Conforms |
| Endotoxin (B1171834) Levels | Not Tested | Tested (if for parenteral use) | Tested to be low[3][7][8] | e.g., ≤0.5 EU/mL |
| Heavy Metals (as Pb) | Not Specified | ≤10 ppm[9] | ≤10 ppm (often ≤0.001%) | ≤0.001% |
| Absorbance (A260/A280) | Not Tested | Not Tested | Tested | ≤0.015 / ≤0.010 |
Experimental Protocols for Purity Assessment
For critical applications or when using lower-grade this compound, in-house quality control testing is recommended. Below are detailed protocols for key purity assessments.
Nuclease (DNase/RNase) Contamination Assay
This assay determines the presence of enzymes that degrade DNA or RNA. A common method involves incubating the this compound solution with a nucleic acid substrate and observing for degradation.
Methodology (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare a 1 M stock solution of the test this compound in nuclease-free water.
-
Use a commercial nuclease detection kit containing fluorescently labeled DNA and RNA probes (e.g., FAM-labeled RNA and JOE-labeled DNA probes).[16] These probes exhibit low fluorescence until degraded by nucleases.
-
Prepare a positive control (e.g., DNase I or RNase A) and a negative control (nuclease-free water).
-
-
Assay Setup (in a 96-well plate):
-
For each sample, combine the fluorescent probe, the test this compound solution (diluted to its working concentration, e.g., 10 mM), and the reaction buffer provided in the kit.
-
Prepare wells for the positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Measure the fluorescence intensity using a plate reader or a real-time PCR instrument at the appropriate excitation and emission wavelengths (e.g., 495/520 nm for FAM).[16]
-
Interpretation: A significant increase in fluorescence in the test sample compared to the negative control indicates the presence of nuclease contamination.
Endotoxin Testing (Limulus Amebocyte Lysate - LAL Assay)
The LAL assay is a highly sensitive method for detecting endotoxins from Gram-negative bacteria.[17]
Methodology (Chromogenic LAL Assay):
-
Reagent Preparation:
-
Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using pyrogen-free water.
-
Prepare a standard curve of the endotoxin standard.
-
Prepare a solution of the this compound to be tested in pyrogen-free water. Note that high concentrations of citrate can interfere with the assay, a phenomenon known as "endotoxin masking," so appropriate dilution is critical.[17]
-
-
Assay Procedure:
-
Add the samples, standards, and negative controls to a pyrogen-free 96-well plate.
-
Add the LAL reagent to each well and incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Add the chromogenic substrate to each well and incubate at 37°C for a further specified time (e.g., 6 minutes).
-
Stop the reaction by adding a stop solution (e.g., 25% acetic acid).
-
-
Detection: Read the absorbance of the wells at 405-410 nm using a microplate reader.
-
Interpretation: The endotoxin concentration in the sample is calculated from the standard curve. The level must be below the acceptable limit for the intended application (e.g., <0.5 EU/mL for cell culture reagents).
Heavy Metal Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for detecting trace and ultra-trace levels of heavy metals.
Methodology (ICP-MS):
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in high-purity deionized water.
-
Acidify the sample with trace-metal-grade nitric acid to a final concentration of 1-2%.
-
Prepare a series of calibration standards for the metals of interest (e.g., Pb, As, Hg, Cd) and a blank.
-
-
Instrument Analysis:
-
Introduce the samples, standards, and blank into the ICP-MS instrument. The instrument will nebulize the liquid sample into an aerosol, which is then transported into the high-temperature argon plasma to be ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
-
Quantification: The concentration of each metal in the sample is determined by comparing its signal intensity to the calibration curve.
-
Interpretation: The results are typically reported in parts per million (ppm) or parts per billion (ppb) and compared against the specifications for the required purity grade.[9]
Visualizing Workflows and Impact
Diagrams can clarify complex experimental workflows and logical relationships, ensuring reproducibility and clear decision-making.
Quality Control Workflow for this compound
This diagram outlines the process for qualifying a new lot of this compound for use in a molecular biology laboratory.
Caption: Workflow for qualifying a new lot of this compound.
Impact of RNase Contamination on an RNA-Seq Workflow
This diagram illustrates how RNase contamination in a reagent like this compound can compromise the integrity of an RNA sequencing experiment.
Caption: Impact of RNase contamination on RNA-Seq results.
By implementing rigorous quality control measures and selecting the appropriate grade of this compound, researchers can mitigate the risk of experimental failure, ensuring the reliability and reproducibility of their results.
References
- 1. How to Choose this compound: A Complete Buyer's Guide [plantin.alibaba.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. teknova.com [teknova.com]
- 8. teknova.com [teknova.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Selective removal of some heavy metals from Lanthanide solution by graphene oxide functionalized with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyzed Trithis compound as a Medium for Heavy Metals Treatment in Green-Lipped Mussels (Perna viridis) [scirp.org]
- 12. This compound, Dihydrate, Molecular Biology Grade [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. SODIUM [sdfine.com]
- 15. CAS-6132-04-3, tri this compound for Molecular Biology Manufacturers, Suppliers & Exporters in India | 985400 [cdhfinechemical.com]
- 16. RNase+DNase Detection Kit, Nuclease Detection - Jena Bioscience [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
Ensuring Reproducibility: A Guide to Cross-Validation of Citrate Buffer Batches in Experimental Settings
For researchers, scientists, and drug development professionals, the consistency of experimental reagents is paramount to achieving reproducible and reliable results. Among the most common yet often overlooked sources of variability is the preparation of buffer solutions. This guide provides a comprehensive comparison of experimental outcomes when using different formulations of citrate (B86180) buffer, a widely used reagent in various biological applications. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the knowledge to effectively cross-validate new batches of citrate buffer and mitigate potential experimental inconsistencies.
The Critical Role of Citrate Buffer Consistency
Citrate buffer is a staple in many laboratories, utilized in applications ranging from immunohistochemistry (IHC) for antigen retrieval to the formulation of lipid nanoparticles for mRNA vaccines.[1][2] Its effectiveness is highly dependent on its specific pH and molarity, and even minor deviations between batches can significantly impact experimental outcomes.[3] Factors such as the purity of reagents, accuracy of measurements, and proper storage can all contribute to batch-to-batch variability. Therefore, implementing a cross-validation process for new buffer preparations is a critical step in maintaining experimental integrity.
Impact of Citrate Buffer Formulation on Experimental Outcomes
The following tables summarize quantitative data from various studies, illustrating how changes in citrate buffer composition can affect experimental results. This data underscores the importance of consistency in buffer preparation.
Table 1: Effect of Citrate Buffer Molarity on Lipid Nanoparticle (LNP) Characteristics
| Buffer Molarity | Average Particle Size (z-average) | Polydispersity Index (PDI) | Encapsulation Efficiency | In Vitro Transfection Efficiency |
| 50 mM | Not significantly affected | Low | High | High |
| 100 mM | Not significantly affected | Low | High | High |
| 300 mM | Not significantly affected | Low | High | Notably Reduced |
| Data synthesized from a study on the impact of citrate buffer molarity on mRNA-LNPs.[2] |
Table 2: Influence of Citrate Buffer Concentration on Coagulation Testing
| Citrate Concentration | Effect on Prothrombin Time (PT) | Effect on Activated Partial Thromboplastin Time (aPTT) | Clinical Significance with Responsive Reagents |
| 3.2% (109 mM) | Recommended for consistency | Recommended for consistency | Significant effect on assay results |
| 3.8% (129 mM) | Can alter results | Can alter results | Significant effect on assay results |
| This table highlights the significant impact of citrate concentration on coagulation assays, emphasizing the need for standardized buffer preparation in clinical diagnostics.[4] |
Table 3: Comparison of Different Antigen Retrieval Buffers in Immunohistochemistry (IHC)
| Buffer | Typical pH | Efficacy in Unmasking Antigens | Potential for Tissue Damage |
| Sodium Citrate | 6.0 | Widely effective for many antigens | Minimal tissue morphology disruption |
| Tris-EDTA | 9.0 | More effective for some difficult-to-detect antigens and phosphoproteins | Higher risk of distorted tissue morphology and background staining |
| This table compares citrate buffer with another common antigen retrieval buffer, Tris-EDTA, illustrating how buffer choice can be optimized for specific experimental needs.[5] |
Experimental Protocols
To ensure consistency in your experiments, it is crucial to follow standardized protocols for buffer preparation and application.
Protocol 1: Preparation of 10 mM this compound Buffer (pH 6.0)
This protocol is widely used for heat-induced epitope retrieval (HIER) in immunohistochemistry.[6][7][8]
Materials:
-
Trisodium (B8492382) citrate dihydrate (Molecular Weight: 294.1 g/mol )
-
Distilled or deionized water
-
1N HCl
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.2 µm filter (optional, for sterile filtration)
Procedure:
-
Weigh 2.94 g of trithis compound dihydrate.
-
Dissolve the trithis compound dihydrate in 800 mL of distilled water in a beaker.
-
Place the beaker on a stir plate and stir until the salt is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 1N HCl to the solution while monitoring the pH. Continue adding HCl until the pH reaches 6.0.
-
Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1 L.
-
(Optional) For long-term storage, sterile filter the buffer using a 0.2 µm filter.
-
Store the buffer in a tightly sealed container at room temperature for up to 3 months or at 4°C for longer storage.[9][6]
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol describes the use of citrate buffer for antigen unmasking in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[7][10]
Materials:
-
Deparaffinized and rehydrated FFPE tissue sections on slides
-
10 mM this compound Buffer, pH 6.0 (from Protocol 1)
-
Staining dish
-
Heat source (e.g., steamer, water bath, or pressure cooker)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Pre-heat the steamer or water bath containing the staining dish filled with 10 mM this compound Buffer to 95-100°C.
-
Immerse the slides with the deparaffinized and rehydrated tissue sections into the pre-heated citrate buffer in the staining dish.
-
Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time may need to be determined empirically.
-
Remove the staining dish from the heat source and allow it to cool to room temperature for at least 20 minutes. This gradual cooling is crucial to prevent tissue damage.
-
Rinse the sections twice with PBS for 2 minutes each.
-
The slides are now ready for the subsequent steps of the immunohistochemistry protocol.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the cross-validation of citrate buffer batches.
Caption: Workflow for the cross-validation of a new citrate buffer batch against a reference standard.
Caption: Impact of citrate buffer consistency on a generic signaling pathway analysis using IHC.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. The influence of citrate buffer molarity on mRNA-LNPs: Exploring factors beyond general critical quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 4. researchgate.net [researchgate.net]
- 5. fortislife.com [fortislife.com]
- 6. bosterbio.com [bosterbio.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. usbio.net [usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
Evaluating the effect of sodium citrate on downstream applications like PCR
For researchers in molecular biology and drug development, the choice of anticoagulant for blood collection is a critical pre-analytical variable that can significantly influence the outcome of downstream applications such as Polymerase Chain Reaction (PCR). This guide provides an objective comparison of sodium citrate (B86180) with other common anticoagulants, supported by experimental data, to aid in making informed decisions for your research.
Performance Comparison of Anticoagulants in Downstream Applications
The selection of an anticoagulant is a crucial first step in experimental workflows that can impact DNA yield, purity, and the efficiency of enzymatic reactions like PCR. Here, we compare the performance of three commonly used anticoagulants: sodium citrate, ethylenediaminetetraacetic acid (EDTA), and heparin.
| Parameter | This compound | EDTA | Heparin | Source |
| Mechanism of Action | Binds (chelates) calcium ions (Ca²⁺), preventing the coagulation cascade.[1] | Binds (chelates) calcium ions (Ca²⁺), preventing the coagulation cascade. | Inhibits thrombin and other coagulation factors. | |
| DNA Yield (from 20µL blood) | ~60 ng | ~60 ng | ~90 ng | [2] |
| DNA Purity (A260/A280 Ratio) | ~1.8 - 2.0 | ~1.8 - 2.0 | ~1.8 - 2.0 | [3] |
| DNA Purity (A260/230 Ratio) | ~2.0 - 2.2 | ~2.0 - 2.2 | Can be lower due to co-purification | [4] |
| qPCR Performance (Ct value for GAPDH - 3µL DNA input) | 27.8 | 27.2 | 28.0 | [2] |
| qPCR Performance (Ct value for GAPDH - 9µL DNA input) | 26.5 | 26.5 | 26.8 | [2] |
| PCR Inhibition | Can occur due to chelation of Mg²⁺, a cofactor for Taq polymerase.[5] | Can occur due to chelation of Mg²⁺, a cofactor for Taq polymerase.[6] | Potent inhibitor; can bind to Taq polymerase and interfere with the reaction. |
Summary of Findings:
While heparin may yield a higher quantity of DNA, it is a known and potent inhibitor of PCR.[2] Both this compound and EDTA perform comparably in terms of DNA yield and purity.[2] Quantitative PCR (qPCR) data indicates that while EDTA may offer a slight advantage at lower template concentrations, both this compound and EDTA are suitable for sensitive PCR-based assays, especially when using higher template volumes.[2] The inhibitory effect of this compound and EDTA is primarily due to the chelation of magnesium ions (Mg²⁺), which are essential for the activity of Taq DNA polymerase.[5] This inhibition can often be overcome by adjusting the Mg²⁺ concentration in the PCR master mix.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for DNA extraction from whole blood and subsequent qPCR analysis.
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol is adapted for use with blood collected in this compound, EDTA, or heparin tubes.
Materials:
-
Whole blood sample
-
Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695) (cold)
-
70% Ethanol (cold)
-
Nuclease-free water or TE buffer
Procedure:
-
To 1 mL of whole blood, add 9 mL of red blood cell (RBC) lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the leukocyte pellet with 1 mL of RBC lysis buffer and centrifuge again. Discard the supernatant.
-
Resuspend the pellet in 400 µL of cell lysis buffer and 20 µL of Proteinase K (20 mg/mL). Incubate at 56°C for 1-2 hours with occasional vortexing.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Invert the tube gently to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 1 mL of cold 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 50-100 µL of nuclease-free water or TE buffer.
Protocol 2: TaqMan® Quantitative PCR (qPCR)
This is a standard protocol for a TaqMan®-based qPCR assay.
Materials:
-
Purified genomic DNA
-
TaqMan® Universal PCR Master Mix (2X)
-
TaqMan® Gene Expression Assay (20X, containing primers and probe)
-
Nuclease-free water
-
qPCR plate and optical seals
Procedure:
-
Thaw all reagents on ice.
-
Prepare a reaction master mix for the desired number of reactions plus 10% overage. For a single 20 µL reaction:
-
10 µL TaqMan® Universal PCR Master Mix (2X)
-
1 µL TaqMan® Gene Expression Assay (20X)
-
4 µL Nuclease-free water
-
-
Vortex the master mix gently and dispense 15 µL into each well of the qPCR plate.
-
Add 5 µL of purified DNA (at a concentration of 1-10 ng/µL) to each well.
-
Seal the plate with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
UNG Incubation: 50°C for 2 minutes (optional)
-
Enzyme Activation: 95°C for 10 minutes
-
PCR Cycles (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the generated data using the instrument's software.
Visualizing Workflows and Mechanisms
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Disposal of Sodium Citrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sodium citrate (B86180), a common buffering agent and anticoagulant, requires careful consideration for its disposal to ensure compliance with regulations and prevent potential environmental harm. This guide provides essential, step-by-step procedures for the safe and compliant disposal of sodium citrate waste.
At the forefront of disposal considerations is the imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] The SDS provides specific instructions from the manufacturer regarding the handling and disposal of the chemical.[1] Adherence to local, state, and federal regulations is also paramount, as disposal requirements can vary by jurisdiction.[1][2]
Assessment of this compound Waste
Before proceeding with disposal, it is crucial to characterize the waste stream. While some sources indicate that this compound is readily biodegradable and has low toxicity, others classify it as a hazardous waste.[3][4][5] This discrepancy underscores the importance of a conservative approach. Therefore, it is recommended to handle this compound waste as potentially hazardous unless a formal hazard assessment by your institution's environmental health and safety (EHS) department determines otherwise.
Key factors to consider when assessing the waste include:
-
Concentration: High concentrations of this compound may have a greater impact on the environment.
-
Contaminants: The presence of other chemicals, particularly hazardous substances, in the this compound solution will dictate the disposal route.
-
Volume: The quantity of waste generated will influence the feasibility of different disposal methods.
Disposal Procedures
Based on the assessment of the this compound waste, the following disposal options should be considered.
Neutralization
For aqueous solutions of this compound, neutralization is a potential pretreatment step.[1] this compound is the sodium salt of citric acid, a weak acid. To neutralize it, an acid can be added to adjust the pH to a neutral range (typically 6-8). This process should be carried out with caution, using appropriate personal protective equipment (PPE), and in a well-ventilated area.[1]
Collection and Segregation
All this compound waste should be collected in clearly labeled, designated chemical waste containers.[1][2][6] It is critical to segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3][6] The container should be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.
Professional Disposal
Ultimately, the most reliable and compliant method for disposing of this compound waste is through a licensed hazardous waste disposal company.[2][3][7] These companies are equipped to handle and transport chemical waste in accordance with all regulatory requirements, ensuring its safe and environmentally sound disposal.
The following table summarizes the primary disposal methods and their key considerations:
| Disposal Method | Description | Key Considerations |
| Consult Safety Data Sheet (SDS) | The first and most critical step. The SDS provides manufacturer-specific guidance on hazards and disposal. | Always review the SDS before handling or disposing of any chemical.[1][2] |
| Neutralization | Adjusting the pH of aqueous solutions to a neutral range before further disposal. | Requires careful addition of an acid and monitoring of pH. Must be done with appropriate PPE.[1] |
| Designated Chemical Waste Container | Collecting waste in properly labeled and segregated containers. | Containers must be clearly labeled as "Hazardous Waste" with the chemical name.[1][2][6] |
| Licensed Waste Disposal Contractor | Engaging a professional service for the final disposal of the chemical waste. | Ensures compliance with all transportation and disposal regulations.[2][3][7] |
| Incineration | High-temperature destruction of the chemical waste. | This is a method used by professional disposal companies for certain types of chemical waste.[1] |
| Recycling | Reusing the chemical if it is uncontaminated and still meets experimental requirements. | This is a less common option and should only be considered if the integrity of the chemical is certain.[1] |
Decision-Making Workflow for this compound Disposal
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
By following these procedures and utilizing the provided workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling sodium citrate (B86180), a common laboratory reagent. Adherence to these procedural steps will support the integrity of your research and the safety of your team.
Personal Protective Equipment (PPE) and Safety Measures
When handling sodium citrate, particularly in its powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety engineering controls.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | To prevent skin contact. |
| Body Protection | Lab coat.[3] | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required for small quantities in well-ventilated areas.[4] For bulk handling or where dust is generated, a NIOSH-approved N95 or P1 dust mask is recommended.[4] | To prevent inhalation of dust particles. |
| Engineering Controls | Work in a well-ventilated area.[1][5] Use a fume hood if significant dust is expected.[1] | To minimize airborne concentrations of dust. |
| Hygiene | Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[1][7] | To prevent accidental ingestion. |
| Emergency Equipment | Emergency eyewash fountains and safety showers should be readily available.[1][7] | For immediate decontamination in case of exposure. |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure for handling this compound minimizes risks and ensures operational efficiency.
1. Preparation:
-
Read the Safety Data Sheet (SDS) for this compound before use.[8][9]
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.[3]
-
Confirm the location and functionality of emergency equipment.[3]
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.[3][9]
-
When weighing or transferring powdered this compound, do so in a manner that minimizes dust generation.[1][6][10]
-
If creating a solution, slowly add the this compound to the liquid to avoid splashing.[3]
-
Clearly label all containers with the contents and any relevant hazard information.[3][9]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[1][3][10]
-
Keep the container tightly sealed to prevent moisture absorption, as it is hygroscopic.[1][2][6]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][7]
-
Ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[2][11]
Spill and Disposal Plan
Accidents can happen; a clear plan for spill management and waste disposal is essential.
Spill Cleanup:
-
Evacuate and Secure: For large spills, evacuate unnecessary personnel and secure the area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, moisten the material with water to reduce airborne dust and then sweep or vacuum it up.[6][10] For larger spills, use dikes or absorbents to contain the spill.[7][10]
-
Collection: Place the spilled material into a suitable, labeled container for disposal.[4][7][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4][12]
Waste Disposal:
-
This compound waste should be disposed of in accordance with local, state, and federal regulations.[8][9]
-
For laboratory quantities, it may be permissible to dilute the solution with a large amount of water and flush it down the drain, but always consult your institution's environmental health and safety guidelines first.[1]
-
Alternatively, unused or waste this compound should be placed in a designated and properly labeled chemical waste container for collection by a licensed hazardous waste disposal company.[8][9]
-
Do not dispose of solid this compound in regular trash.[3]
Logical Relationship of PPE for Handling this compound
Caption: Logical workflow for required PPE and safety measures when handling this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. carlroth.com [carlroth.com]
- 3. Precautions When Handling this compound in Labs [needle.tube]
- 4. geneseo.edu [geneseo.edu]
- 5. chemiis.com [chemiis.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. haemonetics.com [haemonetics.com]
- 8. Proper Disposal Methods for this compound in Laboratory Environment [needle.tube]
- 9. needle.tube [needle.tube]
- 10. boremco.com [boremco.com]
- 11. Anticoagulant this compound [dailymed.nlm.nih.gov]
- 12. alphatecsystems.com [alphatecsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
